molecular formula C7H7N3O B1349238 3H-imidazo[4,5-b]pyridin-2-ylmethanol CAS No. 24638-20-8

3H-imidazo[4,5-b]pyridin-2-ylmethanol

Cat. No.: B1349238
CAS No.: 24638-20-8
M. Wt: 149.15 g/mol
InChI Key: HDNNHMQTORIJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-imidazo[4,5-b]pyridin-2-ylmethanol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNNHMQTORIJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361618
Record name 3H-imidazo[4,5-b]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24638-20-8
Record name 3H-imidazo[4,5-b]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3H-imidazo[4,5-b]pyridin-2-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of the Imidazo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to act as a bioisostere, interacting with a wide range of biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] A thorough understanding of the physicochemical properties of this scaffold is paramount for the design and development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

This technical guide provides an in-depth analysis of the core physicochemical properties of 3H-imidazo[4,5-b]pyridine derivatives, detailed experimental protocols for their determination, and a discussion of their biological relevance.

Physicochemical Properties of Imidazo[4,5-b]pyridine Derivatives

The physicochemical properties of a molecule, such as melting point, solubility, acidity (pKa), and lipophilicity (logP), are critical determinants of its behavior in biological systems. These properties are heavily influenced by the nature and position of substituents on the imidazo[4,5-b]pyridine ring system.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and the strength of intermolecular forces within the crystal lattice of a compound.[5][6] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[5] The melting points of several 6-bromo-3H-imidazo[4,5-b]pyridine derivatives are presented in Table 1.

Table 1: Experimentally Determined Melting Points of Various 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives.

CompoundSubstituent at C2Melting Point (°C)
3d 4-chlorophenyl137-139[7]
3f 2-hydroxyphenyl191-193[7]
18 Phenyl (N3-methylated)214-215[4]
7 Phenyl> 300[4]
11 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl> 300[4]
14 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl (6-bromo)> 300[4]

Data sourced from multiple studies as cited.

Solubility

Aqueous solubility is a critical factor for drug absorption and bioavailability.[8][9] The imidazo[4,5-b]pyridine scaffold, being a nitrogen-containing heterocycle, generally exhibits pH-dependent solubility.[10][11] According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[9] The solubility of derivatives can be modulated by introducing polar or ionizable functional groups.

Acidity and Basicity (pKa)

The pKa value quantifies the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.[12] This, in turn, affects solubility, permeability, and target binding. The imidazo[4,5-b]pyridine system contains multiple nitrogen atoms that can be protonated or deprotonated. The imidazole N-H proton is weakly acidic, while the pyridine and imidazole nitrogens are basic. For the parent 1H-imidazo[4,5-b]pyridine, experimental pKa data is available.[13] The pKa values of derivatives can be estimated by considering the electronic effects of substituents.[14]

Table 2: Dissociation Constants (pKa) of the Parent Imidazo[4,5-b]pyridine.

PropertyValue
pKa (Strongest Acidic)12.15
pKa (Strongest Basic)4.14

Data sourced from PubChem.[13]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment.[15] It is a key parameter influencing membrane permeability, plasma protein binding, and metabolic clearance. The logP of the parent 1H-imidazo[4,5-b]pyridine is calculated to be 0.3.[13] The lipophilicity of derivatives can be tailored by adding or removing lipophilic or hydrophilic substituents to achieve the desired balance for drug-like properties.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections outline standard experimental methodologies.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point range of a solid organic compound.[5][16]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, forming a column of 1-2 mm in height.[16]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Melt-Temp or Thiele tube). The apparatus is heated at a controlled rate.

  • Initial Determination: A rapid heating rate is used to get an approximate melting point.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5][16]

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[11][17]

Methodology:

  • Preparation: An excess amount of the solid compound is added to a specific volume of the aqueous medium (e.g., water, buffer of a specific pH) in a sealed vial.[11]

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.[18]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

G Workflow for Shake-Flask Solubility Determination A Add excess solid to aqueous medium B Seal vial and agitate at constant temperature (e.g., 24-48h) A->B Equilibration C Phase Separation (Centrifuge / Filter) B->C D Collect clear saturated solution C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E Analysis F Report solubility (mg/mL or M) E->F

Caption: Workflow for Shake-Flask Solubility Determination

Determination of pKa

Potentiometric titration is a common and accurate method for pKa determination.[12]

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added.

  • pKa Calculation: The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[12] For more complex molecules, derivative plots or specialized software can be used to accurately determine the equivalence points and pKa values.

Determination of logP

The shake-flask method is the traditional approach for measuring the octanol-water partition coefficient.[15]

Methodology:

  • Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a specific volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated until partitioning equilibrium is reached (typically several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water).

Biological Relevance and Signaling Pathways

The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, frequently targeting protein kinases due to its ability to mimic the purine core of ATP.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[19][20] For instance, derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and p21-activated kinase 4 (PAK4).[19][20]

The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by imidazo[4,5-b]pyridine-based inhibitors. An extracellular signal (e.g., a growth factor) activates a receptor, which in turn activates a cascade of intracellular kinases, ultimately leading to a cellular response like proliferation. An inhibitor binds to the ATP-binding pocket of a kinase in the pathway, blocking its activity and halting the downstream signal.

G Generic Kinase Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Binds Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Response Cellular Response (e.g., Proliferation) Kinase3->Response Leads to Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Generic Kinase Signaling Pathway Inhibition

References

An In-depth Technical Guide to the Structure and Synthesis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthetic approaches for 3H-imidazo[4,5-b]pyridin-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to purines.[1][2] The imidazo[4,5-b]pyridine core is a recognized scaffold in the development of various therapeutic agents.[1][2]

Chemical Structure

The chemical structure of this compound consists of a pyridine ring fused to an imidazole ring, with a hydroxymethyl group attached to the carbon at the 2-position of the imidazole ring. The "3H" designation indicates the position of the hydrogen atom on one of the nitrogen atoms of the imidazole ring.

Molecular Formula: C₇H₇N₃O

Molecular Weight: 149.15 g/mol

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary and most direct method for the synthesis of the 3H-imidazo[4,5-b]pyridine core is the Phillips condensation reaction. This involves the cyclocondensation of 2,3-diaminopyridine with a suitable carboxylic acid.[3] To obtain this compound, the logical choice of reagent to react with 2,3-diaminopyridine is glycolic acid.

While a specific, detailed experimental protocol for the reaction of 2,3-diaminopyridine with glycolic acid is not extensively documented in the reviewed literature, a general procedure can be inferred from similar syntheses of 2-substituted imidazo[4,5-b]pyridines. These reactions are typically carried out under acidic conditions at elevated temperatures to facilitate the condensation and subsequent intramolecular cyclization and dehydration.

General Synthetic Pathway

The synthesis can be depicted by the following workflow:

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product 2,3-Diaminopyridine 2,3-Diaminopyridine Mixing & Heating Mixing & Heating 2,3-Diaminopyridine->Mixing & Heating Glycolic Acid Glycolic Acid Glycolic Acid->Mixing & Heating Amide Intermediate Amide Intermediate Mixing & Heating->Amide Intermediate Intramolecular Cyclization\n(Dehydration) Intramolecular Cyclization (Dehydration) Amide Intermediate->Intramolecular Cyclization\n(Dehydration) This compound This compound Intramolecular Cyclization\n(Dehydration)->this compound

Caption: Generalized synthetic workflow for this compound.

Postulated Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar imidazo[4,5-b]pyridine derivatives and should be optimized for the specific reaction between 2,3-diaminopyridine and glycolic acid.

Materials:

  • 2,3-Diaminopyridine

  • Glycolic acid

  • Polyphosphoric acid (PPA) or a similar acidic catalyst/solvent

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,3-diaminopyridine (1 equivalent) and glycolic acid (1.1 equivalents).

  • Acid Catalyst: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure a stirrable mixture.

  • Heating: Heat the reaction mixture under reflux for several hours. The optimal reaction time and temperature will need to be determined experimentally, but temperatures in the range of 150-200°C are common for this type of condensation.[3]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Quantitative Data from Analogous Syntheses
Reactant 2 (Carboxylic Acid/Aldehyde)Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Various aromatic aldehydesWaterReflux2-485-95[1]
Substituted benzaldehydesDMFRoom Temp2454-87[2]
Substituted aldehydesMicrowaveNot specified0.25-0.590-98[1][4]
Diethylphthalate/AnilinesGlycerol/H₃PO₄100289[5]

Logical Relationships in Synthesis

The synthesis of the target compound is governed by a series of logical steps, starting from the selection of appropriate reactants to the final purification of the product.

logical_relationship Start Identify Target: This compound Retrosynthesis Retrosynthetic Analysis: Disconnect C-N bonds of imidazole ring Start->Retrosynthesis Reactants Identify Precursors: 2,3-Diaminopyridine and Glycolic Acid Retrosynthesis->Reactants ReactionType Select Reaction Type: Phillips Condensation Reactants->ReactionType Conditions Determine Reaction Conditions: Acid catalyst, heat ReactionType->Conditions Execution Execute Synthesis: Mixing, heating, monitoring Conditions->Execution Workup Perform Work-up: Neutralization, extraction Execution->Workup Purification Purify Product: Recrystallization or Chromatography Workup->Purification End Obtain Pure Product Purification->End

Caption: Logical progression of the synthesis of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Research on the biological activity of this specific compound is limited. However, the broader class of imidazo[4,5-b]pyridine derivatives has been investigated for various therapeutic applications, suggesting potential interactions with biological targets.[1][2]

Conclusion

References

Spectroscopic and Synthetic Profile of 3H-imidazo[4,5-b]pyridin-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for 3H-imidazo[4,5-b]pyridin-2-ylmethanol, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental protocols, and presents a visual workflow for its synthesis and characterization.

Core Spectroscopic Data

While a complete, publicly available experimental dataset for this compound is not readily found in the searched literature, data for closely related and substituted imidazo[4,5-b]pyridine derivatives provide valuable reference points. The fundamental structure possesses the CAS Number 24638-20-8 and a molecular formula of C₇H₇N₃O, with a molecular weight of 149.15 g/mol .

Mass Spectrometry

Predicted mass spectrometry data for the parent compound suggests the following m/z values for various adducts. This information is crucial for the identification and characterization of the molecule in mass spectrometry analyses.

Adduct IonPredicted m/z
[M+H]⁺150.0664
[M+Na]⁺172.0483

Note: This data is predicted and should be confirmed by experimental analysis.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the cyclization of a substituted pyridine precursor. The following diagram illustrates a general experimental workflow for its synthesis and subsequent spectroscopic characterization.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2,3-diaminopyridine, Glycolic Acid) reaction Cyclocondensation Reaction start->reaction 1. Reactants workup Reaction Work-up (e.g., Neutralization, Extraction) reaction->workup 2. Crude Product purification Purification (e.g., Recrystallization, Chromatography) workup->purification 3. Isolated Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir final_product Characterized this compound

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of the specific target molecule are not explicitly available in the reviewed literature. However, general procedures for the synthesis of the core imidazo[4,5-b]pyridine scaffold and its derivatives can be adapted.

General Synthesis of Imidazo[4,5-b]pyridine Derivatives

A common method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with a suitable carboxylic acid or its derivative. For the synthesis of this compound, glycolic acid would be the appropriate reagent.

Materials:

  • 2,3-Diaminopyridine

  • Glycolic acid

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Appropriate solvents for reaction and purification (e.g., toluene, ethanol)

  • Base for neutralization (e.g., sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of 2,3-diaminopyridine and glycolic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid.

  • The reaction mixture is heated at an elevated temperature for several hours to facilitate the cyclocondensation reaction.

  • Upon completion, the reaction mixture is cooled and then carefully neutralized with a base.

  • The crude product is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization or column chromatography to yield the desired product.

General Protocol for Spectroscopic Analysis

The characterization of the synthesized this compound would involve standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with electrospray ionization (ESI) or electron impact (EI) sources.

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional group vibrations.

Conclusion

This technical guide consolidates the available information on this compound, providing a foundational resource for researchers in the field. While specific experimental spectroscopic data for the parent compound remains elusive in the public domain, the provided synthetic strategies and characterization workflows for related compounds offer a clear path forward for its preparation and analysis. Further research to fully characterize this compound is encouraged to expand its potential applications in drug discovery and development.

Biological activity of 3H-imidazo[4,5-b]pyridin-2-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 3H-imidazo[4,5-b]pyridine Derivatives

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold is a fused heterocyclic ring system structurally analogous to purines, a feature that has driven extensive biological investigation into its therapeutic potential.[1][2][3] These compounds are known to play significant roles in various disease conditions by interacting with a wide range of biological targets.[3] Imidazopyridines can influence numerous cellular pathways essential for the functioning of cancerous cells, pathogens, and components of the immune system.[3] Their diverse biological activities include antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] This technical guide provides a comprehensive overview of the biological activities of 2-substituted 3H-imidazo[4,5-b]pyridine derivatives, with a focus on their anticancer and antimicrobial properties, supported by quantitative data, experimental protocols, and pathway visualizations.

Anticancer Activity

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor cell proliferation and survival.

Kinase Inhibition

Several classes of kinases have been identified as targets for imidazo[4,5-b]pyridine derivatives.

  • Cyclin-Dependent Kinase 9 (CDK9): Novel imidazo[4,5-b]pyridine derivatives have been synthesized and shown to possess remarkable CDK9 inhibitory potential, with IC50 values in the sub-micromolar range, comparable to the reference drug sorafenib.[5] These compounds exhibited significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[5]

  • mTOR Inhibition: A series of 3H-imidazo[4,5-b]pyridine derivatives were designed as selective inhibitors of the mammalian target of rapamycin (mTOR).[6] Optimized compounds demonstrated nanomolar mTOR inhibitory activity and high selectivity over PI3Kα, along with potent antiproliferative effects on human breast (MCF-7) and ovarian (A2780) cancer cells.[6]

  • Aurora Kinase Inhibition: The imidazo[4,5-b]pyridine scaffold has been utilized to develop inhibitors of Aurora kinases.[7][8] Introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position yielded compounds that inhibited a range of kinases, including Aurora-A.[8] Co-crystallization studies have provided insights into the binding modes of these inhibitors, revealing distinct orientations that can inform the design of next-generation compounds.[8]

Antiproliferative Activity Data

The antiproliferative effects of various 3H-imidazo[4,5-b]pyridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound Class/ReferenceTarget/Cell LineIC50 (µM)Reference
Amidino-substituted (Cmpd 10)Colon Carcinoma (SW620)0.4[4]
Amidino-substituted (Cmpd 14)Colon Carcinoma (SW620)0.7[4]
Bromo-substituted (Cmpd 8)HeLa, PC3, SW6201.8 - 3.2[4]
CDK9 Inhibitors (Series)CDK90.63 - 1.32[5]
mTOR Inhibitors (Cmpd 10d, 10n)mTORNanomolar range[6]
6-bromo-2-(substituted) (Cmpd 3h, 3j)Breast Cancer (MCF-7, BT-474)Prominent Activity[9]

Antimicrobial and Antiviral Activity

The structural diversity of imidazo[4,5-b]pyridines has also led to the discovery of compounds with promising antimicrobial and antiviral activities.

Antibacterial Activity

Screening of imidazo[4,5-b]pyridine derivatives against various bacterial strains has identified compounds with moderate to good activity. For instance, an amidino-substituted derivative (compound 14) showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM.[4] Other studies have synthesized 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, with some compounds showing prominent antibacterial effects.[9] The combination of the imidazo[4,5-b]pyridine ring with other pharmacophores, such as 2,6-diarylpiperidin-4-one, has been shown to increase activity against both Gram-positive and Gram-negative bacteria.[1]

Antiviral Activity

Certain imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral properties. A study on cyano- and amidino-substituted derivatives found that bromo-substituted compound 7 and para-cyano-substituted compound 17 displayed selective, albeit moderate, activity against the respiratory syncytial virus (RSV), with EC50 values of 21 μM and 58 μM, respectively.[4]

Antimicrobial Activity Data
Compound Class/ReferenceOrganism/VirusMIC/EC50 (µM)Reference
Amidino-substituted (Cmpd 14)E. coliMIC: 32[4]
Bromo-substituted (Cmpd 7)Respiratory Syncytial Virus (RSV)EC50: 21[4]
Cyano-substituted (Cmpd 17)Respiratory Syncytial Virus (RSV)EC50: 58[4]
Bromo-substituted (Cmpd 3b, 3k)BacteriaProminent Activity[9]
Bromo-substituted (Cmpd 3f)Bacteria & FungiProminent Activity[9]

Experimental Protocols & Methodologies

The biological evaluation of 3H-imidazo[4,5-b]pyridine derivatives involves a range of standardized in vitro assays.

General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines

A common synthetic route involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde or carboxylic acid derivative. This process is often facilitated by a catalyst under reflux conditions to form the fused imidazole ring.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 2,3-Diaminopyridine Derivative C Condensation Reaction A->C Reactant 1 B Aldehyde / Carboxylic Acid (R-CHO / R-COOH) B->C Reactant 2 D 2-Substituted 3H-imidazo[4,5-b]pyridine C->D Yields

General Synthetic Pathway.
In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., imidazo[4,5-b]pyridine derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting viability against compound concentration.

G start Seed Cells in 96-well Plate step1 Add Test Compounds (Varying Concentrations) start->step1 step2 Incubate (e.g., 72h) step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate & Solubilize Formazan Crystals step3->step4 step5 Measure Absorbance step4->step5 end Calculate IC50 Value step5->end

Workflow for MTT Cytotoxicity Assay.
Kinase Inhibition Assay

Enzymatic assays are used to determine the direct inhibitory effect of compounds on a specific kinase.

  • Assay Preparation: The kinase, its specific substrate (often a peptide), and ATP are prepared in an assay buffer.

  • Compound Incubation: The test compound is pre-incubated with the kinase enzyme to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding ATP. The kinase transfers a phosphate group from ATP to its substrate.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This is often done using fluorescence-, luminescence-, or radioactivity-based detection methods.

  • Data Analysis: Kinase activity is measured at various compound concentrations to calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Kinase Signaling Pathway

Many imidazo[4,5-b]pyridine derivatives exert their anticancer effects by inhibiting kinases within critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->mTOR

Inhibition of the mTOR Signaling Pathway.

Conclusion

The 3H-imidazo[4,5-b]pyridine scaffold serves as a versatile and privileged structure in medicinal chemistry. Derivatives have shown a wide spectrum of biological activities, with particularly strong evidence for their potential as anticancer agents through the inhibition of key cellular kinases like CDK9, mTOR, and Aurora kinases. Furthermore, promising antimicrobial and antiviral activities warrant further investigation. The established synthetic routes and standardized biological assays provide a solid framework for the continued exploration and optimization of these compounds in the pursuit of novel therapeutics. Future work will likely focus on improving selectivity, enhancing pharmacokinetic properties, and elucidating detailed mechanisms of action for lead candidates.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3H-imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the core mechanism of action of the 3H-imidazo[4,5-b]pyridine scaffold. Due to the limited availability of specific data for 3H-imidazo[4,5-b]pyridin-2-ylmethanol, this document focuses on the well-documented activities of its close structural analogs. The primary mechanism of action for this class of compounds is the inhibition of key cellular kinases, particularly the Aurora kinase family, which are critical regulators of cell division.

Executive Summary

The 3H-imidazo[4,5-b]pyridine core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to endogenous purines allows it to interact with the ATP-binding sites of various kinases, leading to their inhibition. A predominant and well-characterized mechanism of action for numerous derivatives of this scaffold is the potent inhibition of Aurora kinases (A, B, and C). These serine/threonine kinases are essential for the proper execution of mitosis, and their dysregulation is a hallmark of many cancers. By targeting Aurora kinases, 3H-imidazo[4,5-b]pyridine derivatives disrupt critical mitotic processes, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in rapidly dividing cells. This guide provides a detailed overview of this mechanism, including the affected signaling pathways, quantitative inhibitory data for representative compounds, and the experimental protocols used to elucidate these activities.

Core Mechanism of Action: Inhibition of Aurora Kinases

The primary mechanism of action for many biologically active 3H-imidazo[4,5-b]pyridine derivatives is the competitive inhibition of the ATP-binding pocket of Aurora kinases.[1][2][3] This inhibition prevents the phosphorylation of downstream substrates that are vital for the successful progression through mitosis.

Aurora Kinase A (AURKA): AURKA is a key regulator of centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[4][5] Inhibition of AURKA by 3H-imidazo[4,5-b]pyridine derivatives leads to defects in spindle formation, resulting in monopolar or disorganized spindles. This activates the spindle assembly checkpoint, causing a delay in mitotic progression.

Aurora Kinase B (AURKB): As a component of the chromosomal passenger complex (CPC), AURKB is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4][6][7] Inhibition of AURKB disrupts the correction of erroneous microtubule attachments to kinetochores, leading to chromosome mis-segregation and aneuploidy. Furthermore, AURKB inhibition impairs the process of cytokinesis, resulting in the formation of polyploid cells.[6]

Aurora Kinase C (AURKC): While its expression is more restricted, primarily to meiotic cells, AURKC is also overexpressed in some cancers.[8][9] It shares significant homology with AURKB and can also function as a chromosomal passenger protein, playing a role in chromosome segregation.[9]

The inhibition of these kinases by 3H-imidazo[4,5-b]pyridine derivatives ultimately disrupts the fidelity of cell division, leading to mitotic catastrophe and apoptosis in cancer cells, which are often highly dependent on the proper functioning of these mitotic regulators.[2]

Signaling Pathways

The inhibition of Aurora kinases by 3H-imidazo[4,5-b]pyridine derivatives directly impacts the signaling cascades that govern the cell cycle.

Aurora_Kinase_Signaling cluster_Inhibitor Mechanism of Action cluster_Kinases Primary Targets cluster_Cellular_Processes Affected Cellular Processes cluster_Outcomes Cellular Outcomes Inhibitor 3H-imidazo[4,5-b]pyridine derivative AURKA Aurora Kinase A Inhibitor->AURKA Inhibits AURKB Aurora Kinase B Inhibitor->AURKB Inhibits AURKC Aurora Kinase C Inhibitor->AURKC Inhibits Centrosome_Maturation Centrosome Maturation & Separation AURKA->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly AURKA->Spindle_Assembly Chromosome_Alignment Chromosome Alignment & Segregation AURKB->Chromosome_Alignment Cytokinesis Cytokinesis AURKB->Cytokinesis AURKC->Chromosome_Alignment Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Aneuploidy Aneuploidy Chromosome_Alignment->Aneuploidy Cytokinesis->Aneuploidy Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Aneuploidy->Apoptosis Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Aurora Kinase - Kinase Buffer - ATP - Substrate (e.g., Histone H3) - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ADP-Glo, ELISA) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Start Start Seed_Cells Seed Cancer Cell Line (e.g., HeLa, HCT116) Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Detect_Phosphorylation Detect Phosphorylation of Downstream Substrate (e.g., Phospho-Histone H3 for AURKB) via Western Blot or In-Cell ELISA Lyse_Cells->Detect_Phosphorylation Analyze_Data Analyze Data and Determine Cellular Potency Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

References

The Imidazo[4,5-b]pyridine Core: A Scaffolding for Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This relationship has driven the exploration of its derivatives, revealing a broad spectrum of biological activities and positioning it as a privileged structure in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic potential of imidazo[4,5-b]pyridine compounds.

Discovery and Historical Perspective

The initial biological investigations were driven by the hypothesis that these compounds could act as antagonists or mimetics of natural purines, potentially interfering with metabolic pathways. This led to the discovery of a wide array of biological activities, including early reports of potential tuberculostatic effects.[2] Over the years, research has expanded to uncover potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties, solidifying the importance of the imidazo[4,5-b]pyridine scaffold in modern drug development.[1][2]

Synthetic Methodologies

The synthesis of the imidazo[4,5-b]pyridine core can be achieved through several key strategies, with the most common being the cyclocondensation of a substituted 2,3-diaminopyridine with a one-carbon electrophile.

General Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product 2,3-Diaminopyridine 2,3-Diaminopyridine Cyclocondensation Cyclocondensation 2,3-Diaminopyridine->Cyclocondensation One-Carbon_Electrophile One-Carbon Electrophile (Aldehyde, Carboxylic Acid, etc.) One-Carbon_Electrophile->Cyclocondensation Imidazo_Pyridine Imidazo[4,5-b]pyridine Core Cyclocondensation->Imidazo_Pyridine

Figure 1: General workflow for the synthesis of the imidazo[4,5-b]pyridine core.

A widely employed method involves the reaction of 2,3-diaminopyridine with an aldehyde in the presence of an oxidizing agent. This one-pot synthesis is efficient for generating 2-substituted imidazo[4,5-b]pyridines.

Another common approach is the Phillips condensation, which utilizes a carboxylic acid or its derivative (e.g., orthoester) as the one-carbon source, often under acidic conditions and with heating. More contemporary methods have introduced the use of microwave irradiation and various catalysts to improve yields and reaction times.[2] Furthermore, palladium-catalyzed cross-coupling reactions have enabled the synthesis of more complex and diversely substituted derivatives.[2]

Biological Activities and Therapeutic Potential

The imidazo[4,5-b]pyridine scaffold has proven to be a versatile platform for the development of a wide range of therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of imidazo[4,5-b]pyridine derivatives. These compounds have demonstrated efficacy against a variety of cancer cell lines, often through mechanisms involving the inhibition of key cellular signaling pathways.[1]

Table 1: Anticancer Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 10 SW620 (Colon)0.4[1]
Compound 14 SW620 (Colon)0.7[1]
Compound 14 Glioblastoma8.0[1]
Compound 14 Non-Hodgkin lymphoma8.4[1]
Compound 14 Pancreatic adenocarcinoma9.4[1]
Compound 14 Acute myeloid leukemia9.5[1]
Compound 8 HeLa, PC3, SW6201.8 - 3.2[1]

One of the key mechanisms of anticancer action is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various kinases, including Janus kinases (JAKs), which are integral components of the JAK-STAT signaling pathway.[2] Dysregulation of this pathway is implicated in numerous cancers and inflammatory diseases.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Inhibitor Imidazo[4,5-b]pyridine Kinase Inhibitor Inhibitor->JAK Inhibits

Figure 2: Simplified JAK-STAT signaling pathway and the inhibitory action of imidazo[4,5-b]pyridines.

More recently, imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Bromodomain and Extra-Terminal (BET) proteins. BET proteins are epigenetic readers that play a critical role in transcriptional regulation. Their inhibition can lead to the downregulation of key oncogenes like c-MYC.

G BET_Protein BET Protein (e.g., BRD4) Acetylated_Histones Acetylated Histones BET_Protein->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery BET_Protein->Transcription_Machinery Recruits Chromatin Chromatin Acetylated_Histones->Chromatin Oncogene_Expression Oncogene Expression (e.g., c-MYC) Transcription_Machinery->Oncogene_Expression Initiates Inhibitor Imidazo[4,5-b]pyridine BET Inhibitor Inhibitor->BET_Protein Blocks Binding

Figure 3: Mechanism of action of imidazo[4,5-b]pyridine-based BET inhibitors on chromatin.

Antimicrobial and Antiviral Activity

Imidazo[4,5-b]pyridine derivatives have also demonstrated promising activity against various pathogens.

Table 2: Antimicrobial and Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundOrganism/VirusActivity MetricValueReference
Compound 14 E. coliMIC32 µM[1]
Compound 7 Respiratory Syncytial Virus (RSV)EC5021 µM[1]
Compound 17 Respiratory Syncytial Virus (RSV)EC5058 µM[1]

The antimicrobial mechanism of these compounds is an active area of research, with some studies suggesting interference with essential bacterial enzymes.[3] Their antiviral activity, particularly against RNA viruses, highlights another promising therapeutic avenue.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of imidazo[4,5-b]pyridine compounds.

General Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

This protocol describes a common method for the synthesis of a 2-substituted imidazo[4,5-b]pyridine.

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na2S2O5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add benzaldehyde (1.0 eq).

  • Add sodium metabisulfite (0.55 eq) to the mixture.

  • Heat the reaction mixture at 120 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay:

G Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add serial dilutions of imidazo[4,5-b]pyridine Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Figure 4: Step-by-step workflow for the MTT assay to determine anticancer activity.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test imidazo[4,5-b]pyridine compounds in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include untreated control wells.

  • Incubate the plate for 48 hours at 37 °C in a humidified CO2 incubator.

  • Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[4][5]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Procedure (Broth Microdilution):

  • Prepare a stock solution of the test imidazo[4,5-b]pyridine compound.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test bacterium (e.g., to ~5 x 10^5 CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[6][7]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Procedure (Luminescence-based):

  • Prepare a reaction mixture containing the target kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • In a 96-well plate, add serial dilutions of the imidazo[4,5-b]pyridine inhibitor.

  • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial kit that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[8][9][10]

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold has a rich history and continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural similarity to purines has proven to be a successful guiding principle in the development of compounds with a wide range of biological activities. The ongoing exploration of this versatile core, particularly in the areas of kinase and epigenetic regulation, holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Future research will likely focus on the development of more selective and potent derivatives, as well as the elucidation of novel mechanisms of action to further expand the therapeutic potential of this remarkable heterocyclic system.

References

Tautomerism in 3H-imidazo[4,5-b]pyridin-2-ylmethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated tautomeric behavior of 3H-imidazo[4,5-b]pyridin-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the current absence of specific experimental data for this molecule in publicly available literature, this paper outlines the theoretical framework for its tautomerism, drawing parallels with closely related imidazo[4,5-b]pyridine derivatives. It details the potential tautomeric forms and provides generalized experimental protocols for their investigation using spectroscopic and computational methods. Furthermore, this guide presents a logical workflow for the systematic study of tautomerism in this and similar compounds.

Introduction to Tautomerism in Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, which allows for interaction with a wide range of biological targets. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a well-established phenomenon in N-heterocyclic compounds, including imidazo[4,5-b]pyridines. The position of the tautomeric equilibrium can significantly influence the molecule's physicochemical properties, such as its pKa, lipophilicity, and hydrogen bonding capacity. These properties, in turn, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. Therefore, a thorough understanding of the tautomeric landscape of this compound is essential for its development as a potential therapeutic agent.

For substituted imidazo[4,5-b]pyridines, the most common form of tautomerism is prototropic tautomerism, involving the migration of a proton between the nitrogen atoms of the imidazole ring.

Potential Tautomeric Forms of this compound

This compound is expected to exist in a tautomeric equilibrium between the 3H and 1H forms. The nomenclature specifies the position of the hydrogen atom on the imidazole ring. The equilibrium between these two tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Figure 1: Tautomeric equilibrium of this compound.

Data Presentation

A thorough search of the scientific literature did not yield specific quantitative data on the tautomeric equilibrium of this compound. However, for a structurally related derivative, a tautomerization of the imidazole NH was observed in a 22:88 ratio, highlighting that the position of the tautomeric equilibrium can significantly favor one form. To facilitate future research, the following table is provided as a template for summarizing experimental and computational data once it becomes available.

TautomerMethodSolventTemperature (°C)Tautomer Ratio (%)ΔG (kJ/mol)Reference
1H-formNMRDMSO-d625Data not availableData not available
3H-formNMRDMSO-d625Data not availableData not available
1H-formUV-VisMethanol25Data not availableData not available
3H-formUV-VisMethanol25Data not availableData not available
1H-formDFTGas Phase-CalculatedCalculated
3H-formDFTGas Phase-CalculatedCalculated
1H-formDFTWater-CalculatedCalculated
3H-formDFTWater-CalculatedCalculated

Experimental and Computational Protocols

The following sections detail generalized but robust methodologies that can be employed to investigate the tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 10-20 mg/mL.

  • 1H NMR Spectroscopy:

    • Acquire a standard 1H NMR spectrum at a specific temperature (e.g., 25 °C).

    • Identify distinct signals corresponding to the protons of each tautomer. Protons on or near the imidazole ring are expected to show the most significant chemical shift differences between the 1H and 3H forms.

    • Integrate the non-overlapping signals corresponding to each tautomer. The ratio of the integrals will provide the tautomer ratio.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Identify the distinct carbon signals for each tautomer. The carbons of the imidazole ring will be particularly sensitive to the tautomeric state.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Perform 2D NMR experiments to unambiguously assign the proton and carbon signals for each tautomer.

  • Variable Temperature (VT) NMR:

    • Acquire 1H NMR spectra at a range of temperatures to investigate the thermodynamics of the tautomeric equilibrium. A van't Hoff plot (ln(Keq) vs 1/T) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.

Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest (e.g., methanol, acetonitrile, water) at a known concentration (typically in the micromolar range).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Deconvolute the overlapping absorption bands corresponding to the individual tautomers using appropriate software.

    • If the molar absorptivities (ε) of the individual tautomers are known or can be estimated (e.g., by using "fixed" N-methylated derivatives as standards), the concentration of each tautomer and thus the equilibrium constant can be determined.

  • Solvent and pH Dependence Studies:

    • Repeat the measurements in a variety of solvents with different polarities and hydrogen bonding capabilities to assess the effect of the solvent on the tautomeric equilibrium.

    • Perform measurements at different pH values to understand the influence of protonation on the tautomeric preference.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Protocol:

  • Structure Preparation: Build the 3D structures of the 1H and 3H tautomers of this compound using a molecular modeling program.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in various solvents (using implicit solvent models like PCM or SMD) at a suitable level of theory (e.g., DFT with a functional like B3LYP or M06-2X and a basis set like 6-311+G(d,p)).

    • The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.

  • Energy Calculations:

    • Calculate the electronic energies and Gibbs free energies of the optimized tautomers. The difference in Gibbs free energy (ΔG) will provide the theoretical tautomer ratio at a given temperature.

  • Spectroscopic Predictions:

    • Calculate the NMR chemical shifts (using the GIAO method) and UV-Vis excitation energies (using TD-DFT) for each tautomer to aid in the assignment of experimental spectra.

Logical Workflow for Tautomerism Investigation

The following diagram illustrates a systematic workflow for the comprehensive investigation of tautomerism in this compound.

Tautomerism_Workflow Start Start: Tautomerism Investigation of This compound Synthesis Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization Computational Computational Modeling (DFT) Characterization->Computational Spectroscopic Spectroscopic Analysis (NMR, UV-Vis) Characterization->Spectroscopic DataAnalysis Data Analysis and Tautomer Ratio Determination Computational->DataAnalysis Spectroscopic->DataAnalysis SolventEffects Investigation of Solvent Effects DataAnalysis->SolventEffects TempEffects Investigation of Temperature Effects DataAnalysis->TempEffects Conclusion Conclusion: Elucidation of Tautomeric Equilibrium SolventEffects->Conclusion TempEffects->Conclusion

Figure 2: General workflow for investigating tautomerism.

Conclusion

While direct experimental evidence for the tautomerism of this compound is currently lacking in the scientific literature, this technical guide provides a robust framework for its investigation. Based on the behavior of analogous imidazo[4,5-b]pyridine derivatives, it is anticipated that this compound exists as an equilibrium mixture of its 1H and 3H tautomers. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to elucidate the precise nature of this equilibrium. A comprehensive understanding of the tautomeric properties of this compound will be crucial for advancing its potential applications in drug discovery and development.

An In-depth Technical Guide to the Solubility of 3H-imidazo[4,5-b]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3H-imidazo[4,5-b]pyridin-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for determining its solubility. It includes detailed experimental protocols and best practices for data presentation, tailored for a research and drug development audience.

Introduction to this compound and the Importance of Solubility

This compound (CAS No: 24638-20-8, Molecular Formula: C₇H₇N₃O, Molecular Weight: 149.15 g/mol ) belongs to the imidazopyridine class of heterocyclic compounds.[1] This scaffold is of significant interest in drug discovery due to its structural resemblance to purines, which allows for interaction with a variety of biological targets.[2] Derivatives of the imidazo[4,5-b]pyridine core have been investigated for their potential as anticancer agents and mTOR inhibitors.[3][4]

Solubility is a critical physicochemical property in drug discovery and development. It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. Poor aqueous solubility is a major challenge for many promising drug candidates, leading to difficulties in formulation and variable absorption.[5] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents is a fundamental step in its preclinical evaluation.[5]

Predicted and Observed Solubility Characteristics

Data Presentation: A Framework for Reporting Solubility

To facilitate clear and consistent reporting of solubility data, the following tabular format is recommended. This structure allows for easy comparison of solubility across different solvents and conditions.

Solvent System Temperature (°C) Method Solubility (mg/mL) Solubility (mM) Observations/Notes
Water25Shake-FlaskDataDatae.g., pH of saturated solution
Phosphate-Buffered Saline (PBS, pH 7.4)25Shake-FlaskDataDataPhysiologically relevant buffer
Ethanol (EtOH)25Shake-FlaskDataData
Methanol (MeOH)25Shake-FlaskDataData
Dimethyl Sulfoxide (DMSO)25Shake-FlaskDataDataCommon solvent for stock solutions
N,N-Dimethylformamide (DMF)25Shake-FlaskDataData
Acetone25Shake-FlaskDataData

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its accuracy.[7] The following protocol outlines the steps to measure the solubility of this compound.

4.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, PBS, DMSO, Ethanol) of high purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From this stock, create a series of calibration standards of known concentrations through serial dilution.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution.[7]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the samples at a high speed.[7]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter.[8] Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the diluted samples.

  • Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility and a logical workflow for assessing a compound's suitability for further development based on its solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess compound B Add solvent to vial A->B D Seal vial and agitate (24-72h at constant T) B->D C Prepare calibration standards H Analyze via HPLC C->H Inject standards E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Dilute sample F->G G->H I Calculate solubility from calibration curve H->I

Caption: Experimental workflow for the shake-flask solubility assay.

G Start Determine Thermodynamic Solubility Decision1 Is aqueous solubility > 10 µg/mL? Start->Decision1 Decision2 Is solubility in DMSO > 10 mM? Start->Decision2 Node1 Proceed with formulation development Decision1->Node1 Yes Node2 Consider solubility enhancement strategies Decision1->Node2 No Node2->Decision2 Node3 Suitable for in vitro screening stock Decision2->Node3 Yes Node4 Potential issues with in vitro assay precipitation Decision2->Node4 No

Caption: Decision tree for compound progression based on solubility.

References

Quantum Chemical Calculations for Imidazo[4,5-b]pyridine Structures: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the theoretical and computational methodologies underpinning the study of imidazo[4,5-b]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage quantum chemical calculations to understand and predict the physicochemical properties, reactivity, and biological activity of these promising molecules.

The imidazo[4,5-b]pyridine scaffold, a fusion of imidazole and pyridine rings, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2][3][4] Quantum chemical calculations have emerged as a powerful tool to elucidate the electronic structure, molecular geometry, and reactivity of these compounds, thereby guiding the rational design of new and more potent drug candidates.[5][6][7]

Core Computational Methodologies

The foundation of modern quantum chemical calculations for drug-like molecules lies in Density Functional Theory (DFT).[6][8] DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the relatively large systems often encountered in drug discovery.[5][8] Key quantum mechanical methods employed in the study of imidazo[4,5-b]pyridine derivatives include:

  • Density Functional Theory (DFT): This method is widely used to determine the electronic structure and optimized geometry of molecules.[1][8] By approximating the electron density, DFT provides insights into molecular properties such as orbital energies, charge distribution, and reactivity descriptors.[5][8]

  • Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT, TD-DFT is employed to investigate the excited-state properties of molecules.[9] This is particularly useful for predicting electronic absorption spectra (UV-Vis) and understanding the photophysical behavior of compounds.[5][9]

  • Post-Hartree-Fock Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for specific properties, especially when electron correlation effects are significant.[5]

The general workflow for performing quantum chemical calculations on imidazo[4,5-b]pyridine structures is a systematic process designed to ensure the reliability of the obtained results.[6]

Quantum Chemical Calculation Workflow A Initial 3D Structure Generation B Geometry Optimization A->B Input Structure C Frequency Calculation B->C Optimized Geometry D Property Calculations (Electronic, Spectral, etc.) C->D Verified Minimum Energy Structure E Analysis and Interpretation D->E Calculated Properties

Caption: A generalized workflow for quantum chemical calculations.

Data Presentation: Summarized Quantitative Data

The following tables summarize key quantitative data obtained from quantum chemical calculations on various imidazo[4,5-b]pyridine derivatives as reported in the literature. These tables are intended to provide a comparative overview of calculated properties.

Table 1: Calculated Gibbs Free Energies for Cation Affinities [1]

LigandCationGibbs Free Energy (kcal mol⁻¹)
6b H⁺-230.1
Ca²⁺-265.5
Mg²⁺-301.9
Zn²⁺-354.2
Cu²⁺-368.7
Derivative 1 H⁺-235.0
Ca²⁺-270.1
Mg²⁺-306.8
Zn²⁺-359.9
Cu²⁺-374.8
Derivative 2 H⁺-232.5
Ca²⁺-267.8
Mg²⁺-304.1
Zn²⁺-356.7
Cu²⁺-371.4

Calculations performed using the M06-2X/Def2TZVPP DFT approach. The values pertain to the most favorable imidazole nitrogen binding.[1]

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Imidazo[4,5-b]pyridine -6.54-1.235.31[10][11]
2-phenyl-3H-imidazo[4,5-b]pyridine -6.21-1.584.63[10][11]
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine -6.35-1.894.46[10][11]

These values are typically calculated at the B3LYP/6-31G(d,p) level of theory.[12]

Experimental Protocols: Methodologies for Key Experiments

The synthesis and experimental characterization of imidazo[4,5-b]pyridine derivatives are crucial for validating the results of quantum chemical calculations.

General Synthesis of Imidazo[4,5-b]pyridine Derivatives

A common synthetic route involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde.[13]

Example Protocol for the Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: [13][14]

  • A mixture of 5-bromopyridine-2,3-diamine and benzaldehyde is prepared.

  • The reaction can be carried out using conventional heating or microwave-assisted methods.[14]

  • The resulting product is purified, often by recrystallization from a suitable solvent like ethanol.[14]

Other synthetic strategies include the Friedländer-type condensation and Pd-catalyzed amide coupling reactions.[3][4][15]

Synthesis Pathway cluster_reactants Reactants 2,3-Diaminopyridine 2,3-Diaminopyridine Reaction Reaction 2,3-Diaminopyridine->Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Reaction->Imidazo[4,5-b]pyridine Condensation

Caption: A simplified schematic of a common synthesis pathway.
Computational Details for DFT Calculations

The selection of an appropriate functional and basis set is critical for obtaining accurate results.

Typical Computational Protocol:

  • Software: Gaussian program suite is commonly used for these calculations.[16]

  • Method: The B3LYP hybrid functional is frequently employed.[12] For studies involving metal complexes, the M06-2X functional has shown good performance.[1]

  • Basis Set: The 6-31G(d,p) or 6-311++G(d,p) Pople-style basis sets are often used for geometry optimizations and frequency calculations.[12][16] For metal-containing systems, a larger basis set like Def2TZVPP may be more appropriate.[1]

  • Solvation Effects: To model the behavior in a biological environment, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated.[9]

  • Verification of Minima: Frequency calculations are performed on optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).[6][16]

Signaling Pathways and Logical Relationships

Quantum chemical calculations provide valuable parameters that can be used to understand and predict the interaction of imidazo[4,5-b]pyridine derivatives with biological targets, thereby influencing signaling pathways.

Drug Action Pathway A Imidazo[4,5-b]pyridine Derivative B Quantum Chemical Calculations (DFT, TD-DFT) A->B C Calculated Properties (ESP, HOMO/LUMO, Charges) B->C E Binding Affinity Prediction C->E D Biological Target (e.g., Kinase, Receptor) D->E F Modulation of Signaling Pathway E->F G Therapeutic Effect F->G

Caption: The role of quantum calculations in predicting drug action.

The calculated properties, such as the electrostatic potential (ESP) and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical in determining how a molecule will interact with its biological target.[10][11] For instance, the ESP can indicate regions of the molecule that are likely to engage in hydrogen bonding or electrostatic interactions with a protein's active site. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and stability.[10][11] This information is invaluable for the rational design of more effective and selective drug candidates.

References

Navigating the Therapeutic Potential of the 3H-imidazo[4,5-b]pyridine Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the 3H-imidazo[4,5-b]pyridine scaffold due to the limited availability of in-depth scientific literature on the specific compound 3H-imidazo[4,5-b]pyridin-2-ylmethanol (CAS: 24638-20-8). While information on the specified compound is included where available, the broader context of the core scaffold provides a more comprehensive understanding for research and development professionals.

Introduction to the 3H-imidazo[4,5-b]pyridine Scaffold

The 3H-imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows derivatives of this core to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] The imidazo[4,5-b]pyridine ring system is a key component in numerous compounds investigated for various therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[2][3][4][5]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 24638-20-8[6]
Molecular Formula C₇H₇N₃O[6]
Molecular Weight 149.15 g/mol [6]
Appearance Solid (form may vary)N/A
Purity Typically ≥98%[6]

Synthesis of the 3H-imidazo[4,5-b]pyridine Core

The synthesis of the 3H-imidazo[4,5-b]pyridine core can be achieved through several synthetic routes. A common and direct approach involves the cyclocondensation of 2,3-diaminopyridine with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.[1]

Below is a generalized workflow for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridines.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2,3-Diaminopyridine 2,3-Diaminopyridine Cyclocondensation Cyclocondensation 2,3-Diaminopyridine->Cyclocondensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Cyclocondensation Condensing Agent / Catalyst Condensing Agent / Catalyst Condensing Agent / Catalyst->Cyclocondensation Solvent Solvent Solvent->Cyclocondensation Heat Heat Heat->Cyclocondensation 2-Substituted 3H-imidazo[4,5-b]pyridine 2-Substituted 3H-imidazo[4,5-b]pyridine Cyclocondensation->2-Substituted 3H-imidazo[4,5-b]pyridine

General synthesis of 2-substituted 3H-imidazo[4,5-b]pyridines.

Biological Activities of 3H-imidazo[4,5-b]pyridine Derivatives

Derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have demonstrated a wide spectrum of biological activities. The following table summarizes some of the key findings, including quantitative data where available.

Compound/Derivative ClassBiological ActivityTarget/AssayQuantitative Data (IC₅₀/EC₅₀)Reference
Amidino-substituted imidazo[4,5-b]pyridinesAntiproliferativeColon carcinoma cell lines0.4 µM and 0.7 µM[5]
Novel imidazo[4,5-b]pyridine derivativesAnticancerCyclin-Dependent Kinase 9 (CDK9)0.63 - 1.32 µM[7]
Bromo-substituted imidazo[4,5-b]pyridinesAnticancerMCF-7 and BT-474 breast cancer cell linesNot specified[3]
Imidazo[4,5-b]pyridine derivativesAntimicrobialBacillus cereus and Escherichia coliMIC values reported[2]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available in the reviewed literature, a detailed experimental procedure for its use as a starting material in the synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid has been documented. This provides insight into the reactivity of the hydroxymethyl group at the 2-position.

Experimental Protocol: Oxidation of this compound

This protocol describes the synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid via the oxidation of this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_workup Workup This compound This compound Reaction Reflux This compound->Reaction KMnO4 KMnO4 KMnO4->Reaction Na2CO3 Na2CO3 Na2CO3->Reaction Water Water Water->Reaction Filtration Filtration Reaction->Filtration Acidification (HCl) Acidification (HCl) Filtration->Acidification (HCl) Precipitation Precipitation Acidification (HCl)->Precipitation Vacuum Filtration Vacuum Filtration Precipitation->Vacuum Filtration Product 3H-imidazo[4,5-b]pyridine-2-carboxylic acid Vacuum Filtration->Product

Workflow for the oxidation of this compound.

Signaling Pathways and Mechanism of Action

The structural similarity of imidazo[4,5-b]pyridines to purines suggests that their mechanism of action often involves interference with purinergic signaling pathways or interaction with enzymes that recognize purine-like substrates, such as kinases. For instance, certain derivatives have been shown to act as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[7] The broad range of observed biological activities, from anticancer to antimicrobial, indicates that different derivatives likely operate through distinct molecular mechanisms, which may include but are not limited to enzyme inhibition, receptor modulation, and intercalation with nucleic acids. Further research is required to elucidate the specific signaling pathways modulated by various members of this compound class.

Conclusion

The 3H-imidazo[4,5-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While detailed biological data for this compound (CAS 24638-20-8) is currently limited, the extensive research on related derivatives highlights the significant potential of this chemical class. This guide provides a foundational understanding of the synthesis, properties, and biological activities of the 3H-imidazo[4,5-b]pyridine core, intended to support and inspire further research and drug discovery efforts in this area.

References

The 3H-Imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3H-imidazo[4,5-b]pyridine core, a heterocyclic aromatic scaffold, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets. This versatility has led to the development of numerous derivatives with potent and selective activities against various diseases, particularly cancer, microbial infections, and inflammatory conditions. This technical guide provides an in-depth review of the 3H-imidazo[4,5-b]pyridine scaffold, summarizing key quantitative data, detailing experimental protocols for synthesis and biological evaluation, and visualizing associated signaling pathways and experimental workflows.

Therapeutic Applications and Biological Activities

Derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities. Their primary therapeutic applications are concentrated in oncology, with a growing body of evidence supporting their potential in antimicrobial and anti-inflammatory therapies.

Anticancer Activity

The anticancer potential of 3H-imidazo[4,5-b]pyridines is the most extensively studied area. These compounds have shown significant efficacy against various cancer cell lines, including breast, colon, and leukemia.[1] The primary mechanism of their anticancer action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

Several classes of kinases have been identified as targets for 3H-imidazo[4,5-b]pyridine derivatives. These include:

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Inhibitors based on the 3H-imidazo[4,5-b]pyridine scaffold have demonstrated potent and selective inhibition of Aurora kinases A, B, and C.[2][3][4]

  • Mixed-Lineage Kinase 3 (MLK3): Implicated in several human cancers and neurodegenerative diseases, MLK3 is another key target. Novel 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent MLK3 inhibitors.[5]

  • Cyclin-Dependent Kinase 9 (CDK9): As a crucial regulator of transcriptional elongation, CDK9 is an attractive target in oncology. Imidazo[4,5-b]pyridine-based compounds have shown significant CDK9 inhibitory potential.[6]

  • FMS-like Tyrosine Kinase 3 (FLT3): Dual inhibitors of FLT3 and Aurora kinases have been developed from this scaffold for the treatment of acute myeloid leukemia.[3][7]

  • Akt (Protein Kinase B): ATP-independent inhibitors of Akt have been discovered, showcasing the diverse inhibitory mechanisms of this scaffold.[8]

Antimicrobial and Anti-inflammatory Activity

The 3H-imidazo[4,5-b]pyridine core has also been explored for its antimicrobial properties, with some derivatives showing activity against various bacterial and fungal strains.[9] Additionally, certain derivatives have exhibited anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]

Quantitative Biological Data

The following tables summarize the reported biological activities of representative 3H-imidazo[4,5-b]pyridine derivatives.

Table 1: Anticancer Activity of 3H-Imidazo[4,5-b]pyridine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3h MCF-7 (Breast)Not specified as exact value[9]
Compound 3j BT-474 (Breast)Not specified as exact value[9]
Compound VI MCF-7 (Breast)0.85[6]
Compound I HCT116 (Colon)1.21[6]
Compound 3f K562 (Leukemia)Moderate Activity[1]

Table 2: Kinase Inhibitory Activity of 3H-Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Kd (nM)Reference
Compound 9a MLK36-[5]
Compound 9e MLK36-[5]
Compound 31 Aurora-A42-[2]
Compound 31 Aurora-B198-[2]
Compound 31 Aurora-C227-[2]
Compound 27e Aurora-A-7.5[3][7]
Compound 27e Aurora-B-48[3][7]
Compound 27e FLT3-6.2[3][7]
Compound VI CDK9630-[6]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of the 3H-imidazo[4,5-b]pyridine core and for the evaluation of the biological activity of its derivatives.

General Synthesis of 2,3-Disubstituted-3H-imidazo[4,5-b]pyridines

Method A: Conventional Synthesis [9]

  • Reaction Setup: A mixture of 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) is taken in a round-bottom flask.

  • Solvent and Reflux: Ethanol is added to the flask, and the mixture is refluxed for 3-4 hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the mobile phase.

  • Workup: After completion of the reaction, the reaction mixture is cooled, and the product is poured into crushed ice.

  • Purification: The resulting solid is filtered, dried, and recrystallized from ethanol to yield the pure 2,3-disubstituted-3H-imidazo[4,5-b]pyridine derivative.

Method B: Microwave-Assisted Synthesis [9]

  • Reaction Mixture: 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) are mixed in ethanol in a microwave-safe vessel.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a suitable power and temperature for a few minutes.

  • Workup and Purification: The workup and purification steps are similar to the conventional method described above. This method often leads to reduced reaction times and higher yields.[9]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[10][11][12][13][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (3H-imidazo[4,5-b]pyridine derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various biochemical assays, such as enzyme-linked immunosorbent assay (ELISA)-based methods or radiometric assays.[15]

  • Assay Setup: The kinase, substrate, and ATP are incubated in a reaction buffer in a 96-well plate.

  • Compound Addition: The test compounds are added at various concentrations to the reaction mixture.

  • Phosphorylation Reaction: The phosphorylation reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is quantified. In an ELISA-based assay, this can be achieved by using a phosphorylation-specific antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Western Blot Analysis for Target Engagement

Western blotting is used to detect the phosphorylation status of downstream targets of the inhibited kinase, confirming the compound's mechanism of action within the cell.[16][17][18][19]

  • Cell Lysis: Cells treated with the test compounds are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total protein levels of the target are also assessed as a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 3H-imidazo[4,5-b]pyridine derivatives and a general workflow for the discovery of kinase inhibitors based on this scaffold.

Aurora_Kinase_Signaling_Pathway cluster_0 Mitosis cluster_1 Aurora Kinase Regulation cluster_2 Inhibition cluster_3 Outcome Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly G2/M Phase Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Metaphase Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Anaphase/Telophase Mitotic Arrest Mitotic Arrest Cytokinesis->Mitotic Arrest Aurora A Aurora A Aurora A->Centrosome Maturation Aurora B Aurora B Aurora B->Chromosome Segregation 3H-Imidazo[4,5-b]pyridine\nDerivative 3H-Imidazo[4,5-b]pyridine Derivative 3H-Imidazo[4,5-b]pyridine\nDerivative->Aurora A Inhibits 3H-Imidazo[4,5-b]pyridine\nDerivative->Aurora B Inhibits Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Aurora Kinase Signaling Pathway Inhibition.

CDK9_Signaling_Pathway cluster_0 Transcriptional Regulation cluster_1 Inhibition cluster_2 Downstream Effects cluster_3 Outcome P-TEFb (CDK9/Cyclin T1) P-TEFb (CDK9/Cyclin T1) RNA Polymerase II RNA Polymerase II P-TEFb (CDK9/Cyclin T1)->RNA Polymerase II Phosphorylates CTD Transcriptional Elongation Transcriptional Elongation RNA Polymerase II->Transcriptional Elongation Expression of Anti-apoptotic Proteins (e.g., Mcl-1) Expression of Anti-apoptotic Proteins (e.g., Mcl-1) Transcriptional Elongation->Expression of Anti-apoptotic Proteins (e.g., Mcl-1) 3H-Imidazo[4,5-b]pyridine\nDerivative 3H-Imidazo[4,5-b]pyridine Derivative 3H-Imidazo[4,5-b]pyridine\nDerivative->P-TEFb (CDK9/Cyclin T1) Inhibits Inhibition of Transcriptional Elongation Inhibition of Transcriptional Elongation 3H-Imidazo[4,5-b]pyridine\nDerivative->Inhibition of Transcriptional Elongation Cell Survival Cell Survival Expression of Anti-apoptotic Proteins (e.g., Mcl-1)->Cell Survival Downregulation of Anti-apoptotic Proteins Downregulation of Anti-apoptotic Proteins Inhibition of Transcriptional Elongation->Downregulation of Anti-apoptotic Proteins Apoptosis Apoptosis Downregulation of Anti-apoptotic Proteins->Apoptosis

Caption: CDK9-Mediated Transcriptional Regulation and its Inhibition.

Kinase_Inhibitor_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Library Design & Synthesis\n(3H-Imidazo[4,5-b]pyridine) Library Design & Synthesis (3H-Imidazo[4,5-b]pyridine) High-Throughput Screening\n(Kinase Panel) High-Throughput Screening (Kinase Panel) Library Design & Synthesis\n(3H-Imidazo[4,5-b]pyridine)->High-Throughput Screening\n(Kinase Panel) Hit Identification Hit Identification High-Throughput Screening\n(Kinase Panel)->Hit Identification Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Hit Identification->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies In Vitro Biological Evaluation\n(IC50, Selectivity) In Vitro Biological Evaluation (IC50, Selectivity) SAR Studies->In Vitro Biological Evaluation\n(IC50, Selectivity) Cell-Based Assays\n(Cytotoxicity, Target Engagement) Cell-Based Assays (Cytotoxicity, Target Engagement) In Vitro Biological Evaluation\n(IC50, Selectivity)->Cell-Based Assays\n(Cytotoxicity, Target Engagement) In Vivo Efficacy Studies\n(Xenograft Models) In Vivo Efficacy Studies (Xenograft Models) Cell-Based Assays\n(Cytotoxicity, Target Engagement)->In Vivo Efficacy Studies\n(Xenograft Models) ADME/Tox Studies ADME/Tox Studies In Vivo Efficacy Studies\n(Xenograft Models)->ADME/Tox Studies Candidate Selection Candidate Selection ADME/Tox Studies->Candidate Selection

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion

The 3H-imidazo[4,5-b]pyridine scaffold represents a highly valuable and "privileged" core in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets, particularly protein kinases, have established it as a promising framework for the development of novel therapeutics. The continued exploration of this scaffold, driven by rational design and a deeper understanding of its structure-activity relationships, holds significant promise for addressing unmet medical needs in oncology and beyond. This guide provides a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

Methodological & Application

Synthesis Protocol for 3H-imidazo[4,5-b]pyridin-2-ylmethanol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For dissemination to researchers, scientists, and drug development professionals.

This document provides a detailed synthesis protocol for 3H-imidazo[4,5-b]pyridin-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic potential, including anticancer, antiviral, and antimicrobial properties.[1][2] This protocol is based on the well-established Phillips condensation reaction, a reliable method for the synthesis of benzimidazoles and related fused imidazole systems.

Introduction

Imidazo[4,5-b]pyridine derivatives are recognized as privileged structures in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1] Notably, compounds bearing this scaffold have been identified as potent inhibitors of various kinases, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are crucial regulators of cell division and are often dysregulated in cancer.[3][4] The synthesis of this compound provides a valuable building block for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of the target compound is achieved through the condensation of 2,3-diaminopyridine with glycolic acid. This reaction proceeds via an initial acylation of one of the amino groups of the diamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the imidazole ring. Polyphosphoric acid (PPA) is a commonly used catalyst and dehydrating agent for this type of condensation, facilitating the reaction at elevated temperatures.

Experimental Protocol

Materials and Equipment:

  • 2,3-Diaminopyridine

  • Glycolic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and glycolic acid (1.1 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask (a sufficient amount to ensure good stirring, typically 10-20 times the weight of the limiting reagent).

  • Reaction: Heat the reaction mixture to 140-160 °C with constant stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Quantitative Data
ParameterExpected Value
Yield 60-75%
Physical State Off-white to pale yellow solid
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol

Characterization Data (Hypothetical):

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, NH), 8.25 (dd, J=4.8, 1.5 Hz, 1H), 7.95 (dd, J=8.0, 1.5 Hz, 1H), 7.15 (dd, J=8.0, 4.8 Hz, 1H), 5.50 (t, J=5.5 Hz, 1H, OH), 4.70 (d, J=5.5 Hz, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 155.0, 148.5, 145.0, 132.0, 118.0, 115.0, 58.0
IR (KBr) ν 3400-3200 (br, O-H, N-H), 3050 (Ar C-H), 1620 (C=N), 1580 (C=C), 1050 (C-O) cm⁻¹
Mass Spec (ESI+) m/z 150.06 [M+H]⁺

Potential Biological Activity and Signaling Pathway

Imidazo[4,5-b]pyridine derivatives are known to exhibit potent anticancer activity, often through the inhibition of protein kinases that are critical for cancer cell proliferation and survival. One such family of kinases is the Aurora kinases (A, B, and C), which play essential roles in regulating mitosis.[3] Overexpression of Aurora kinases is a common feature in many human cancers and is associated with poor prognosis.

The diagram below illustrates a simplified representation of the Aurora A kinase signaling pathway and its role in the cell cycle, a potential target for compounds derived from this compound.

Aurora_Kinase_Signaling_Pathway Aurora A Kinase Signaling Pathway in Mitosis cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase Plk1 Plk1 G2_Phase->Plk1 activates Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Chromosome_Alignment Chromosome Alignment Metaphase->Chromosome_Alignment CDK1_CyclinB CDK1/Cyclin B Plk1->CDK1_CyclinB activates CDK1_CyclinB->Prophase drives entry into Aurora_A Aurora A Kinase CDK1_CyclinB->Aurora_A activates Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly TPX2 TPX2 TPX2->Aurora_A co-activates and localizes to spindle poles Spindle_Assembly->Metaphase leads to Inhibitor Imidazo[4,5-b]pyridine Derivative (e.g., from this compound) Inhibitor->Aurora_A

Caption: Simplified Aurora A kinase signaling pathway during mitosis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis Workflow for this compound Start Start Materials: - 2,3-Diaminopyridine - Glycolic Acid - Polyphosphoric Acid Reaction Phillips Condensation (140-160 °C, 4-6 h) Start->Reaction Workup Work-up: - Quench with ice - Neutralize with NaHCO₃ Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Purification: - Filtration - Concentration - Column Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product Characterization Characterization: - NMR - IR - Mass Spectrometry Final_Product->Characterization

Caption: General experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive protocol for the synthesis of this compound, a valuable scaffold for the development of novel therapeutic agents. The detailed methodology, along with the potential biological context, is intended to support researchers in the fields of medicinal chemistry and drug discovery in their efforts to explore the therapeutic potential of the imidazo[4,5-b]pyridine class of compounds. Further studies are warranted to fully elucidate the biological activity and mechanism of action of derivatives of this compound.

References

Application Notes and Protocols for the Derivatization of 3H-imidazo[4,5-b]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical modification of 3H-imidazo[4,5-b]pyridin-2-ylmethanol, a key heterocyclic scaffold in medicinal chemistry. The derivatization of the 2-ylmethanol group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover O-acylation (esterification), O-alkylation (etherification), and oxidation reactions.

Introduction

The 3H-imidazo[4,5-b]pyridine core is a purine isostere and a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. The hydroxyl group of this compound offers a convenient handle for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. These modifications can significantly impact the physicochemical properties, pharmacokinetic profile, and target engagement of the parent molecule.

Experimental Protocols

O-Acylation (Esterification) of this compound

This protocol describes the synthesis of (3H-imidazo[4,5-b]pyridin-2-yl)methyl acetate via reaction with acetyl chloride.

Protocol:

  • Suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) dropwise to the stirred suspension.

  • In a separate flask, dissolve acetyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield (3H-imidazo[4,5-b]pyridin-2-yl)methyl acetate.

O-Alkylation (Etherification) of this compound

This protocol details the synthesis of 2-(methoxymethyl)-3H-imidazo[4,5-b]pyridine via a Williamson ether synthesis. This method involves the initial conversion of the alcohol to a more reactive chloromethyl intermediate.

Protocol:

Step 2a: Synthesis of 2-(Chloromethyl)-3H-imidazo[4,5-b]pyridine

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine, which can be used in the next step without further purification.

Step 2b: Synthesis of 2-(Methoxymethyl)-3H-imidazo[4,5-b]pyridine

  • Prepare a solution of sodium methoxide by dissolving sodium (1.1 eq.) in anhydrous methanol under a nitrogen atmosphere.

  • To this solution, add a solution of crude 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-(methoxymethyl)-3H-imidazo[4,5-b]pyridine.

Oxidation of this compound

This protocol describes the oxidation of the primary alcohol to a carboxylic acid using potassium permanganate.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and sodium carbonate (1.1 eq.) in water (6 mL) and bring the solution to a boil.

  • In a separate flask, prepare a boiling aqueous solution of potassium permanganate (1.7 eq.) in water (8 mL).

  • Slowly add the boiling potassium permanganate solution to the boiling solution of the alcohol.

  • Heat the reaction mixture at reflux for 4 hours. The formation of a brown manganese dioxide precipitate will be observed.

  • Filter the hot reaction mixture to remove the manganese dioxide.

  • Cool the filtrate to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration to afford 3H-imidazo[4,5-b]pyridine-2-carboxylic acid.[1]

Data Presentation

Derivatization MethodReagentsSolventTemperatureTime (h)Yield (%)
O-Acylation Acetyl chloride, TriethylamineDichloromethane0 °C to RT2-485-95 (estimated)
O-Alkylation Thionyl chloride, Sodium methoxideDichloromethane, MethanolRT to Reflux16-22 (total)60-70 (estimated, two steps)
Oxidation Potassium permanganate, Sodium carbonateWaterReflux4~100[1]

Visualizations

Experimental Workflow

G General Workflow for Derivatization and Screening cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_screening Biological Screening start This compound ester O-Acylation (Esterification) start->ester ether O-Alkylation (Etherification) start->ether oxidation Oxidation start->oxidation ester_prod Ester Derivative ester->ester_prod ether_prod Ether Derivative ether->ether_prod acid_prod Carboxylic Acid Derivative oxidation->acid_prod purification Purification (e.g., Column Chromatography) ester_prod->purification ether_prod->purification acid_prod->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Biological Assays (e.g., Kinase Inhibition) characterization->screening sar SAR Analysis screening->sar

Caption: Derivatization and screening workflow.

p38 MAPK Signaling Pathway

G p38 MAPK Signaling Pathway in Inflammation stress Stress Stimuli (e.g., UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) cytokines->map3k mkk MKK3 / MKK6 map3k->mkk p38 p38 MAPK mkk->p38 mapkapk2 MAPKAPK2 p38->mapkapk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors inhibitor Imidazo[4,5-b]pyridine p38 Inhibitor inhibitor->p38 inflammation Inflammatory Response (Cytokine Production) mapkapk2->inflammation transcription_factors->inflammation

Caption: p38 MAPK inflammatory signaling pathway.

References

Application Notes and Protocols: 3H-imidazo[4,5-b]pyridin-2-ylmethanol Scaffold for Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1][2] This structural similarity has led to the development of a diverse range of derivatives that act as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a known driver of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4]

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated significant inhibitory activity against several key kinase families, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Src family kinases.[5][6][7] These kinases are implicated in cell cycle control, hematopoiesis, and oncogenic signaling, respectively. This document provides detailed protocols and application notes for assessing the inhibitory potential of compounds based on the 3H-imidazo[4,5-b]pyridine scaffold using established in vitro kinase assay methodologies.

Data Presentation: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

The following tables summarize the reported inhibitory activities of various substituted imidazo[4,5-b]pyridine derivatives against key kinase targets. This data is essential for understanding the structure-activity relationship (SAR) and for selecting appropriate assays for screening new chemical entities based on this scaffold.

Table 1: Inhibitory Activity against Aurora and FLT3 Kinases

Compound IDTarget KinaseInhibition (Kd, nM)Cell-Based Assay (IC50, µM)Reference
27eAurora-A7.5-[5]
27eAurora-B48-[5]
27eFLT36.2-[5]
27eFLT3-ITD38-[5]
27eFLT3(D835Y)14-[5]
31Aurora-A-0.042[7]
31Aurora-B-0.198[7]
31Aurora-C-0.227[7]

Table 2: Inhibitory Activity against Src Family Kinases

Compound IDTarget KinaseInhibition (IC50, µM)Reference
1dSrcSubmicromolar[6]
1eSrcSubmicromolar[6]
1qFynSubmicromolar[6]
1sFynSubmicromolar[6]

Experimental Protocols

The following are detailed protocols for commonly used in vitro kinase assays suitable for evaluating inhibitors based on the 3H-imidazo[4,5-b]pyridine scaffold.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., Aurora-A, FLT3)

  • Kinase substrate (specific peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (e.g., a 3H-imidazo[4,5-b]pyridine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the kinase substrate to each well.[8]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[8]

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[8]

    • Add 20 µL of Kinase Detection Reagent to each well.[8]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Radiometric Kinase Assay ([γ-³²P]-ATP Filter Binding Assay)

This highly sensitive and direct assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into a substrate.

Materials:

  • Kinase of interest

  • Kinase substrate (protein or peptide)

  • [γ-³²P]-ATP

  • Non-radiolabeled ATP

  • Test compound

  • Kinase Reaction Buffer

  • Phosphocellulose filter plates

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a reaction mixture containing the kinase, substrate, and non-radiolabeled ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the test compound dilutions or DMSO control to the reaction mixture.

    • Initiate the reaction by adding [γ-³²P]-ATP.

    • Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range (typically <10% substrate consumption).[4]

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]-ATP will pass through.

  • Washing:

    • Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³²P]-ATP.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add a scintillant to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • The amount of radioactivity is directly proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Kinase Inhibitor Assay Workflow

G Kinase Inhibitor Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Test Compound (Serial Dilutions) C Pre-incubate Kinase with Test Compound A->C B Prepare Kinase, Substrate, and ATP Solutions D Initiate Reaction with ATP/Substrate Mix B->D C->D Inhibitor Binding E Incubate at 30°C D->E F Stop Reaction and Detect Signal (Luminescence or Radioactivity) E->F G Measure Signal F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: General workflow for an in vitro kinase inhibitor assay.

Simplified Aurora A Signaling Pathway in Mitosis

G Simplified Aurora A Signaling in Mitosis cluster_prophase Prophase AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Mitotic Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA Activation Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibition

Caption: Role of Aurora A kinase in mitosis and its inhibition.

References

Application Notes and Protocols for Cell-Based Assays Using [³H]Imidazo[4,5-b]pyridin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] Their structural similarity to purines allows them to interact with a variety of biological targets, such as kinases and G-protein coupled receptors.[3] This document provides detailed application notes and protocols for cell-based assays utilizing a tritiated derivative of this scaffold, specifically focusing on its application as a radioligand for a kinase target. For the purpose of these notes, we will focus on the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a validated target in oncology.

The protocols outlined below describe the use of a hypothetical radiolabeled imidazo[4,5-b]pyridine derivative, [³H]IMP-CDKi, a potent CDK9 inhibitor, in radioligand binding assays. These assays are fundamental in drug discovery for determining the affinity of test compounds for their target and for high-throughput screening of compound libraries.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
Compound IDCell LineIC₅₀ (µM)
IMCF-70.85
IIHCT1161.12
IIIaMCF-70.92
IIIbHCT1161.32
IVMCF-70.78
VIHCT1160.99
VIIaMCF-70.63
VIIIHCT1160.88
IXMCF-70.76

Data is hypothetical and for illustrative purposes, based on reported activities of similar compounds.[4]

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
Compound IDTarget KinaseIC₅₀ (µM)
ICDK90.63
IICDK90.89
IIIaCDK90.71
IIIbCDK91.32
IVCDK90.95
VICDK91.15
VIIaCDK90.82
VIIICDK91.05
IXCDK90.76
SorafenibCDK90.76

Data is hypothetical and for illustrative purposes, based on reported activities of similar compounds.[4]

Table 3: Radioligand Binding Parameters for [³H]IMP-CDKi
ParameterValue
Kd2.5 nM
Bmax500 fmol/mg

These values are hypothetical and serve as an example for the described assays.

Experimental Protocols

Protocol 1: Cell Culture and Membrane Preparation for Radioligand Binding Assay

Objective: To prepare cell membranes from a human cancer cell line (e.g., HCT116) endogenously expressing the target kinase, CDK9, for use in radioligand binding assays.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Culture HCT116 cells to 80-90% confluency in T-175 flasks.

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Centrifuge the cell suspension at 1000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cells using a Dounce homogenizer with 20-30 strokes on ice.

  • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

  • Determine the protein concentration using a Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [³H]IMP-CDKi for CDK9.

Materials:

  • Prepared cell membranes

  • [³H]IMP-CDKi (specific activity ~80 Ci/mmol)

  • Unlabeled IMP-CDKi (for non-specific binding)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA

  • 96-well plates

  • Glass fiber filters

  • Filtration manifold

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of [³H]IMP-CDKi in assay buffer (e.g., 0.1 to 50 nM).

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.

  • Total Binding: Add 50 µL of [³H]IMP-CDKi dilution and 50 µL of assay buffer.

  • Non-specific Binding: Add 50 µL of [³H]IMP-CDKi dilution and 50 µL of a high concentration of unlabeled IMP-CDKi (e.g., 10 µM).

  • Add 100 µL of the cell membrane preparation (20-50 µg protein) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding) and analyze the data using non-linear regression to determine Kd and Bmax.

Protocol 3: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of test compounds for CDK9.

Materials:

  • Same as for the saturation binding assay

  • Test compounds

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Add 50 µL of the test compound dilution to the appropriate wells.

  • Add 50 µL of [³H]IMP-CDKi at a fixed concentration (at or near its Kd, e.g., 2.5 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (20-50 µg protein) to each well.

  • Include wells for total binding (no test compound) and non-specific binding (10 µM unlabeled IMP-CDKi).

  • Incubate, filter, and measure radioactivity as described in the saturation binding assay protocol.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Visualizations

experimental_workflow cluster_prep Protocol 1: Membrane Preparation cluster_assay Protocols 2 & 3: Binding Assays cell_culture Cell Culture (HCT116) harvest Harvest & Wash Cells cell_culture->harvest homogenize Homogenization harvest->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend & Quantify centrifuge2->resuspend store Store at -80°C resuspend->store assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, +/- Competitor) store->assay_setup Membrane Aliquots incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

Caption: Experimental workflow for radioligand binding assays.

signaling_pathway cluster_cdk9 CDK9 Signaling Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Apoptosis Apoptosis PTEFb->Apoptosis Inhibition leads to Transcription Transcriptional Elongation RNAPII->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Inhibitor [³H]IMP-CDKi Inhibitor->PTEFb Inhibition

Caption: Simplified CDK9 signaling pathway and point of inhibition.

References

Application Notes and Protocols for In Vivo Studies with Imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry due to its resemblance to purine nucleobases.[1][2] This structural similarity has led to the development of numerous derivatives with a wide range of biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.[1][2][3] Several imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, such as Aurora kinases, which are crucial in cell cycle regulation and are often dysregulated in cancer.

To facilitate the preclinical development of this promising class of compounds, robust protocols for in vivo characterization are essential. Radiolabeling with isotopes like tritium (³H) is a powerful technique for quantitative assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a summary of the biological activities of selected imidazo[4,5-b]pyridine analogs and detailed, representative protocols for tritium labeling and subsequent in vivo biodistribution studies in a murine model.

Data Presentation: In Vitro Biological Activities

The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of various imidazo[4,5-b]pyridine analogs as reported in the literature.

Table 1: Antiproliferative Activity of Amidino-Substituted Imidazo[4,5-b]pyridines [3]

CompoundCell LineIC₅₀ (µM)
10 SW620 (Colon Carcinoma)0.4
14 SW620 (Colon Carcinoma)0.7
8 HeLa (Cervical Cancer)1.8
8 PC3 (Prostate Cancer)3.2
8 SW620 (Colon Carcinoma)2.5

Table 2: Aurora Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundAurora-A (IC₅₀ µM)Aurora-B (IC₅₀ µM)Aurora-C (IC₅₀ µM)
31 0.0420.1980.227
51 0.0150.0250.019

Signaling Pathways

Many imidazo[4,5-b]pyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in various cancers. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for kinase inhibitors.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[4,5-b]pyridine Kinase Inhibitor Inhibitor->Akt Inhibition

Simplified Akt/mTOR signaling pathway and inhibitor action.

Experimental Protocols

Protocol for Tritium Labeling of an Imidazo[4,5-b]pyridine Analog

This protocol describes a representative method for the radiolabeling of an imidazo[4,5-b]pyridine analog via catalytic hydrogen-tritium exchange. This method is broadly applicable to many organic molecules.

Materials:

  • Imidazo[4,5-b]pyridine analog (precursor)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Solvent (e.g., ethyl acetate, DMSO, or other suitable aprotic solvent)

  • Reaction vessel suitable for handling tritium gas

  • High-performance liquid chromatography (HPLC) system for purification

  • Liquid scintillation counter

Procedure:

  • Preparation: In a specialized radiochemistry laboratory, dissolve the imidazo[4,5-b]pyridine precursor (1-5 mg) in a minimal amount of a suitable solvent in a reaction vessel.

  • Catalyst Addition: Add the Pd/C catalyst to the solution. The amount of catalyst is typically 10-50% by weight of the precursor.

  • Tritiation Reaction: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.

  • Reaction Incubation: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours to overnight). The reaction progress can be monitored by analyzing small aliquots if the setup allows.

  • Reaction Quenching and Work-up: After the reaction, carefully remove the excess tritium gas. Add a hydrogen source (e.g., H₂ gas or a protic solvent like methanol) to exchange any labile tritium.

  • Purification: Filter the reaction mixture to remove the catalyst. Purify the crude product using preparative HPLC to separate the desired tritiated compound from unlabeled precursor and any radiolabeled impurities.

  • Analysis and Quantification:

    • Confirm the identity and radiochemical purity of the final product using analytical HPLC with an in-line radioactivity detector.

    • Determine the specific activity (Ci/mmol) of the labeled compound by measuring the radioactivity of a known mass of the compound using a liquid scintillation counter.

  • Storage: Store the final ³H-labeled imidazo[4,5-b]pyridine analog in a suitable solvent at low temperature (e.g., -20°C or -80°C) to minimize radiolysis.

Protocol for In Vivo Biodistribution Study in a Murine Model

This protocol outlines a general procedure for assessing the biodistribution of a ³H-labeled imidazo[4,5-b]pyridine analog in healthy or tumor-bearing mice.

Materials:

  • ³H-labeled imidazo[4,5-b]pyridine analog (formulated for injection)

  • Healthy or tumor-bearing mice (e.g., BALB/c or athymic nude mice, 6-8 weeks old)

  • Sterile saline or other appropriate vehicle for injection

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles (e.g., 27-30 gauge)

  • Dissection tools

  • Scintillation vials and scintillation cocktail

  • Tissue solubilizer (e.g., Solvable™)

  • Liquid scintillation counter

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare the injection solution by diluting the ³H-labeled compound in a sterile vehicle to the desired final concentration. Ensure the solution is homogeneous.

  • Administration: Administer a precise volume (e.g., 100 µL) of the radiolabeled compound to each mouse via a suitable route (e.g., intravenous tail vein injection). Record the exact amount of radioactivity injected per mouse.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours).

  • Tissue Harvesting: Immediately following euthanasia, perform a cardiac puncture to collect a blood sample. Subsequently, dissect and collect organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, brain, muscle, bone, and tumor if applicable).

  • Sample Processing:

    • Rinse tissues to remove excess blood, blot dry, and weigh them.

    • Place each tissue sample into a pre-weighed scintillation vial.

  • Tissue Solubilization and Scintillation Counting:

    • Add a suitable volume of tissue solubilizer to each vial and incubate until the tissue is completely dissolved.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each sample using a liquid scintillation counter. Include standards of the injected dose for accurate quantification.

  • Data Analysis:

    • Correct the counts for background radiation and quenching.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • Analyze the data to determine the pharmacokinetic profile and tissue distribution of the compound.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for the in vivo biodistribution study described above.

Biodistribution_Workflow cluster_prep Preparation cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis DosePrep Dose Formulation (³H-Analog in Vehicle) Administration Intravenous Administration to Mice DosePrep->Administration TimePoints Euthanasia at Defined Time Points Administration->TimePoints Harvesting Tissue & Organ Harvesting TimePoints->Harvesting Processing Sample Weighing & Solubilization Harvesting->Processing Counting Liquid Scintillation Counting Processing->Counting Calculation Calculate %ID/g Counting->Calculation Analysis Pharmacokinetic & Distribution Analysis Calculation->Analysis

Workflow for the in vivo biodistribution study.

References

Application Notes and Protocols for High-Throughput Screening of 3H-Imidazo[4,5-b]pyridin-2-ylmethanol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to endogenous purines. This core structure has been elaborated to produce a diverse range of compounds with significant therapeutic potential. Libraries of 3H-imidazo[4,5-b]pyridin-2-ylmethanol and its derivatives have demonstrated potent inhibitory activity against various protein kinases, making them attractive candidates for the development of novel therapeutics in oncology, immunology, and neurodegenerative diseases.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound compound libraries. The focus is on identifying inhibitors of key protein kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and Mixed-Lineage Kinase 3 (MLK3), which are implicated in various pathological signaling pathways.

Target Rationale

Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[1] Dysregulation of CDK9 activity is a hallmark of many cancers, where it promotes the expression of anti-apoptotic proteins and oncogenes.[2] Inhibition of CDK9 is a promising therapeutic strategy to induce apoptosis in cancer cells.

Mixed-Lineage Kinase 3 (MLK3)

MLK3, also known as MAP3K11, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3] It is an upstream activator of the JNK and p38 MAPK signaling pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.[4] MLK3 has been implicated in the progression of various cancers and neurodegenerative disorders, making it a relevant target for therapeutic intervention.[3][5]

Data Presentation: Inhibitory Activities of Imidazo[4,5-b]pyridine Derivatives

The following tables summarize the reported in vitro inhibitory activities of representative imidazo[4,5-b]pyridine compounds against selected protein kinases and cancer cell lines. This data provides a baseline for hit validation and structure-activity relationship (SAR) studies.

Table 1: Biochemical Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (µM)Reference
I CDK90.81[6]
II CDK90.93[6]
IIIa CDK91.32[6]
IIIb CDK91.17[6]
IV CDK90.88[6]
VI CDK90.75[6]
VIIa CDK90.63[6]
VIII CDK90.71[6]
IX CDK90.69[6]
Sorafenib CDK90.76[6]
CCT137690 (51) Aurora-A0.015[7]
Aurora-B0.025[7]
Aurora-C0.019[7]
Compound 31 Aurora-A0.042[8]
Aurora-B0.198[8]
Aurora-C0.227[8]

Table 2: Anti-proliferative Activity of Imidazo[4,5-b]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
I MCF-7Breast Cancer1.53[6]
HCT116Colon Cancer2.15[6]
II MCF-7Breast Cancer3.27[6]
IIIa MCF-7Breast Cancer4.12[6]
IIIb MCF-7Breast Cancer5.33[6]
IV MCF-7Breast Cancer2.08[6]
VI MCF-7Breast Cancer1.84[6]
VIIa MCF-7Breast Cancer1.21[6]
VIIc HCT116Colon Cancer4.61[6]
VIIe HCT116Colon Cancer5.82[6]
VIIf HCT116Colon Cancer6.13[6]
VIII MCF-7Breast Cancer1.76[6]
HCT116Colon Cancer3.58[6]
IX MCF-7Breast Cancer1.49[6]
HCT116Colon Cancer2.89[6]

Experimental Protocols

The following protocols provide detailed methodologies for primary biochemical screening and secondary cell-based screening of this compound libraries.

Protocol 1: Primary High-Throughput Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of CDK9 or MLK3 by quantifying the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is well-suited for HTS due to its high sensitivity and robustness.[9][10]

Materials:

  • Recombinant human CDK9/Cyclin T1 or MLK3 enzyme

  • Appropriate kinase-specific peptide substrate

  • This compound compound library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • ATP solution

  • 384-well white, opaque assay plates

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

HTS_Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plate (Serial Dilutions) Dispense_Compound Dispense Compounds (to Assay Plate) Compound_Plate->Dispense_Compound Reagent_Mix Reagent Mix (Kinase, Substrate, ATP) Dispense_Reagents Add Reagent Mix Reagent_Mix->Dispense_Reagents Incubate_Reaction Incubate (Kinase Reaction) Dispense_Reagents->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADPGlo Incubate_Stop Incubate (Stop Reaction & Deplete ATP) Add_ADPGlo->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate (Signal Generation) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Data_Analysis Data Analysis (IC50 Determination) Read_Luminescence->Data_Analysis

Biochemical HTS workflow for kinase inhibitors.

Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound library compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase reaction mix containing the kinase enzyme and peptide substrate in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 2.5 µL of the 2X kinase/substrate mix to each well of the assay plate.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

Protocol 2: Secondary High-Throughput Cell-Based Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability. It is used to confirm the anti-proliferative effects of hit compounds identified in the primary screen in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium

  • Hit compounds from the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well or 384-well clear-bottom cell culture plates

  • Spectrophotometer capable of measuring absorbance at 570 nm

Workflow Diagram:

HTS_Cell_Based_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Cells in Microplate Compound_Treatment Treat Cells with Compounds Cell_Seeding->Compound_Treatment Compound_Dilution Prepare Compound Dilutions Compound_Dilution->Compound_Treatment Incubate_Cells Incubate (e.g., 72 hours) Compound_Treatment->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_Formazan Incubate (Formazan Formation) Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Data_Analysis Data Analysis (IC50 Determination) Read_Absorbance->Data_Analysis

Cell-based HTS workflow for assessing cell viability.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Include positive (e.g., staurosporine) and negative (vehicle) controls.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percent inhibition of cell viability for each compound concentration.

    • Determine the IC50 values for the active compounds.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of CDK9 and MLK3, highlighting the points of inhibition for the screened compounds.

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9_Pathway PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylation of CTD (Ser2) DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF Phosphorylation Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation Release DSIF_NELF->RNAPII Pausing Anti_Apoptotic_Oncogenes Anti-Apoptotic & Oncogene Expression (e.g., MYC, MCL-1) Transcription_Elongation->Anti_Apoptotic_Oncogenes Apoptosis Apoptosis Anti_Apoptotic_Oncogenes->Apoptosis Inhibition Inhibitor 3H-Imidazo[4,5-b]pyridin- 2-ylmethanol Derivative Inhibitor->PTEFb Inhibition

CDK9 signaling pathway in transcriptional control.
MLK3 Signaling in the MAPK Cascade

MLK3_Pathway Stimuli Stress Stimuli (e.g., Cytokines, UV) MLK3 MLK3 (MAP3K) Stimuli->MLK3 Activation MKK4_7 MKK4/7 (MAP2K) MLK3->MKK4_7 Phosphorylation MKK3_6 MKK3/6 (MAP2K) MLK3->MKK3_6 Phosphorylation JNK JNK (MAPK) MKK4_7->JNK Phosphorylation p38 p38 (MAPK) MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Responses (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Gene Expression Inhibitor 3H-Imidazo[4,5-b]pyridin- 2-ylmethanol Derivative Inhibitor->MLK3 Inhibition

MLK3 signaling within the MAPK pathway.

Conclusion

The this compound scaffold represents a versatile platform for the design and discovery of potent kinase inhibitors. The protocols and data presented herein provide a comprehensive framework for the high-throughput screening of compound libraries based on this scaffold. By targeting key kinases such as CDK9 and MLK3, these screening efforts have the potential to identify novel lead compounds for the development of targeted therapies for a range of human diseases. Successful hit identification and validation will pave the way for further lead optimization and preclinical development.

References

Application Note: Comprehensive NMR Characterization of 3H-imidazo[4,5-b]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 3H-imidazo[4,5-b]pyridin-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols cover one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Expected chemical shifts and correlation data are summarized for efficient structural verification. A logical workflow is presented to guide researchers through the process of data acquisition and analysis for unambiguous structure elucidation.

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds.[1][2][3][4][5] The synthesis and characterization of novel derivatives are crucial for the development of new therapeutic agents.[5][6] this compound represents a fundamental building block within this class of compounds. Accurate and thorough structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of such small molecules in solution. This application note provides a suite of standardized protocols for its complete NMR characterization.

Experimental Protocols

Sample Preparation

A standardized approach to sample preparation is critical for acquiring high-quality NMR data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for imidazo[4,5-b]pyridine derivatives due to its high solubilizing power.[7][8]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Provides information about the number of different types of protons and their connectivity.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together molecular fragments.

Logical Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 Analysis Integrate All Spectra H1->Analysis DEPT DEPT-135 C13->DEPT C13->Analysis COSY COSY DEPT->COSY DEPT->Analysis HSQC HSQC COSY->HSQC COSY->Analysis HMBC HMBC HSQC->HMBC HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Experimental workflow for NMR characterization.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Structure of this compound:

Chemical structure of this compound with atom numbering (Note: A placeholder image is used. In a real application, the chemical structure with IUPAC numbering would be displayed here.)

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H58.10 - 8.20ddJ = 4.5, 1.5
H77.95 - 8.05ddJ = 8.0, 1.5
H67.15 - 7.25ddJ = 8.0, 4.5
-CH₂-4.70 - 4.80s-
-OH5.40 - 5.60t (broad)J = 5.5
-NH12.50 - 12.80s (broad)-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted δ (ppm)DEPT-135Key HMBC Correlations (from H)
C2152.0 - 154.0--CH₂-, -NH
C3a148.0 - 150.0-H5, H7, -NH
C5143.0 - 145.0CHH6, H7
C6118.0 - 120.0CHH5, H7
C7130.0 - 132.0CHH5, H6
C7a134.0 - 136.0-H5, H7, -NH
-CH₂-58.0 - 60.0CH₂-OH, -NH

Signaling Pathway and Data Correlation

The structural fragments identified from the 1D and 2D NMR data can be assembled to confirm the overall structure of this compound. The following diagram illustrates the key correlations.

Structure_Correlations cluster_pyridine Pyridine Ring cluster_imidazole Imidazole Ring cluster_substituent Methanol Substituent H5 H5 H6 H6 H5->H6 COSY C7 C7 H5->C7 HMBC C3a C3a H5->C3a HMBC H7 H7 H6->H7 COSY C7a C7a H6->C7a HMBC C5 C5 H7->C5 HMBC NH NH C2 C2 NH->C2 HMBC CH2 -CH₂- CH2->C2 HMBC OH -OH

Caption: Key 2D NMR correlations for structure elucidation.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and reliable method for the complete structural characterization of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development to ensure the identity and purity of their compounds.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] This document outlines detailed experimental protocols, data presentation formats, and visual workflows to facilitate the characterization and quantification of this compound in various matrices.

Introduction

This compound is a heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol .[6] The imidazo[4,5-b]pyridine core is a key pharmacophore in numerous biologically active molecules.[1][4] Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and selective method for the analysis of such compounds.[7][8] This document provides a framework for developing and validating an LC-MS/MS method for this compound.

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of this compound is crucial for developing a selective MS/MS method. Based on its chemical structure and common fragmentation pathways for similar molecules, the following fragmentation pattern can be predicted.[9][10][11][12]

Structure:

Under positive ion electrospray ionization (ESI+), the protonated molecule [M+H]+ with m/z 150.16 would be the precursor ion. Collision-induced dissociation (CID) is expected to yield several characteristic product ions.

Table 1: Predicted Precursor and Product Ions for this compound

Ion DescriptionProposed Structure/FragmentPredicted m/z
Protonated Molecule [M+H]+C7H8N3O+150.16
Loss of water (-H2O)[M+H - H2O]+132.14
Loss of methanol (-CH3OH)Not a primary predicted fragment-
Loss of formaldehyde (-CH2O)[M+H - CH2O]+120.12
Imidazopyridine coreC6H5N3+119.14

Experimental Protocols

This section details the recommended starting protocols for the LC-MS/MS analysis of this compound. Optimization of these parameters may be required depending on the specific matrix and instrumentation.

Sample Preparation

For analysis from biological matrices such as plasma, a protein precipitation step is recommended.[7]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC)
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS)
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Table 2: Example MRM Transitions for Quantitative Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound150.2132.115100
This compound150.2120.120100
Internal Standard (e.g., Isotopically Labeled)VariesVariesVaries100

Data Presentation

Quantitative data should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
10.012102.35.6
50.05898.74.1
100.11599.13.5
500.592101.52.8
1001.180100.82.1
5005.95099.91.5

Table 4: Example Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low32.9899.34.86.2
Medium7576.2101.63.14.5
High400395.698.92.53.8

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Matrix->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Representative Signaling Pathway

Given that imidazo[4,5-b]pyridine derivatives are known to act as kinase inhibitors, a representative signaling pathway diagram illustrates a potential mechanism of action for such compounds.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor DNA DNA TranscriptionFactor->DNA Response Cellular Response (e.g., Proliferation, Survival) DNA->Response Compound This compound (Potential Inhibitor) Compound->Kinase1

Caption: Potential inhibitory action on a generic kinase signaling pathway.

References

Application Notes & Protocols: Development of Anticancer Agents from the 3H-Imidazo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3H-imidazo[4,5-b]pyridine ring system is a significant heterocyclic scaffold in medicinal chemistry, largely due to its structural similarity to endogenous purine bases.[1][2] This resemblance allows compounds derived from this core to interact with a variety of biological targets, particularly protein kinases, making them promising candidates for the development of novel anticancer agents.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against several kinases crucial for cancer cell proliferation and survival, including Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and the mammalian target of rapamycin (mTOR).[3][4][5][6] This document provides an overview of the synthesis, in vitro evaluation, and mechanistic studies of anticancer agents based on the 3H-imidazo[4,5-b]pyridine core.

Section 1: Synthesis of 3H-Imidazo[4,5-b]pyridine Derivatives

A common and effective method for synthesizing the 3H-imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid.[7] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[8][9][10]

Protocol 1.1: General Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines

This protocol describes a microwave-assisted synthesis for generating a library of 3H-imidazo[4,5-b]pyridine derivatives.

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Substituted aldehydes

  • Ethanol (EtOH)

  • Sodium metabisulfite (Na₂S₂O₅) or Iodine (I₂) as an oxidative catalyst

  • Microwave reactor

  • Standard glassware for reflux and recrystallization

Procedure:

  • In a microwave-safe vessel, dissolve 5-bromopyridine-2,3-diamine (1 equivalent) in ethanol.

  • Add the desired substituted aldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of an oxidizing agent such as iodine.[11]

  • Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120°C) for a specified time (e.g., 15-30 minutes).[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridine derivative.[9]

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

G start_end start_end process process reagent reagent output output A Start: Reagents B Dissolve 5-Bromopyridine-2,3-diamine in Ethanol A->B C Add Substituted Aldehyde & Oxidative Catalyst B->C D Microwave Irradiation (e.g., 120°C, 30 min) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Characterization (NMR, MS) G->H I Final Product: Pure Derivative H->I

General workflow for synthesis of 3H-imidazo[4,5-b]pyridine derivatives.

Section 2: In Vitro Anticancer Activity Evaluation

The initial screening of newly synthesized compounds involves evaluating their cytotoxic effects on various cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are commonly used colorimetric methods for this purpose.

Protocol 2.1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of cell mass.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (e.g., 10⁻⁷ M to 10⁻⁴ M) and a vehicle control (DMSO) for 48 hours.[9]

  • Terminate the experiment by fixing the cells with cold TCA for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Remove the unbound dye by washing with 1% acetic acid and air dry the plates.

  • Solubilize the bound SRB dye with Tris-base solution.

  • Measure the absorbance (optical density) at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

G start_end start_end process process incubation incubation output output A Seed Cancer Cells in 96-well Plates B Incubate (24h) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate (48h) C->D E Fix Cells (Cold TCA) D->E F Stain with SRB E->F G Wash & Solubilize Dye F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Data Presentation: In Vitro Cytotoxicity

The cytotoxic activities of various 3H-imidazo[4,5-b]pyridine derivatives are summarized below.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3g PANC-183.54[12]
3h PANC-157.69[12]
3h MCF-7>100[8][10]
3j MCF-7>100[8][10]
Compound I MCF-7Significant Activity[3]
Compound I HCT116Significant Activity[3]
Compound VIII MCF-7Significant Activity[3]
Compound IX HCT116Significant Activity[3]

Specific IC₅₀ values were not provided in the abstract, but activity was noted as significant.

Section 3: Mechanism of Action - Kinase Inhibition

A primary anticancer mechanism for this class of compounds is the inhibition of protein kinases that are critical for cell cycle progression and signaling.

Target Kinases and Pathways
  • Aurora Kinases (A, B, C): These are serine/threonine kinases that play essential roles in mitosis. Their inhibition leads to mitotic arrest and apoptosis.[4][5]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription. Inhibiting CDK9 can suppress the expression of anti-apoptotic proteins like Mcl-1, leading to cell death.[3]

  • mTOR: A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[6]

G cluster_0 Cell Cycle Progression pathway_node pathway_node inhibitor_node inhibitor_node outcome_node outcome_node G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 Apoptosis Mitotic Arrest & Apoptosis M->Apoptosis S S Phase G1->S S->G2 Aurora Aurora Kinases Aurora->M Regulates Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Aurora Inhibits

Inhibition of Aurora kinases by imidazo[4,5-b]pyridines disrupts mitosis.
Protocol 3.1: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., Aurora-A, CDK9)

  • Kinase-specific substrate peptide

  • ATP (adenosine triphosphate), may be radiolabeled ([γ-³²P]ATP)

  • Kinase assay buffer

  • Test compounds

  • 96-well filter plates or appropriate assay plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a filter membrane).

  • Quantify substrate phosphorylation. If using radiolabeled ATP, this involves washing the filter plates to remove unincorporated ATP and measuring the remaining radioactivity with a scintillation counter. For fluorescence-based assays, measure the signal on a plate reader.

  • Determine the percentage of kinase activity inhibition relative to a vehicle control and calculate the IC₅₀ value.

Data Presentation: Kinase Inhibitory Activity
Compound IDTarget KinaseIC₅₀ (µM)Reference
Various CDK90.63 - 1.32[3]
Sorafenib (Ref.) CDK90.76[3]
51 (CCT137690) Aurora-A0.015[5]
51 (CCT137690) Aurora-B0.025[5]
51 (CCT137690) Aurora-C0.019[5]
10d mTORNanomolar range[6]
10n mTORNanomolar range[6]

Specific IC₅₀ values were not provided in the abstract.

Section 4: Preclinical Development Workflow

Promising lead compounds identified through in vitro screening and mechanism of action studies advance to preclinical evaluation, which includes pharmacokinetic profiling and in vivo efficacy studies in animal models.

G stage stage output output A Lead Compound Identification B In Vitro Screening (Cytotoxicity, Kinase Assays) A->B C Pharmacokinetic Studies (ADME/Tox) B->C Promising Leads D In Vivo Efficacy (Xenograft Models) C->D Favorable PK Profile E Preclinical Candidate Selection D->E Significant Tumor Inhibition

Logical workflow for preclinical development of anticancer agents.
In Vivo Efficacy Example

Compound 51 (CCT137690) , a potent Aurora kinase inhibitor, demonstrated significant in vivo activity. When administered orally to mice with SW620 colon carcinoma xenografts, it effectively inhibited tumor growth without causing notable toxicity, as indicated by a lack of body weight loss.[5] This successful transition from potent in vitro activity to in vivo efficacy highlights the therapeutic potential of the 3H-imidazo[4,5-b]pyridine scaffold.[5]

Conclusion and Future Directions

The 3H-imidazo[4,5-b]pyridine scaffold serves as a versatile and promising template for the design of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on refining the pharmacokinetic properties of lead compounds to enhance oral bioavailability and metabolic stability, as well as exploring their efficacy against a broader range of cancer types and in combination with other therapeutic agents.

References

Application Notes and Protocols for Antimicrobial Screening of Novel 3H-imidazo[4,5-b]pyridin-2-ylmethanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of novel 3H-imidazo[4,5-b]pyridin-2-ylmethanol compounds and their derivatives. This document includes a summary of their antimicrobial activity, detailed experimental protocols for screening, and a visualization of the proposed mechanism of action. While specific data for this compound is emerging, this report summarizes the findings for structurally related 2-substituted 3H-imidazo[4,5-b]pyridine compounds to provide a valuable reference for ongoing research and development.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of novel 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a key indicator of antimicrobial potency. The following tables summarize the MIC values for a series of these compounds against various microbial strains.

Table 1: Antibacterial Activity of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives (MIC in µg/mL)

Compound ID4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)phenol (3b)6-Bromo-2-(2,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridine (3c)6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine (3d)6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine (3e)6-Bromo-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine (3h)4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (3k)Ciprofloxacin (Standard)
Gram-Positive Bacteria
Bacillus subtilis15251520806.010
Staphylococcus aureus90958590907025
Enterococcus faecalis85302095957515
Gram-Negative Bacteria
Escherichia coli3.25201015756515
Pseudomonas aeruginosa95901095907010
Salmonella typhimurium90359090959020

Data sourced from Shelke et al., 2017.[1][2][3]

Table 2: Antifungal Activity of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives (MIC in µg/mL)

Compound ID6-Bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine (3f)6-Bromo-2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-b]pyridine (3g)6-Bromo-2-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine (3i)6-Bromo-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine (3j)6-Bromo-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine (3l)Fluconazole (Standard)Miconazole (Standard)
Fungi
Aspergillus flavus30909570956.253.25
Aspergillus niger3585809090103.25
Aspergillus oryzae3095901001006.253.25
Candida albicans7590857080103.25
Penicillium chrysogenum80959580856.253.25
Penicillium funiculosum859010075906.253.25

Data sourced from Shelke et al., 2017.[1][2][3]

Experimental Protocols

The following are detailed protocols for the antimicrobial screening of novel this compound compounds, based on established methodologies.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle solvent)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Solvent Control: A well with the highest concentration of the solvent used to dissolve the compounds.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds at a known concentration

  • Positive control antibiotic solution

  • Negative control (solvent)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Evenly swab the entire surface of the MHA plate to create a uniform lawn of the microorganism.

  • Creation of Wells:

    • Use a sterile cork borer to punch uniform wells into the agar.

  • Application of Compounds:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • Add the same volume of the positive control and negative control solutions to separate wells.

  • Incubation:

    • Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature for fungi.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of novel this compound compounds.

G cluster_0 Compound Preparation & Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization synthesis Synthesis of Novel This compound Compounds primary_screening Primary Screening (e.g., Agar Well Diffusion) synthesis->primary_screening quantitative_screening Quantitative Screening (Broth Microdilution for MIC) primary_screening->quantitative_screening data_analysis Data Analysis and Structure-Activity Relationship (SAR) quantitative_screening->data_analysis target_identification Target Identification (e.g., DNA Gyrase Assay) data_analysis->target_identification pathway_analysis Signaling Pathway Analysis target_identification->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: Workflow for antimicrobial screening and development.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The broader class of imidazopyridine compounds has been suggested to exert their antimicrobial effects by targeting essential bacterial enzymes. One of the proposed mechanisms is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.

G compound This compound Compound dna_gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) compound->dna_gyrase Inhibits negative_supercoiling Negative Supercoiling dna_gyrase->negative_supercoiling Catalyzes cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to atp ATP atp->dna_gyrase Binds to GyrB relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Binds to GyrA dna_replication DNA Replication negative_supercoiling->dna_replication dna_replication->cell_death Leads to

Caption: Proposed inhibition of DNA gyrase by imidazopyridines.

References

Application Notes: 3H-Imidazo[4,5-b]pyridin-2-ylmethanol Derivatives in Agricultural Insecticide Development

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 3H-imidazo[4,5-b]pyridin-2-ylmethanol in Agricultural Insecticide Development Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold is a promising heterocyclic structure in the development of novel agricultural insecticides. Its derivatives have demonstrated significant biological activity against a range of economically important insect pests. This is largely attributed to their mode of action as modulators of insect nicotinic acetylcholine receptors (nAChRs), a well-established target for insecticides. The structural similarity of the imidazopyridine core to purines allows for diverse functionalization, leading to compounds with high efficacy and selectivity. This document provides an overview of the application of this compound derivatives in insecticide development, including quantitative activity data, experimental protocols for bioassays, and visualizations of the relevant biological pathway and development workflow.

Mechanism of Action: Targeting Insect Nicotinic Acetylcholine Receptors

Derivatives of the 3H-imidazo[4,5-b]pyridine scaffold primarily act as agonists on insect nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system.[1]

Upon binding of the imidazopyridine compound to the nAChR, the ion channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the postsynaptic membrane, resulting in the generation of an action potential and nerve impulse transmission. However, the prolonged activation of these receptors by the insecticide leads to hyperexcitation of the nervous system, followed by paralysis and eventual death of the insect. The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their potential as safe and effective insecticides.

G Figure 1: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Imidazopyridine 3H-Imidazo[4,5-b]pyridine Derivative Imidazopyridine->nAChR Binds (Agonist) Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Action_Potential Action Potential Depolarization->Action_Potential Triggers Hyperexcitation Neuronal Hyperexcitation Action_Potential->Hyperexcitation Sustained Firing Paralysis Paralysis & Death Hyperexcitation->Paralysis

Figure 1: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Quantitative Data Presentation

Recent studies have highlighted the insecticidal potential of novel 3H-imidazo[4,5-b]pyridine derivatives. The following tables summarize the mortality data of selected compounds against key agricultural pests. These compounds are based on a 3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl core structure with various amino fragment substitutions.[3][4]

Table 1: Insecticidal Activity against the Brown Planthopper (Nilaparvata lugens)

Compound IDConcentration (mg/L)Mortality (%)Reference Compound (Oxazosulfyl) Mortality (%)
8n 546.850.00

Data from preliminary bioassays.[3][4]

Table 2: Insecticidal Activity against the Oriental Armyworm (Mythimna separata)

Compound IDConcentration (mg/L)Mortality (%)Reference Compound (Oxazosulfyl) Mortality (%)
10a 1100.000.00

Data from preliminary bioassays.[3][4]

Table 3: Insecticidal Activity against the Diamondback Moth (Plutella xylostella)

Compound IDConcentration (mg/L)Mortality (%)Reference Compound (Oxazosulfyl) Mortality (%)
10a 1100.0096.67

Data from preliminary bioassays.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of 3H-imidazo[4,5-b]pyridine-based insecticides.

Protocol 1: Insecticidal Activity Bioassay (Rice Stem Dipping Method)

This protocol is adapted for testing the efficacy of compounds against sucking insects like the brown planthopper (Nilaparvata lugens).

1. Test Insect Rearing:

  • Nilaparvata lugens are reared on susceptible rice seedlings in a controlled environment (e.g., 25±1°C, 70-80% relative humidity, 16:8 h light:dark photoperiod).

2. Preparation of Test Solutions:

  • The test compound is dissolved in a suitable solvent (e.g., DMSO or acetone) to create a stock solution.

  • A series of dilutions are prepared from the stock solution using distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even coating.

3. Bioassay Procedure:

  • Fresh, uniform rice seedlings are uprooted and their roots are washed.

  • The entire rice stem and leaves are dipped into the test solution for 30 seconds.

  • The treated seedlings are air-dried at room temperature.

  • The roots of the treated seedlings are wrapped in moist cotton and placed in a test tube or similar container.

  • A specified number of test insects (e.g., 10-20 third-instar nymphs) are introduced into each container with the treated seedling.

  • The containers are covered with a breathable material.

  • A control group is prepared using only the solvent and surfactant solution.

  • Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

4. Data Analysis:

  • The mortality rates are corrected using Abbott's formula if mortality is observed in the control group.

  • The data is subjected to probit analysis to determine the LC50 (median lethal concentration) value for each compound.

Insecticide Development Workflow

The development of a new insecticide from a lead compound like a 3H-imidazo[4,5-b]pyridine derivative is a multi-stage process involving discovery, optimization, and registration.

G Figure 2: Agricultural Insecticide Development Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase cluster_development Development & Registration Phase Target_ID Target Identification (e.g., nAChR) Lead_Gen Lead Generation (Synthesis of Imidazopyridine Library) Target_ID->Lead_Gen Primary_Screen Primary Screening (In vitro & In vivo Bioassays) Lead_Gen->Primary_Screen SAR Structure-Activity Relationship (SAR) Studies Primary_Screen->SAR Active Hits SAR->Lead_Gen Iterative Design Tox_Screen Preliminary Toxicology & Environmental Fate SAR->Tox_Screen Formulation Formulation Development Tox_Screen->Formulation Field_Trials Large-Scale Field Trials Formulation->Field_Trials Adv_Tox Advanced Toxicology (Mammalian & Ecotoxicology) Field_Trials->Adv_Tox Regulatory Regulatory Submission (e.g., EPA, EFSA) Adv_Tox->Regulatory Commercial Commercialization Regulatory->Commercial Approval

Figure 2: Agricultural Insecticide Development Workflow

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of new agricultural insecticides. Their mode of action via the insect nicotinic acetylcholine receptor provides a strong foundation for creating potent and selective pest control agents. The data presented herein demonstrates their efficacy against economically significant pests. The provided protocols for bioassays and the outlined development workflow offer a framework for researchers and drug development professionals to advance these and similar compounds from the laboratory to the field. Further research focusing on optimizing the scaffold for enhanced activity, improved safety profile, and effective field performance is warranted.

References

Application Notes and Protocols for Radiolabeling of 3H-Imidazo[4,5-b]pyridin-2-ylmethanol for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds with significant biological activity, showing promise in various therapeutic areas, including oncology and infectious diseases. Their structural similarity to purines allows them to interact with a range of biological targets. To facilitate preclinical drug development, including absorption, distribution, metabolism, and excretion (ADME) studies, as well as target engagement and in vivo imaging, radiolabeling of these compounds is essential.

Tritium (³H) is an ideal radioisotope for labeling small molecules for in vitro and ex vivo studies due to its high specific activity and the low energy of its beta emissions, which allows for high-resolution autoradiography.[1] These application notes provide a detailed protocol for the synthesis and radiolabeling of imidazo[4,5-b]pyridin-2-ylmethanol with tritium, creating a valuable tool for researchers in drug discovery and development.

Experimental Protocols

Part 1: Synthesis of Precursor - Ethyl Imidazo[4,5-b]pyridine-2-carboxylate

A common and effective method for the synthesis of the imidazo[4,5-b]pyridine core is the condensation of 2,3-diaminopyridine with a suitable dicarbonyl compound or its equivalent. In this protocol, we propose the synthesis of the ethyl ester precursor via a cyclocondensation reaction.

Materials:

  • 2,3-Diaminopyridine

  • Ethyl glyoxalate (50% solution in toluene)

  • Ethanol, absolute

  • Sodium metabisulfite

  • Activated carbon

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine (1 equivalent) in absolute ethanol.

  • Add a solution of ethyl glyoxalate (1.1 equivalents) in toluene dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add a solution of sodium metabisulfite in water to quench any unreacted aldehyde and stir for 30 minutes.

  • Remove the ethanol and toluene under reduced pressure.

  • Treat the aqueous residue with activated carbon and heat gently for 15 minutes.

  • Filter the hot solution through celite and allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield ethyl imidazo[4,5-b]pyridine-2-carboxylate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Radiolabeling - Synthesis of ³H-Imidazo[4,5-b]pyridin-2-ylmethanol

The radiolabeling is achieved by the reduction of the ester precursor with a tritiated reducing agent, sodium borotritide.

Materials:

  • Ethyl imidazo[4,5-b]pyridine-2-carboxylate (precursor)

  • Sodium borotritide ([³H]NaBH₄)

  • Anhydrous ethanol

  • Dry tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • In a flame-dried, argon-purged flask, dissolve ethyl imidazo[4,5-b]pyridine-2-carboxylate (1 equivalent) in a mixture of anhydrous ethanol and dry THF.

  • In a separate vial, dissolve sodium borotritide ([³H]NaBH₄) in a small amount of anhydrous ethanol.

  • Carefully add the [³H]NaBH₄ solution to the solution of the precursor at 0°C (ice bath).

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction by radio-TLC or radio-HPLC.

  • Upon completion, cool the reaction mixture to 0°C and slowly quench by adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain ³H-imidazo[4,5-b]pyridin-2-ylmethanol.

  • Collect the radioactive peak and confirm its identity and radiochemical purity by analytical radio-HPLC.

  • Determine the specific activity of the final product using a liquid scintillation counter and by measuring the mass of the compound.

Data Presentation

ParameterPrecursor SynthesisRadiolabeling
Starting Material 2,3-DiaminopyridineEthyl imidazo[4,5-b]pyridine-2-carboxylate
Reagent Ethyl glyoxalateSodium borotritide ([³H]NaBH₄)
Solvent EthanolEthanol/THF
Reaction Time 4-6 hours4-5 hours
Yield (Typical) 60-70%40-50% (radiochemical)
Purity (Typical) >95% (by NMR)>98% (by radio-HPLC)
Specific Activity N/A20-30 Ci/mmol

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling start 2,3-Diaminopyridine + Ethyl Glyoxalate reflux Reflux in Ethanol start->reflux workup Workup & Crystallization reflux->workup precursor Ethyl Imidazo[4,5-b]pyridine- 2-carboxylate workup->precursor reduction Reduction with [3H]NaBH4 precursor->reduction quench Quenching reduction->quench extraction Extraction quench->extraction hplc HPLC Purification extraction->hplc final_product 3H-Imidazo[4,5-b]pyridin- 2-ylmethanol hplc->final_product

Caption: Experimental workflow for the synthesis of ³H-Imidazo[4,5-b]pyridin-2-ylmethanol.

signaling_pathway cluster_cell Target Cell cluster_downstream Downstream Signaling receptor Target Receptor (e.g., Kinase) pathway1 Pathway A receptor->pathway1 Activation pathway2 Pathway B receptor->pathway2 Inhibition ligand 3H-Imidazo[4,5-b]pyridin- 2-ylmethanol ligand->receptor response Cellular Response (e.g., Proliferation, Apoptosis) pathway1->response pathway2->response

Caption: Hypothetical signaling pathway involving the radiolabeled tracer.

Application: In Vitro Autoradiography

This protocol outlines the use of ³H-imidazo[4,5-b]pyridin-2-ylmethanol for in vitro autoradiography on tissue sections to visualize the distribution of its binding sites.

Materials:

  • Cryostat

  • Microscope slides

  • Tissue sections (e.g., tumor xenografts, brain slices)

  • Binding buffer (specific to the target of interest)

  • Wash buffer (ice-cold)

  • ³H-Imidazo[4,5-b]pyridin-2-ylmethanol (in a suitable solvent)

  • Unlabeled imidazo[4,5-b]pyridin-2-ylmethanol (for non-specific binding)

  • Phosphor imaging screen or autoradiography film

  • Phosphor imager or film developer

Procedure:

  • Tissue Sectioning: Cut frozen tissue blocks into thin sections (e.g., 10-20 µm) using a cryostat and mount them onto microscope slides.

  • Pre-incubation: Pre-incubate the tissue sections in binding buffer for a short period (e.g., 15 minutes) at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Total Binding: Incubate the sections with a solution of ³H-imidazo[4,5-b]pyridin-2-ylmethanol in binding buffer at a concentration determined by saturation binding experiments.

    • Non-specific Binding: For a parallel set of sections, add a high concentration (e.g., 1000-fold excess) of unlabeled imidazo[4,5-b]pyridin-2-ylmethanol to the incubation solution containing the radioligand.

  • Washing: After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. The number and duration of washes should be optimized to maximize the specific-to-non-specific binding ratio.

  • Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of the binding sites.

  • Imaging and Analysis:

    • For phosphor screens, scan the screen using a phosphor imager.

    • For film, develop the film according to the manufacturer's instructions.

    • Quantify the signal intensity in different regions of interest using appropriate image analysis software. Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the synthesis, radiolabeling, and application of ³H-imidazo[4,5-b]pyridin-2-ylmethanol. This radiotracer is a valuable tool for in vitro and ex vivo imaging studies, enabling researchers to investigate the distribution, target engagement, and pharmacokinetic properties of this important class of molecules, thereby accelerating the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the synthesis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol, a key intermediate in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yields in this synthesis, which typically involves the condensation of 2,3-diaminopyridine with glycolic acid, can stem from several factors:

  • Poor Reagent Quality: 2,3-diaminopyridine is susceptible to oxidation and degradation. Ensure it is pure and stored under an inert atmosphere. Glycolic acid can absorb moisture, which can dilute the reaction; ensure it is dry.

  • Inadequate Reaction Temperature/Time: The condensation reaction, often a variation of the Phillips-Ladenburg synthesis, requires high temperatures (typically >150°C) to drive off water.[1] Insufficient heating or reaction time will lead to an incomplete reaction.

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[2]

  • Side Reactions: Overheating or prolonged reaction times can lead to decomposition or the formation of side products, complicating purification and reducing the yield of the desired product.

  • Inefficient Purification: The product can be lost during work-up and purification. Recrystallization is a common method, but choosing the right solvent system is critical to maximize recovery.[2]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: The most common impurities are unreacted 2,3-diaminopyridine and potential polymeric materials. If the reaction is not carried out under an inert atmosphere, oxidative side products of the diaminopyridine starting material may also be present. The formation of regioisomers is less common with a symmetrical reagent like glycolic acid but can be a concern in related syntheses.[3]

Q3: What is the optimal method for purifying the final product?

A3: Purification is typically achieved through recrystallization. Ethanol is a commonly used solvent for this purpose.[4] If recrystallization is insufficient to remove impurities, column chromatography on silica gel may be necessary. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be effective, but the ideal eluent should be determined by TLC analysis.[2][3]

Q4: Can I use microwave-assisted heating for this synthesis?

A4: Yes, microwave-assisted synthesis can be a highly effective method. It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[4]

Q5: My 2,3-diaminopyridine starting material seems to be degrading. How can I handle it properly?

A5: 2,3-Diaminopyridine can darken upon exposure to air and light due to oxidation. It is best to use a fresh, pure supply. If the purity is questionable, it can be recrystallized from benzene or purified by sublimation.[5] For the reaction, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during heating.

Comparative Analysis of Synthesis Conditions

The synthesis of the imidazo[4,5-b]pyridine core can be achieved under various conditions. The choice of acid, catalyst, and heating method can significantly impact the outcome.

Starting MaterialsReagents/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
2,3-Diaminopyridine, Carboxylic AcidsPolyphosphoric acid (PPA)None180-2202-4Moderate[6]
2,3-Diaminopyridine, AldehydesAir OxidationWaterThermal-83-87[6]
5-Bromo-2,3-diaminopyridine, AldehydesConventional HeatingEthanolReflux3-4~75[4]
5-Bromo-2,3-diaminopyridine, AldehydesMicrowave IrradiationEthanol-3-5 min~88[4]
2,3-Diaminopyridine, Glycolic AcidThermal CondensationNone160-1702~70General

Note: Data for the specific synthesis with glycolic acid is based on general procedures for Phillips-type condensations.

Visual Guides

Reaction Pathway

The synthesis proceeds via a classical condensation and cyclization mechanism, often referred to as the Phillips-Ladenburg reaction.

ReactionPathway General Reaction Pathway SM 2,3-Diaminopyridine + Glycolic Acid INT Amide Intermediate (Not Isolated) SM->INT Condensation (-H₂O) PROD This compound INT->PROD Cyclization (-H₂O)

Caption: Condensation and cyclization to form the imidazopyridine ring.

Troubleshooting Workflow

A logical approach to diagnosing and resolving low-yield issues.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm TLC/LC-MS Analysis: Unreacted Starting Material? start->check_sm check_purity Multiple Spots/ Impure Product? check_sm->check_purity No sol_time Increase Reaction Time or Temperature check_sm->sol_time Yes sol_reagents Verify Reagent Purity (2,3-diaminopyridine, Glycolic Acid) check_purity->sol_reagents No, but yield is low sol_purification Optimize Purification: - Recrystallization Solvent - Column Chromatography check_purity->sol_purification Yes sol_side_reactions Consider Side Reactions: - Lower Temperature - Use Inert Atmosphere sol_reagents->sol_side_reactions

Caption: A step-by-step guide to diagnosing low reaction yields.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via thermal condensation.

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Glycolic acid (1.1 eq)

  • Round-bottom flask equipped with a short-path distillation head or condenser

  • Heating mantle or oil bath

  • Stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2,3-diaminopyridine and glycolic acid.

  • Heating: Heat the mixture to 160-170°C with stirring. The mixture will melt and begin to evolve water, which should be allowed to distill off.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours, once the starting material spot is no longer visible.

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude solid product will form.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the purified product under vacuum to yield this compound as a solid.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Glycolic acid is a skin irritant.[7][8] 2,3-Diaminopyridine is harmful if swallowed or in contact with skin.[9] Handle with care.

References

Optimizing reaction conditions for 3H-imidazo[4,5-b]pyridin-2-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2,3-diaminopyridine and glycolic acid. This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA), and often requires elevated temperatures to drive the cyclization and formation of the imidazole ring.

Q2: What are the typical reaction conditions for the condensation of 2,3-diaminopyridine with glycolic acid?

A2: While specific conditions can vary, a general protocol involves heating a mixture of 2,3-diaminopyridine and glycolic acid in polyphosphoric acid (PPA) at temperatures ranging from 120°C to 160°C for several hours. Microwave-assisted synthesis can also be employed to potentially reduce reaction times and improve yields.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: What are some common challenges and side reactions encountered during the synthesis?

A3: A primary challenge is the potential for self-polymerization of glycolic acid under the acidic and high-temperature conditions of the reaction, which can lead to a decrease in the yield of the desired product. Other potential issues include incomplete cyclization, formation of regioisomers if substituted diaminopyridines are used, and degradation of the starting materials or product at excessive temperatures.

Q4: How can the product be purified after the reaction?

A4: After completion of the reaction, the mixture is typically cooled and then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, which often results in the precipitation of the crude product. The precipitate can be collected by filtration. Further purification is generally achieved by recrystallization from a suitable solvent, such as ethanol or water, or by column chromatography on silica gel.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of reactants or product: The reaction temperature may be too high. 3. Self-polymerization of glycolic acid: High concentration of glycolic acid or prolonged reaction time at high temperatures. 4. Inefficient work-up: Product may be lost during neutralization or extraction.1. Monitor the reaction closely using TLC to ensure the consumption of starting materials. Consider incrementally increasing the reaction time or temperature. 2. Perform the reaction at the lower end of the recommended temperature range and ensure even heating. 3. Add the glycolic acid portion-wise to the reaction mixture. Consider using a protected form of glycolic acid, such as its methyl or ethyl ester, which can be deprotected after the condensation. 4. Carefully control the pH during neutralization to ensure complete precipitation of the product. If the product has some solubility in the aqueous layer, perform extractions with an appropriate organic solvent like ethyl acetate.
Formation of a Tarry, Intractable Residue Extensive polymerization of glycolic acid: This is a common issue with polyhydroxy acids under strong acid and heat.1. Lower the reaction temperature and shorten the reaction time. 2. Use a milder dehydrating agent if possible, although this may require optimization. 3. Consider a two-step approach: first, form the amide by reacting 2,3-diaminopyridine with glycolic acid under milder conditions, and then induce cyclization.
Difficulty in Product Purification 1. Presence of unreacted starting materials: Incomplete reaction. 2. Formation of side products or polymers: Non-optimal reaction conditions. 3. Product is highly polar: May adhere strongly to silica gel during chromatography.1. Optimize the reaction conditions to drive the reaction to completion. 2. Adjust the reaction temperature and time to minimize side reactions. 3. For column chromatography, use a more polar eluent system, such as a gradient of methanol in dichloromethane. Recrystallization from a highly polar solvent might also be effective.
Inconsistent Results 1. Variable quality of reagents: PPA can vary in its dehydrating efficiency. 2,3-diaminopyridine can oxidize over time. 2. Inaccurate temperature control: Hot spots in the reaction mixture.1. Use freshly opened or properly stored reagents. The quality of PPA can be critical. 2. Use a temperature-controlled heating mantle and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Experimental Protocols

Protocol 1: Conventional Synthesis using Polyphosphoric Acid

This protocol describes a general procedure for the synthesis of this compound via the condensation of 2,3-diaminopyridine and glycolic acid in polyphosphoric acid.

Materials:

  • 2,3-Diaminopyridine

  • Glycolic Acid

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate solution (saturated) or Sodium Hydroxide solution (10%)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (a weight approximately 10 times that of the 2,3-diaminopyridine).

  • Heat the PPA to approximately 80°C with stirring to ensure it is mobile.

  • Add 2,3-diaminopyridine (1 equivalent) to the PPA.

  • Slowly add glycolic acid (1.1 equivalents) in small portions to the mixture.

  • Increase the temperature of the reaction mixture to 140-150°C and maintain it for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • Carefully and slowly pour the reaction mixture into a beaker of ice-water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 10% sodium hydroxide solution until the pH is approximately 7-8.

  • The crude product should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Table 1: Summary of Reaction Parameters for Conventional Synthesis

ParameterValue/Range
Reactants 2,3-Diaminopyridine, Glycolic Acid
Dehydrating Agent Polyphosphoric Acid (PPA)
Reactant Ratio (DAP:GA) 1 : 1.1
Temperature 140-150°C
Reaction Time 4-6 hours
Work-up Neutralization with base, precipitation
Purification Recrystallization

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions check_workup Evaluate Work-up & Purification complete->check_workup check_side_reactions Investigate Side Reactions complete->check_side_reactions increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature optimize_conditions->increase_temp ph_control Check pH during Neutralization check_workup->ph_control extraction Consider Product Solubility check_workup->extraction polymerization Glycolic Acid Polymerization? check_side_reactions->polymerization solution_polymerization Modify Reaction Strategy polymerization->solution_polymerization Yes lower_temp Lower Temperature solution_polymerization->lower_temp protected_ga Use Protected Glycolic Acid solution_polymerization->protected_ga

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Mix 2,3-Diaminopyridine, Glycolic Acid & PPA heating Heat to 140-150°C (4-6 hours) reactants->heating monitoring Monitor by TLC heating->monitoring cooling Cool Reaction Mixture monitoring->cooling quenching Pour into Ice-Water cooling->quenching neutralization Neutralize with Base (pH 7-8) quenching->neutralization filtration Filter Precipitate neutralization->filtration drying Dry Crude Product filtration->drying recrystallization Recrystallize from Ethanol drying->recrystallization final_product Pure 3H-imidazo[4,5-b]pyridin- 2-ylmethanol recrystallization->final_product

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Purification of 3H-imidazo[4,5-b]pyridin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3H-imidazo[4,5-b]pyridin-2-ylmethanol and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing low yields after performing column chromatography on my this compound derivative. What are the potential causes and how can I improve my recovery?

Answer: Low recovery from silica gel chromatography is a common issue with basic compounds like imidazopyridine derivatives due to their strong interaction with the acidic silica gel. Here are several troubleshooting steps:

  • Tailing on Silica Gel: The basic nitrogen atoms in the imidazo[4,5-b]pyridine core can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant tailing of the product peak and incomplete elution.

    • Solution: Add a basic modifier to your eluent system. A small amount of triethylamine (0.1-1%) or pyridine in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved recovery.

  • Irreversible Adsorption: In some cases, the product may bind irreversibly to the silica gel.

    • Solution 1: Consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

    • Solution 2: "Dry loading" the sample can sometimes improve resolution and recovery. Pre-adsorb your crude product onto a small amount of silica gel and then load the dry powder onto the column.[1]

  • Improper Solvent System: The polarity of your eluent may not be optimal for eluting your compound.

    • Solution: Systematically screen different solvent systems. Common eluents for these derivatives include mixtures of ethyl acetate/hexane and dichloromethane/methanol.[1] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be effective.

Issue 2: Presence of Persistent Impurities

Question: After purification, my NMR spectrum still shows the presence of unreacted starting materials or side products. How can I remove these persistent impurities?

Answer: The presence of stubborn impurities often requires a multi-step purification strategy.

  • Co-eluting Impurities: Some impurities may have similar polarities to your desired product, making separation by chromatography challenging.

    • Solution 1: Optimize your chromatography conditions. Experiment with different solvent systems to maximize the separation factor (ΔRf) between your product and the impurity.

    • Solution 2: Consider a different purification technique. If the impurity has a different solubility profile, recrystallization could be an effective method. One study reported the recrystallization of a 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative from ethanol.[2]

  • Regioisomers: The synthesis of N-substituted imidazo[4,5-b]pyridine derivatives can sometimes lead to the formation of regioisomers, which can be difficult to separate.[3]

    • Solution: High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be necessary to separate closely related isomers.

Issue 3: Product "Oiling Out" During Recrystallization

Question: I am attempting to recrystallize my this compound derivative, but it is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" typically occurs when the solution is too concentrated or cooled too quickly.[1]

  • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with gradual cooling.[1]

  • Use a Different Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1] You may need to experiment with different single or mixed solvent systems.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most frequently reported purification methods for this class of compounds are column chromatography on silica gel and recrystallization.[2][4] The choice of method depends on the nature of the impurities and the physical properties of the target compound.

Q2: What are some typical solvent systems for column chromatography of these derivatives?

A2: Based on published literature, common solvent systems for silica gel chromatography of imidazo[4,5-b]pyridine derivatives include:

  • Hexane/Dichloromethane[2]

  • Ethyl acetate/n-hexane[4]

  • Dichloromethane/Methanol[1]

  • Chloroform/Methanol[1]

Q3: How can I monitor the progress of my column chromatography?

A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the separation of your compound from impurities during column chromatography.[3] It allows you to identify which fractions contain your desired product.

Q4: My compound is a solid. What is a good starting point for finding a recrystallization solvent?

A4: A good starting point is to test the solubility of a small amount of your crude product in various common laboratory solvents at room temperature and with heating. Solvents to consider include ethanol, methanol, isopropanol, ethyl acetate, and acetone. One study successfully used ethanol for recrystallization.[4]

Data Presentation

Table 1: Summary of Purification Methods and Conditions for Imidazo[4,5-b]pyridine Derivatives

Compound TypePurification MethodStationary PhaseEluent/SolventReference
6-bromo-2-(nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineColumn ChromatographySilica GelHexane/Dichloromethane (80/20)[2]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridineRecrystallization-Ethanol[4]
General Imidazole DerivativesColumn ChromatographySilica GelEthyl acetate/Hexane, Dichloromethane/Methanol[1]
General Imidazole DerivativesColumn ChromatographyAlumina (basic or neutral)-[1]

Table 2: Reported Yields for Synthesized 3H-imidazo[4,5-b]pyridine Derivatives

CompoundSynthesis MethodYield (%)Reference
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineAlkylation87[2]
3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineAlkylation54[2]
6-Bromo-2-(2,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridineMicrowave-assisted95[4]
6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridineMicrowave-assisted96[4]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel

This protocol is a general guideline and may need to be optimized for your specific derivative.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the starting eluent and carefully load it onto the top of the silica gel bed.

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in your eluent system to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general framework for recrystallization.

  • Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add your crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude this compound Derivative Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Purification_Choice Choose Purification Method Initial_Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid with few impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, mp) Pure_Product->Characterization

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Oiling_Out Oiling Out? Start->Oiling_Out Add_Modifier Add Basic Modifier to Eluent (e.g., Triethylamine) Low_Yield->Add_Modifier Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Low_Yield->Change_Stationary_Phase Yes Optimize_Chromatography Optimize Chromatography (Solvent Screen) Impure_Product->Optimize_Chromatography Yes Try_Recrystallization Try Recrystallization Impure_Product->Try_Recrystallization Yes Slow_Cooling Slow Down Cooling Oiling_Out->Slow_Cooling Yes Change_Solvent Change Recrystallization Solvent Oiling_Out->Change_Solvent Yes

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the imidazo[4,5-b]pyridine core?

The two most common precursors for the synthesis of the imidazo[4,5-b]pyridine core are 2,3-diaminopyridine and 2-chloro-3-nitropyridine. The choice of starting material often depends on the desired substitution pattern and the availability of commercial starting materials.

Q2: What is the primary challenge encountered during the N-alkylation of imidazo[4,5-b]pyridines?

The main challenge during N-alkylation is the lack of regioselectivity, which leads to the formation of a mixture of regioisomers.[1][2] Alkylation can occur at three different nitrogen atoms: N1 and N3 in the imidazole ring, and N4 in the pyridine ring. The distribution of these isomers is highly dependent on the reaction conditions.

Q3: How can I distinguish between the different N-alkylated regioisomers of imidazo[4,5-b]pyridine?

Unequivocal structural elucidation of N-alkylated regioisomers can be achieved using advanced NMR techniques. Specifically, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for determining the exact position of the alkyl group by analyzing through-space and through-bond correlations between the protons of the alkyl group and the protons on the heterocyclic core.[3]

Q4: Can the cyclization of 2,3-diaminopyridine with aldehydes lead to side products other than the desired imidazo[4,5-b]pyridine?

Yes, the condensation of 2,3-diaminopyridine with aldehydes can lead to side products. The reaction proceeds through a dihydropyridine intermediate which must be oxidized to the final aromatic product.[4] Incomplete oxidation can result in the corresponding dihydro-imidazo[4,5-b]pyridine as a byproduct. Additionally, the formation of stable Schiff bases from the reaction of the aldehyde with one of the amino groups without subsequent cyclization is another potential side reaction.

Troubleshooting Guides

Issue 1: Formation of Multiple Regioisomers during N-Alkylation

Problem: The N-alkylation of an imidazo[4,5-b]pyridine results in a mixture of N1, N3, and N4-alkylated products, which are often difficult to separate by standard column chromatography.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Non-selective reaction conditions. The choice of base and solvent significantly influences the N1/N3/N4 isomer ratio. A systematic investigation of different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile) is recommended to optimize for the desired isomer.[1]
Steric hindrance. The steric bulk of the alkylating agent and substituents on the imidazo[4,5-b]pyridine core can direct the alkylation to a specific nitrogen. Less hindered positions are generally favored.
Electronic effects. The electron density at each nitrogen atom, influenced by the substituents on the heterocyclic ring, affects its nucleophilicity and, consequently, the site of alkylation.

Quantitative Data on Regioisomer Distribution:

The following table summarizes the reported regioisomeric ratios for the N-alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under specific conditions.

Alkylating AgentBaseSolventN1:N3:N4 RatioReference
Benzyl BromideK₂CO₃DMF- : Major : Major[2]
Ethyl BromoacetateK₂CO₃DMFMinor : Major : Major[2]

Note: The exact ratios were not quantified in the cited literature, but the qualitative distribution is indicated.

Experimental Protocol for N-Alkylation (General Procedure):

This protocol describes a general method for the N-alkylation of a substituted 6H-imidazo[4,5-b]pyridine, which typically yields a mixture of regioisomers.[5]

  • Reaction Setup: To a solution of the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.2 eq). For less reactive alkylating agents, a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) (0.15 eq) can be added.

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.6 eq) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel to separate the regioisomers.

Issue 2: Incomplete Cyclization and Side Product Formation in the Phillips-Ladenburg Synthesis

Problem: The reaction of 2,3-diaminopyridine with an aldehyde yields a complex mixture containing the desired imidazo[4,5-b]pyridine, unreacted starting materials, and other side products.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incomplete oxidation of the dihydropyridine intermediate. Ensure adequate aeration of the reaction mixture if relying on air oxidation. Alternatively, introduce a chemical oxidant such as nitrobenzene or use a catalytic amount of an oxidizing agent.[4]
Formation of a stable Schiff base. The equilibrium between the starting materials, the Schiff base, and the cyclized product can be influenced by the reaction conditions. The use of a dehydrating agent (e.g., molecular sieves) or performing the reaction in a solvent that allows for azeotropic removal of water can drive the reaction towards cyclization.
Suboptimal reaction temperature. The rate of cyclization is temperature-dependent. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to degradation.

Visualizations

Logical Workflow for Troubleshooting N-Alkylation Side Reactions

G Troubleshooting N-Alkylation Regioselectivity cluster_0 Problem Identification cluster_1 Analysis of Reaction Conditions cluster_2 Optimization Strategies cluster_3 Purification and Characterization Problem Mixture of N-Alkylated Regioisomers Obtained Base Evaluate Base (e.g., K2CO3, NaH, Cs2CO3) Problem->Base Solvent Evaluate Solvent (e.g., DMF, THF, ACN) Problem->Solvent Temperature Evaluate Temperature Problem->Temperature Screening Systematic Screening of Base/Solvent Combinations Base->Screening Solvent->Screening Temperature->Screening Purification Optimize Chromatographic Separation (e.g., HPLC) Screening->Purification Sterics Consider Steric Hindrance of Substrates Sterics->Screening Protecting_Group Employ Protecting Group Strategy for Selective Alkylation Protecting_Group->Purification Characterization Confirm Structure of Isomers (2D-NOESY, HMBC) Purification->Characterization G Phillips-Ladenburg Synthesis Pathway and Side Reactions cluster_0 Reactants cluster_1 Intermediates & Products cluster_2 Side Reactions A 2,3-Diaminopyridine C Schiff Base Intermediate A->C + R-CHO, - H2O B Aldehyde (R-CHO) B->C D Dihydropyridine Intermediate C->D Cyclization F Stable Schiff Base (Side Product) C->F Stops Here E Desired Imidazo[4,5-b]pyridine D->E Oxidation G Incomplete Oxidation Product D->G Incomplete Reaction

References

Technical Support Center: Stability and Degradation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is potentially susceptible to several degradation pathways:

  • Hydrolysis: The imidazo[4,5-b]pyridine ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The nitrogen atoms in the imidazole and pyridine rings, as well as the hydroxymethyl group, are potential sites for oxidation. Common laboratory oxidants like hydrogen peroxide or atmospheric oxygen, especially in the presence of light or metal ions, can trigger degradation.

  • Photodegradation: Aromatic heterocyclic compounds are often sensitive to UV or visible light, which can lead to complex degradation pathways, including oxidation and rearrangement.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The presence of the hydroxymethyl group might lead to dehydration or other thermal rearrangements.

Q2: What are some potential degradation products of this compound?

A2: While specific degradation products need to be identified through experimental studies, potential products could include:

  • Oxidized derivatives, such as the corresponding carboxylic acid (3H-imidazo[4,5-b]pyridine-2-carboxylic acid) or N-oxides.

  • Products of ring cleavage resulting from hydrolysis.

  • Photorearrangement products or dimers formed under photolytic stress.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the parent compound from its potential degradation products.

Q4: What are the general recommendations for storing solutions of this compound?

A4: To minimize degradation, solutions should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in buffers with a pH close to neutral, if compatible with the experiment.

  • Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen, especially for long-term storage.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution
Possible Cause Troubleshooting Step
pH Instability Check the pH of your solution. The compound may be unstable at the current pH. Prepare fresh solutions in buffers of varying pH (e.g., 5, 7, 9) to assess pH-dependent stability.
Oxidative Degradation Degas your solvent and solution by sparging with nitrogen or argon. Avoid sources of metal ion contamination. Consider adding a small amount of an antioxidant like ascorbic acid if compatible with your experiment.
Photodegradation Ensure your solutions are protected from light at all times. Use amber-colored vials or wrap containers with aluminum foil. Work in a dimly lit environment when handling the compound.
Adsorption to Container The compound might be adsorbing to the surface of your container. Try using different types of vials (e.g., polypropylene instead of glass) or silanized glassware.
Microbial Contamination If using aqueous solutions for extended periods, consider sterile filtering the solution or adding a bacteriostatic agent if it does not interfere with your experiment.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation of the Compound The new peaks are likely degradation products. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and confirm their identity.
Contamination of Solvent or Reagents Analyze a blank (solvent without the compound) to check for impurities. Use high-purity solvents and reagents.
Sample Preparation Artifacts Investigate if any step in your sample preparation (e.g., dissolution in a reactive solvent, heating) is causing the degradation. Prepare a sample with minimal manipulation and analyze immediately.
Column Bleed or System Contamination Flush the HPLC system and column thoroughly. Run a system suitability test to ensure the performance of your analytical setup.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table provides a hypothetical summary of stability under different stress conditions. These values are for illustrative purposes only and must be determined experimentally.

Stress Condition Parameter Hypothetical Value Potential Degradation Products
Acidic Hydrolysis (0.1 M HCl, 60 °C, 24h) % Degradation15%Ring-opened products
Basic Hydrolysis (0.1 M NaOH, 60 °C, 24h) % Degradation25%Ring-opened products, salt forms
Oxidative (3% H₂O₂, RT, 24h) % Degradation30%N-oxides, 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Photolytic (ICH Q1B, 24h) % Degradation40%Photorearrangement products, oxidized derivatives
Thermal (80 °C, 48h) % Degradation10%Dehydration products, oligomers

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to understand the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

    • Analyze the samples by HPLC at the end of the exposure.

  • Thermal Degradation:

    • Keep a solid sample and a solution of the compound in a temperature-controlled oven at 80 °C for 48 hours.

    • A control sample should be stored at the recommended storage condition.

    • At specified time points, prepare solutions from the solid sample or dilute the solution sample for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for developing a stability-indicating assay.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV-Vis scan of the compound (e.g., 254 nm or the lambda max).

  • Injection Volume: 10 µL.

Visualizations

DegradationPathways Compound This compound Hydrolysis Hydrolysis (Acidic/Basic) Compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Thermal Thermal Stress Compound->Thermal RingOpened Ring-Opened Products Hydrolysis->RingOpened CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid NOxides N-Oxides Oxidation->NOxides Photoproducts Photo-rearranged Products Photodegradation->Photoproducts Dehydrated Dehydrated Products Thermal->Dehydrated

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Basic Hydrolysis Stock->Base Oxidative Oxidative Stress Stock->Oxidative Photo Photolytic Stress Stock->Photo Thermal Thermal Stress Stock->Thermal Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute Sample Oxidative->Dilute Photo->Dilute Thermal->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Identify Identify Degradants HPLC->Identify Quantify Quantify Degradation HPLC->Quantify Pathway Elucidate Pathway Identify->Pathway Quantify->Pathway

Caption: Workflow for a forced degradation study.

Technical Support Center: Regioisomer Separation in 3H-imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 3H-imidazo[4,5-b]pyridine derivatives, with a specific focus on the separation of N1 and N3 regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 3H-imidazo[4,5-b]pyridine core?

A1: The most common and established method for synthesizing the 3H-imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[1] This reaction is typically performed at elevated temperatures or under acidic conditions.[1] Alternative methods include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by an in-situ cyclization.[1]

Q2: Why is the formation of regioisomers a significant challenge in the synthesis of substituted 3H-imidazo[4,5-b]pyridines?

A2: Regioisomer formation is a frequent complication due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[1] When substituents are introduced via reactions like N-alkylation, the reaction can occur at either the N1 or N3 position of the imidazole ring, resulting in a mixture of isomers.[1][2] These regioisomers often possess very similar physical and chemical properties, which makes their separation a difficult task.[1]

Q3: How can I definitively determine the structure of the separated N1 and N3 regioisomers?

A3: Unambiguous structural assignment is critical and is best achieved using a combination of spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) is particularly powerful. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can establish the connectivity and through-space relationships between atoms, allowing for the definitive assignment of the substituent's position on the imidazole ring.[1]

Q4: What factors influence the ratio of N1 to N3 regioisomers during alkylation?

A4: The ratio of N1 to N3 regioisomers can be influenced by several factors. Steric hindrance plays a significant role; bulkier substituents on the starting materials may favor the formation of one isomer over the other.[1] The reaction conditions, including the choice of base, solvent, and temperature, can also affect the regioselectivity of the alkylation reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and separation of 3H-imidazo[4,5-b]pyridine regioisomers.

Issue 1: Low Yield of the Desired Product
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[1]
Suboptimal Reaction Conditions Experiment with different catalysts (e.g., mineral acids, Lewis acids) and solvents to identify the optimal conditions for your specific substrates.[1]
Degradation of Starting Materials or Product Ensure that all reagents and solvents are pure and dry. If the starting materials or product are sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[1]
Issue 2: Difficulty in Separating Regioisomers
Possible CauseSuggested Solution
Similar Polarity of Isomers The N1 and N3 regioisomers often have very similar polarities, leading to co-elution in column chromatography. Utilize high-performance flash chromatography or High-Performance Liquid Chromatography (HPLC) for better resolution.[1] Experiment with a variety of solvent systems, including different solvent mixtures and gradients.
Unfavorable Regioisomeric Ratio If the desired isomer is the minor product, consider modifying the reaction conditions to alter the regioselectivity. Factors such as steric hindrance of the reactants can be adjusted to favor the formation of the desired isomer.[1]
Co-crystallization The isomers may crystallize together, making separation by recrystallization challenging. If this occurs, chromatographic methods are the preferred route for separation.

Data Presentation

Table 1: Chromatographic Separation of N-Alkylated Imidazo[4,5-b]pyridine Regioisomers
Separation MethodStationary PhaseMobile Phase / EluentObservations & NotesReference
Column Chromatography Silica GelHexane/Dichloromethane (80:20)Successfully used to separate N-propargyl regioisomers.[3]
HPLC C18 Reverse PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)A general guideline for separating regioisomers. The gradient can be optimized (e.g., 5-95% acetonitrile over 20-30 minutes) to improve resolution.[1][1]
Column Chromatography Silica GelDichloromethane/MethanolA suggested solvent system for polar compounds like imidazoles.
Column Chromatography Silica GelEthyl Acetate/HexaneA standard solvent system for compounds of intermediate polarity.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid.

  • Addition of Aldehyde: Add the appropriately substituted benzaldehyde (1.0–1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to a temperature ranging from 120°C to reflux for 2–12 hours. Monitor the progress of the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If acetic acid was used as the solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-aryl-3H-imidazo[4,5-b]pyridine.[1]

Protocol 2: N-Alkylation of 3H-imidazo[4,5-b]pyridines

This protocol describes a general method for the N-alkylation of the imidazo[4,5-b]pyridine core, which typically yields a mixture of N1 and N3 regioisomers.

  • Reaction Setup: To a solution of the 3H-imidazo[4,5-b]pyridine (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, ~2.2 equivalents) and a phase-transfer catalyst like tetra-n-butylammonium bromide (~0.15 equivalents).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., allyl bromide or propargyl bromide, ~1.6 equivalents) in small portions.

  • Reaction: Stir the reaction mixture at room temperature for approximately 24 hours.[3]

  • Work-up: Remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure.

  • Purification and Separation: The resulting residue, containing a mixture of regioisomers, is then separated by column chromatography on silica gel.[3]

Protocol 3: Definitive Structural Elucidation of N1 and N3 Regioisomers by 2D NMR

The unambiguous assignment of the alkyl group to the N1 or N3 position is crucial and can be achieved using HMBC and NOESY experiments.

  • Sample Preparation: Dissolve 5–10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • HMBC Analysis: Acquire a standard HMBC spectrum.

    • N1-Isomer Identification: Look for a 3-bond correlation (³JCH) between the protons of the N1-substituent and the C7a carbon of the pyridine ring.

    • N3-Isomer Identification: Look for a 3-bond correlation (³JCH) between the protons of the N3-substituent and the C3a carbon of the imidazole ring.

  • NOESY Analysis: Acquire a standard NOESY spectrum. This technique is particularly useful for distinguishing N4 isomers but can also provide complementary information for N1/N3 assignment through observation of through-space correlations to pyridine ring protons.

Visualizations

G cluster_synthesis Synthesis & Alkylation cluster_separation Separation & Analysis Start 2,3-Diaminopyridine + Carbonyl Compound Cyclization Cyclization Start->Cyclization Imidazopyridine_Core 3H-Imidazo[4,5-b]pyridine Core Cyclization->Imidazopyridine_Core Alkylation N-Alkylation (e.g., R-X, Base) Imidazopyridine_Core->Alkylation Mixture Mixture of N1 and N3 Regioisomers Alkylation->Mixture Chromatography Column Chromatography or HPLC Mixture->Chromatography N1_Isomer Isolated N1-Isomer Chromatography->N1_Isomer N3_Isomer Isolated N3-Isomer Chromatography->N3_Isomer Analysis 2D NMR Analysis (HMBC, NOESY) N1_Isomer->Analysis N3_Isomer->Analysis Structure_N1 Confirmed N1 Structure Analysis->Structure_N1 Structure_N3 Confirmed N3 Structure Analysis->Structure_N3

Caption: Workflow for the synthesis, separation, and analysis of N-regioisomers.

G Start Difficulty Separating Regioisomers? Check_TLC Optimize TLC Conditions? (Vary Solvent Systems) Start->Check_TLC Separation_Found Separation Achieved on TLC? Check_TLC->Separation_Found Scale_Up Scale up to Column Chromatography with Optimized Solvent System Separation_Found->Scale_Up Yes No_Separation No Separation on TLC Separation_Found->No_Separation No Try_HPLC Utilize Reverse Phase HPLC No_Separation->Try_HPLC Optimize_HPLC Optimize HPLC Method (Gradient, Solvent, pH) Try_HPLC->Optimize_HPLC Separation_Achieved_HPLC Separation Successful Optimize_HPLC->Separation_Achieved_HPLC Still_No_Separation Consider Derivatization to alter polarity or Fractional Crystallization Optimize_HPLC->Still_No_Separation

Caption: Troubleshooting logic for regioisomer separation.

References

Preventing degradation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol during storage and experimental use.

Troubleshooting Guides

Issue: Unexpected Impurities Detected in Stored this compound

If you observe additional peaks during analytical testing (e.g., HPLC, LC-MS) of your stored compound, it may be due to degradation. Follow this guide to identify the potential cause and remedy the situation.

Possible Cause 1: Oxidation of the Hydroxymethyl Group

The primary alcohol functional group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (3H-imidazo[4,5-b]pyridine-2-carbaldehyde) and carboxylic acid (3H-imidazo[4,5-b]pyridine-2-carboxylic acid).

  • Troubleshooting Steps:

    • Check Storage Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon, nitrogen)? Exposure to air can accelerate oxidation.

    • Inspect for Discoloration: A yellowish or brownish tint may indicate oxidative degradation.

    • Confirm by Mass Spectrometry: Analyze the sample by LC-MS to identify masses corresponding to the aldehyde (+148.13 g/mol ) or carboxylic acid (+163.13 g/mol ) derivatives.

  • Solution:

    • Store the compound under an inert atmosphere.

    • If oxidation is confirmed, repurify the material using an appropriate method such as column chromatography on silica gel.

Possible Cause 2: Photodegradation

Imidazopyridine derivatives can be sensitive to light, leading to the formation of various degradation products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the compound stored in a light-protected container (e.g., amber vial)?

    • Perform Photostability Test: Expose a small sample to UV and visible light and compare its purity profile with a sample kept in the dark.

  • Solution:

    • Always store this compound in amber or opaque containers to protect it from light.

Possible Cause 3: Acid/Base Catalyzed Degradation

Traces of acidic or basic impurities in the storage solvent or on the container surface can catalyze degradation reactions.

  • Troubleshooting Steps:

    • Check Solvent Purity: Ensure that the solvent used for storage is of high purity and free from acidic or basic residues.

    • Evaluate Container Material: Use neutral glass vials (e.g., Type I borosilicate glass).

  • Solution:

    • Use high-purity, neutral solvents for storage.

    • Ensure storage containers are thoroughly cleaned and inert.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the hydroxymethyl group.
Light Protected from light (Amber vial)Prevents photodegradation.
Container Tightly sealed, neutral glass vialPrevents contamination and reactions with the container.
Form Solid (lyophilized powder if possible)Solid-state is generally more stable than solutions.

Q2: What are the likely degradation products of this compound?

A2: Based on the chemical structure, the most probable degradation products arise from the oxidation of the hydroxymethyl group and potential dimerization or polymerization under certain conditions.

Degradation PathwayPotential Degradation ProductChemical Structure
Oxidation 3H-imidazo[4,5-b]pyridine-2-carbaldehydeImidazopyridine ring with a -CHO group at position 2
Further Oxidation 3H-imidazo[4,5-b]pyridine-2-carboxylic acidImidazopyridine ring with a -COOH group at position 2

Q3: How can I assess the purity of my this compound sample?

Recommended Starting HPLC Method Parameters:

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
Column Temperature 25-30°C

Q4: How should I perform a forced degradation study for this compound?

A4: Forced degradation studies help identify potential degradation products and establish the stability-indicating nature of your analytical method.

Forced Degradation Experimental Protocol:

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 2-8 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 2-8 hours.
Oxidation Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress Heat the solid compound at 105°C for 24 hours.
Photostability Expose the solid compound to UV (200 Wh/m²) and visible (1.2 million lux hours) light.

Note: The duration of stress application should be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Visual Guides

Signaling Pathway of Potential Degradation

A This compound B Oxidation (e.g., Air, Peroxides) A->B F Photodegradation (UV/Vis Light) A->F C 3H-imidazo[4,5-b]pyridine-2-carbaldehyde B->C D Further Oxidation C->D E 3H-imidazo[4,5-b]pyridine-2-carboxylic acid D->E G Various Photoproducts F->G

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation & Stressing cluster_1 Analysis cluster_2 Data Evaluation A Pristine Sample (Control) C HPLC-UV/MS Analysis A->C B Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) B->C D Purity Assessment (% Degradation) C->D E Identification of Degradation Products C->E

Caption: Workflow for conducting forced degradation studies.

Technical Support Center: Optimizing 3H-imidazo[4,5-b]pyridin-2-ylmethanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-imidazo[4,5-b]pyridin-2-ylmethanol and related imidazopyridine scaffolds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency and success rate of your coupling reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield in Suzuki Coupling Reactions

  • Question: I am performing a Suzuki coupling with a halogenated this compound derivative and a boronic acid, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in Suzuki couplings involving imidazopyridine scaffolds can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical.[1][2][3][4]

      • Solution: Screen different palladium sources and ligands. While Pd(PPh₃)₄ is commonly used, other catalysts like Pd(dppf)Cl₂ may offer better results.[3][4] The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos can significantly enhance reaction efficiency by stabilizing the palladium catalyst and facilitating reductive elimination.

    • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step.

      • Solution: The choice of base can significantly impact the reaction outcome. While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ might be necessary to achieve higher yields, especially with less reactive coupling partners.[4][5] It is advisable to screen a panel of bases to find the optimal one for your specific substrates.

    • Sub-optimal Solvent System: The solvent system affects the solubility of reagents and the stability of the catalytic species.

      • Solution: A mixture of an organic solvent and water is often employed in Suzuki reactions. Common solvent systems include toluene/ethanol/water, dioxane/water, and DME/water.[2][3] The ratio of the organic solvent to water can also be optimized. In some cases, using a single organic solvent like toluene or dioxane might be effective.

    • Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.

      • Solution: Gradually increase the reaction temperature. Microwave-assisted heating can significantly reduce reaction times and improve yields.[2][3][6] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

    • Dehalogenation of the Starting Material: A common side reaction is the dehalogenation of the imidazopyridine starting material, leading to reduced product formation.

      • Solution: This can be minimized by carefully selecting the catalyst and reaction conditions. Using a less reactive catalyst or a milder base might be beneficial. Additionally, ensuring an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst degradation and side reactions.

Issue 2: Formation of Significant Side Products in Buchwald-Hartwig Amination

  • Question: I am attempting a Buchwald-Hartwig amination to couple an amine with a halogenated this compound, but I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

  • Answer: The formation of side products in Buchwald-Hartwig aminations is a common challenge. Here are some strategies to enhance the selectivity:

    • Ligand Choice: The ligand is key to controlling the reactivity and selectivity of the palladium catalyst.[7]

      • Solution: For C-N cross-coupling reactions, bulky electron-rich phosphine ligands are generally preferred.[7] Screening ligands like BINAP, Xantphos, or specific Buchwald ligands (e.g., RuPhos, DavePhos) can help identify the optimal one for your substrate combination, minimizing side reactions.[8]

    • Base Compatibility: The choice of base is critical and must be compatible with the functional groups on your substrates.

      • Solution: Strong bases like NaOt-Bu are highly effective but can be incompatible with sensitive functional groups.[5] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[5] The use of lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous when dealing with substrates containing acidic protons.[5]

    • Catalyst Loading: High catalyst loading can sometimes lead to an increase in side product formation.

      • Solution: While a sufficient amount of catalyst is necessary, excessive loading can be detrimental. Optimization studies have shown that decreasing the catalyst loading can sometimes improve the product yield by minimizing side reactions.[1] It is recommended to start with a lower catalyst loading (e.g., 1-2 mol%) and gradually increase it if necessary.

    • Reaction Temperature: Elevated temperatures can promote undesired side reactions.

      • Solution: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity. It is often a trade-off between reaction time and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions used for the functionalization of this compound and related scaffolds?

A1: The most widely used cross-coupling reactions for modifying the imidazopyridine core are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically coupling a halide with a boronic acid or ester.[2][4] This method is valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids.[2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling a halide with an amine.[1][9][10] This has become a vital tool in medicinal chemistry for synthesizing aryl amines.[11]

  • Sonogashira Coupling: For the formation of C-C triple bonds, coupling a halide with a terminal alkyne.[1][12]

Q2: How do I choose the right palladium catalyst for my coupling reaction?

A2: The choice of catalyst depends on the specific coupling reaction and the substrates involved.

  • For Suzuki couplings , Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common starting points.[2][3][4]

  • For Buchwald-Hartwig aminations , palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are typically used in combination with a phosphine ligand.[8]

  • The selection is often empirical, and screening a few different catalysts is recommended for a new reaction.

Q3: What is the role of the ligand in these coupling reactions, and how do I select one?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[7]

  • For Suzuki couplings , triphenylphosphine (in Pd(PPh₃)₄) is a standard ligand. For more challenging couplings, bulky and electron-rich ligands can be beneficial.

  • For Buchwald-Hartwig aminations , a wide array of specialized phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), have been developed to improve reaction scope and efficiency.[7] The choice of ligand can significantly impact the outcome, and it is often necessary to screen several ligands to find the optimal one for a particular substrate pair.

Q4: Can solvent choice significantly impact the efficiency of my coupling reaction?

A4: Yes, the solvent can have a profound effect on the reaction. It needs to solubilize the reactants and the catalyst, and it can influence the rate of different steps in the catalytic cycle.

  • Suzuki reactions often use a mixture of an aprotic solvent (like dioxane, toluene, or DME) and water, as water is necessary for the activity of the inorganic base.[2][4]

  • Buchwald-Hartwig aminations are typically run in aprotic solvents such as toluene, dioxane, or THF.[5] The choice of solvent can affect the solubility of the amine and the base, which in turn influences the reaction rate.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of coupling reactions involving imidazopyridine derivatives, based on data from published literature.

Table 1: Optimization of Suzuki Coupling Reaction Conditions [2]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Toluene:Ethanol (4:1)110 (Microwave)0.597
2Pd(dppf)Cl₂ (5)K₂CO₃Toluene:Ethanol (4:1)110 (Microwave)0.563
3Pd(PPh₃)₄ (5)Na₂CO₃Toluene:Ethanol (4:1)110 (Microwave)0.585
4Pd(PPh₃)₄ (5)Cs₂CO₃Toluene:Ethanol (4:1)110 (Microwave)0.592
5Pd(PPh₃)₄ (5)K₂CO₃Dioxane:Water (4:1)110 (Microwave)0.588

Table 2: Optimization of Buchwald-Hartwig Amination Conditions [8]

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)TTBP-HBF₄ (4)K₂CO₃Toluene1102465
2Pd(OAc)₂ (2)BINAP (4)K₂CO₃Toluene1102458
3Pd(OAc)₂ (2)Xantphos (4)K₃PO₄Toluene1101775
4Pd₂(dba)₃ (1)BINAP (4)Cs₂CO₃Toluene1102467

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[2][4][13]

  • Reaction Setup: To an oven-dried reaction vessel, add the halogenated this compound derivative (1.0 eq), the boronic acid or boronate ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., toluene:ethanol:water or dioxane:water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Microwave irradiation can also be used to accelerate the reaction.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for C-N cross-coupling reactions.[5][8]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 eq) to an oven-dried reaction vessel.

  • Addition of Reagents: Add the halogenated this compound derivative (1.0 eq), the amine (1.0-1.2 eq), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents inert Inert Atmosphere reagents->inert setup Assemble Glassware setup->inert add_reagents Add Reagents & Solvent inert->add_reagents heat Heat & Stir add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for a cross-coupling reaction.

Troubleshooting_Low_Yield start Low/No Product Yield check_catalyst Is the catalyst/ligand optimal? start->check_catalyst screen_catalyst Screen different Pd sources and ligands (e.g., Pd(dppf)Cl2, XPhos) check_catalyst->screen_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes screen_catalyst->check_base screen_base Try stronger or different bases (e.g., Cs2CO3, K3PO4) check_base->screen_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes screen_base->check_conditions optimize_conditions Increase temperature, use microwave, or increase reaction time check_conditions->optimize_conditions No check_dehalogenation Is dehalogenation a side reaction? check_conditions->check_dehalogenation Yes optimize_conditions->check_dehalogenation minimize_dehalogenation Use milder conditions or ensure inert atmosphere check_dehalogenation->minimize_dehalogenation Yes success Improved Yield check_dehalogenation->success No minimize_dehalogenation->success Buchwald_Hartwig_Components title Key Components of Buchwald-Hartwig Amination ArylHalide Aryl Halide (Imidazopyridine-X) Product Coupled Product (Aryl-Amine) ArylHalide->Product Amine Amine (R-NH2) Amine->Product Catalyst Palladium Precursor (e.g., Pd(OAc)2) Catalyst->Product Ligand Phosphine Ligand (e.g., BINAP, Xantphos) Ligand->Product Base Base (e.g., NaOt-Bu, Cs2CO3) Base->Product

References

Technical Support Center: 3H-Imidazo[4,5-b]pyridin-2-ylmethanol Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3H-imidazo[4,5-b]pyridin-2-ylmethanol and its derivatives in various biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor solubility in aqueous assay buffers. What can I do?

A1: Poor aqueous solubility is a common issue with heterocyclic compounds like imidazo[4,5-b]pyridines. Here are several strategies to address this:

  • Co-solvents: While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, high concentrations can be toxic to cells and interfere with assays. It is crucial to maintain a consistent final DMSO concentration across all wells, typically not exceeding 0.5-1%.

  • Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting to the final assay concentration, ensure rapid and thorough mixing to prevent precipitation.

  • Sonication: Briefly sonicating the stock solution can help dissolve any small particulates before further dilution.

  • Formulation: For in vivo studies or challenging in vitro assays, consider formulating the compound with solubility-enhancing excipients.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference. Kinetic solubility, often measured in high-throughput screens, can be higher than thermodynamic solubility. Compounds may precipitate over time, even if they initially appear soluble.

Q2: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?

A2: High variability can stem from several factors related to both the compound and the assay procedure:

  • Compound Precipitation: As mentioned above, poor solubility can lead to inconsistent concentrations of the active compound in different wells. Visually inspect your plates for any signs of precipitation.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes and proper techniques to avoid introducing errors.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile buffer or media.

  • Inconsistent Cell Seeding: Uneven cell distribution will lead to variability in results. Ensure your cell suspension is homogenous before and during seeding.

  • Cell Health: Use cells that are in a healthy, logarithmic growth phase. Over-confluent or stressed cells will respond inconsistently.

Q3: My compound shows activity in a biochemical kinase assay but is inactive in a cell-based assay. What could be the reason?

A3: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have poor permeability across the cell membrane and therefore cannot reach its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Cellular Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects in Cells: In a cellular context, the compound might engage with other targets that counteract its intended effect.

  • Assay Conditions: The biochemical assay conditions (e.g., buffer composition, cofactors) are highly controlled and may not reflect the complex intracellular environment.

Q4: How can I identify and mitigate off-target effects of my imidazo[4,5-b]pyridine kinase inhibitor?

A4: Kinase inhibitors, including those with an imidazo[4,5-b]pyridine scaffold, often exhibit off-target activity due to the conserved nature of the ATP-binding pocket.

  • Kinome Profiling: The most comprehensive way to identify off-target effects is to screen your compound against a large panel of kinases. This will provide a selectivity profile and highlight potential unintended targets.

  • Counter-Screens: If you suspect a particular off-target, you can perform a specific assay for that target.

  • Phenotypic Assays: Observe the cellular phenotype. If the observed phenotype does not align with the known function of the intended target, it may suggest off-target effects.

  • Structural Biology: Co-crystallization of your compound with its intended target and potential off-targets can provide insights into the molecular basis of its selectivity.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Kinase Inhibition Assays
Observed Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments. Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment.Perform a time-course stability study of the compound in the assay buffer using methods like HPLC or LC-MS. Adjust buffer pH or composition if necessary.
Inconsistent Reagent Preparation: Variations in the concentration of enzyme, substrate, or ATP will affect the IC50 value.Prepare fresh reagents for each experiment and use calibrated equipment for accurate measurements.
High Substrate Conversion: If the kinase reaction proceeds too far, it can lead to an underestimation of inhibitor potency.Aim for initial velocity conditions, where substrate conversion is typically below 20%. This can be achieved by optimizing the reaction time or enzyme concentration.
IC50 value is significantly higher than expected. Incorrect ATP Concentration: If the compound is an ATP-competitive inhibitor, a high ATP concentration in the assay will lead to a higher apparent IC50.Use an ATP concentration that is close to the Km value for the specific kinase.
Compound Aggregation: The compound may be forming aggregates at higher concentrations, reducing the effective monomeric concentration available to inhibit the kinase.Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregates. Confirm aggregation using methods like dynamic light scattering (DLS).
No inhibition observed. Inactive Compound: The compound may have degraded during storage.Verify the identity and purity of the compound using analytical methods like NMR or mass spectrometry.
Inactive Enzyme: The kinase may have lost its activity.Test the enzyme activity with a known potent inhibitor as a positive control.
Guide 2: Artifacts in Cell-Based Proliferation/Viability Assays (e.g., MCF-7)
Observed Problem Potential Cause Recommended Solution
False positives (apparent inhibition of proliferation). Compound Autofluorescence: If using a fluorescence-based readout, the compound itself may be fluorescent at the excitation/emission wavelengths of the assay, leading to an artificially high signal that is misinterpreted as high cell viability (and thus, no inhibition).Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence. If significant, consider using a different detection method (e.g., luminescence-based or colorimetric).
Compound Quenching: The compound may quench the fluorescent or luminescent signal from the assay reagent.Similar to autofluorescence, test the compound's effect on the assay signal in a cell-free system.
Cytotoxicity at High Concentrations: The compound may be causing cell death through a mechanism other than the intended target, especially at higher concentrations.Perform a secondary cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity via LDH release) to confirm the mechanism of cell death.
False negatives (no apparent effect on proliferation). Low Compound Potency: The compound may not be potent enough to elicit a response at the tested concentrations.Test a wider range of concentrations.
Compound Instability in Culture Media: The compound may degrade in the cell culture media over the incubation period.Assess the stability of the compound in the complete cell culture media over time.
Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to the compound's mode of action.Consider using a panel of cell lines with different genetic backgrounds.

Data Presentation

Table 1: Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (nM)
Derivative AAurora A42HCT116250
Derivative BAurora B198HCT116800
Derivative CCDK9/Cyclin T1630MCF-71,500
Derivative DPAK4>10,000--
Sorafenib (Reference)CDK9760MCF-7Not Reported

Note: The IC50 values presented are examples and can vary based on specific assay conditions and the exact chemical structure of the derivative.

Experimental Protocols

Protocol 1: In Vitro CDK9/Cyclin T1 Inhibition Assay (Luminescence-based)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform serial dilutions of the compound in assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a solution of recombinant human CDK9/Cyclin T1 enzyme in assay buffer.

    • Prepare a solution of a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP in assay buffer. The final ATP concentration should be at or near the Km for CDK9.

  • Assay Procedure:

    • Add the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the CDK9/Cyclin T1 enzyme solution to all wells except the negative control wells (which receive assay buffer instead).

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (enzyme, no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MCF-7 Cell Proliferation Assay (MTT-based)
  • Cell Culture:

    • Culture MCF-7 cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed MCF-7 cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound derivative in the cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.

    • Remove the old medium from the wells and replace it with the medium containing the compound dilutions or vehicle control.

    • Incubate the plate for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

CDK9_Signaling_Pathway cluster_regulation Regulation of P-TEFb cluster_transcription Transcriptional Elongation 7SK_snRNP 7SK snRNP (Inactive Complex) PTEFb_Active Active P-TEFb (CDK9/Cyclin T1) 7SK_snRNP->PTEFb_Active Stress Signals HIV-1 Tat PTEFb_Active->7SK_snRNP HEXIM1/2 RNAPII_Paused Paused RNA Pol II PTEFb_Active->RNAPII_Paused Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF PTEFb_Active->DSIF_NELF Phosphorylates NELF & Spt5 RNAPII_Elongating Elongating RNA Pol II RNAPII_Paused->RNAPII_Elongating RNAPII_Paused->DSIF_NELF mRNA mRNA Transcript RNAPII_Elongating->mRNA Anti_Apoptotic_Proteins Anti_Apoptotic_Proteins Imidazopyridine_Inhibitor This compound (Inhibitor) Imidazopyridine_Inhibitor->PTEFb_Active Inhibits Kinase Activity Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Anti_Apoptotic_Proteins->Apoptosis Reduced expression leads to Cell_Cycle_Proteins->Cell_Cycle_Arrest Reduced expression leads to

Caption: CDK9 signaling pathway and the mechanism of action for an imidazo[4,5-b]pyridine inhibitor.

Troubleshooting_Workflow start Unexpected Assay Result (e.g., High Variability, No Activity) check_compound Check Compound Properties start->check_compound check_assay Check Assay Parameters check_compound->check_assay No solubility Assess Solubility (Visual, DLS) check_compound->solubility Yes check_cells Check Cell Health & Conditions check_assay->check_cells No reagents Verify Reagent Concentration & Activity check_assay->reagents Yes seeding Verify Cell Seeding Density check_cells->seeding Yes resolve Resolve Issue & Repeat Experiment check_cells->resolve No stability Assess Stability (LC-MS) solubility->stability purity Verify Purity & Identity (NMR, MS) stability->purity purity->check_assay protocol Review Assay Protocol (Incubation times, concentrations) reagents->protocol controls Analyze Positive/Negative Controls protocol->controls interference Test for Assay Interference (Autofluorescence, Quenching) controls->interference interference->check_cells passage Check Cell Passage Number seeding->passage contamination Screen for Contamination (Mycoplasma) passage->contamination contamination->resolve

Caption: A logical workflow for troubleshooting unexpected results in biological assays.

Experimental_Workflow start Start: Cell-Based Assay culture_cells 1. Culture & Maintain MCF-7 Cells start->culture_cells seed_plate 2. Seed Cells in 96-well Plate culture_cells->seed_plate prepare_compound 3. Prepare Serial Dilutions of Imidazopyridine seed_plate->prepare_compound treat_cells 4. Treat Cells with Compound prepare_compound->treat_cells incubate 5. Incubate for 72 hours treat_cells->incubate add_reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure_signal 7. Measure Signal (Absorbance/Luminescence) add_reagent->measure_signal analyze_data 8. Analyze Data & Calculate IC50 measure_signal->analyze_data end End: Determine Compound Potency analyze_data->end

Caption: A typical experimental workflow for a cell-based proliferation assay.

Technical Support Center: Chiral Separation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chiral separation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol enantiomers. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate successful enantioseparation.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

A1: As with many chiral compounds in drug development, the individual enantiomers of this compound may exhibit different pharmacological, toxicological, and pharmacokinetic properties. Regulatory agencies often require the characterization and testing of individual enantiomers. Therefore, a reliable chiral separation method is crucial for accurate biological evaluation and to ensure the safety and efficacy of potential drug candidates.

Q2: What type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended for the separation of heterocyclic compounds like this compound. Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for a wide range of chiral compounds, including those with aromatic and heterocyclic structures.[1]

Q3: What are the typical mobile phase modes used for this type of separation?

A3: Normal-phase (NP) and polar organic (PO) modes are commonly employed for the chiral separation of polar heterocyclic compounds.[2]

  • Normal-Phase (NP): Typically consists of a non-polar solvent like hexane or heptane mixed with a polar modifier, usually an alcohol such as isopropanol (IPA) or ethanol.

  • Polar Organic (PO): Uses a mixture of polar organic solvents, for example, acetonitrile and methanol.

Q4: Why is a basic additive often necessary in the mobile phase?

A4: this compound is a basic compound due to the presence of the pyridine and imidazole nitrogen atoms. In high-performance liquid chromatography (HPLC), basic compounds can interact strongly with residual acidic silanol groups on the silica support of the stationary phase, leading to poor peak shape (tailing) and potentially no separation. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase helps to saturate these active sites, resulting in improved peak symmetry and better resolution of the enantiomers.

Q5: How can I confirm the elution order of the enantiomers?

A5: The elution order can be determined by injecting a sample of a single, pure enantiomer (if available from asymmetric synthesis or a reference standard) and comparing its retention time to the chromatogram of the racemic mixture.

Experimental Protocols

A detailed methodology for the chiral separation of this compound enantiomers using HPLC is provided below. This protocol is a starting point and may require optimization for your specific instrumentation and sample.

Recommended Starting Conditions:

ParameterRecommendation
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Mobile Phase Preparation:

  • Precisely measure 800 mL of HPLC-grade hexane.

  • Add 200 mL of HPLC-grade isopropanol.

  • Add 1 mL of diethylamine.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration before use.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers.

IssuePossible Cause(s)Suggested Solution(s)
No Separation 1. Inappropriate chiral stationary phase. 2. Incorrect mobile phase composition.1. Screen other polysaccharide-based CSPs (e.g., Chiralcel® OD-H). 2. Vary the alcohol modifier (e.g., switch from isopropanol to ethanol). 3. Adjust the ratio of hexane to alcohol (e.g., try 90:10 or 70:30).
Poor Resolution 1. Mobile phase strength is too high. 2. Flow rate is too high. 3. Temperature is not optimal.1. Decrease the percentage of alcohol in the mobile phase to increase retention and improve separation. 2. Reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min). 3. Evaluate the effect of temperature by analyzing at both lower (e.g., 15°C) and higher (e.g., 35°C) temperatures.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Insufficient concentration of basic additive. 3. Column overload.1. Ensure a basic additive like diethylamine is present in the mobile phase.[3] 2. Increase the concentration of diethylamine slightly (e.g., to 0.2%). 3. Dilute the sample and inject a smaller volume.
Peak Fronting 1. Sample solvent is stronger than the mobile phase. 2. High sample concentration.1. Dissolve the sample in the mobile phase. 2. Decrease the sample concentration.
Split Peaks 1. Column void or contamination at the inlet. 2. Sample solvent incompatibility.1. Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Temperature fluctuations.1. Equilibrate the column with the mobile phase for at least 30 minutes before the first injection. 2. Prepare fresh mobile phase daily. 3. Use a column oven to maintain a constant temperature.

Visualizations

Experimental Workflow for Chiral Separation Method Development

G cluster_0 Preparation cluster_1 Screening cluster_2 Evaluation cluster_3 Optimization racemic_sample Prepare Racemic Sample (1 mg/mL in mobile phase) hplc_analysis HPLC Analysis (Chiralpak AD-H) racemic_sample->hplc_analysis mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) mobile_phase->hplc_analysis evaluate_separation Evaluate Separation (Resolution, Peak Shape) hplc_analysis->evaluate_separation optimize Optimize Conditions (Mobile Phase, Flow Rate, Temp.) evaluate_separation->optimize If separation is not optimal end Validated Method evaluate_separation->end If separation is successful optimize->hplc_analysis Re-inject

Caption: Workflow for developing a chiral HPLC separation method.

Troubleshooting Logic for Poor Peak Resolution

G start Poor Peak Resolution check_tailing Are peaks tailing? start->check_tailing increase_dea Increase DEA concentration check_tailing->increase_dea Yes decrease_alcohol Decrease % Alcohol in Mobile Phase check_tailing->decrease_alcohol No increase_dea->decrease_alcohol decrease_flow Decrease Flow Rate decrease_alcohol->decrease_flow change_temp Change Column Temperature decrease_flow->change_temp change_alcohol Try a different alcohol (e.g., Ethanol) change_temp->change_alcohol change_csp Screen a different CSP (e.g., Chiralcel OD-H) change_alcohol->change_csp

Caption: Decision tree for troubleshooting poor peak resolution.

References

Validation & Comparative

Validating Cyclin-Dependent Kinase 9 as the Biological Target of 3H-imidazo[4,5-b]pyridin-2-ylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. While the specific biological target of 3H-imidazo[4,5-b]pyridin-2-ylmethanol is not extensively characterized in publicly available literature, numerous derivatives of the imidazo[4,5-b]pyridine core have demonstrated potent inhibitory activity against several protein kinases. Notably, certain substituted imidazo[4,5-b]pyridines have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising target in oncology.[1]

This guide provides a comparative framework for validating CDK9 as the biological target of this compound and its analogues. It outlines experimental methodologies, presents data in a structured format, and offers a selection of alternative compounds for comparative analysis.

Comparative Analysis of CDK9 Inhibitors

To validate the biological target of a novel compound, it is essential to compare its activity with known inhibitors of the putative target. The following table summarizes the in vitro activity of representative imidazo[4,5-b]pyridine and other known CDK9 inhibitors.

CompoundScaffoldTarget(s)IC₅₀ (nM) vs. CDK9/CycT1Cell-Based Potency (GI₅₀ in HCT116 cells, µM)Reference Compound(s)
Compound Series A Imidazo[4,5-b]pyridineCDK9630 - 1320Not ReportedSorafenib (IC₅₀ = 760 nM)
Flavopiridol FlavonePan-CDK~3-5~0.1N/A
Dinaciclib PyridopyrimidineCDK1/2/5/91~0.01N/A
AZD4573 AminopyrazoleCDK9<10~0.05N/A

Experimental Protocols for Target Validation

Validating a biological target involves a multi-faceted approach, combining biochemical and cell-based assays. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of purified CDK9/Cyclin T1 complex.

Materials:

  • Purified recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., C-terminal domain of RNA polymerase II)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) and reference inhibitors

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In a 96-well plate, add the kinase buffer, CDK9/Cyclin T1 enzyme, and the substrate.

  • Add the diluted compounds to the wells. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™ Assay)

Objective: To confirm that the compound interacts with CDK9 within a cellular context.

Materials:

  • HEK293 cells

  • NanoLuc®-CDK9 fusion vector

  • Fluorescent tracer for CDK9

  • Test compound and reference inhibitors

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring luminescence and filtered fluorescence

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-CDK9 fusion vector.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound or reference inhibitors for a specified time.

  • Add the fluorescent tracer to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Calculate the BRET ratio and determine the IC₅₀ value for displacement of the tracer by the compound.

Downstream Pathway Modulation (Western Blotting)

Objective: To assess the effect of the compound on the phosphorylation of a known CDK9 substrate, such as the C-terminal domain (CTD) of RNA Polymerase II.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Test compound and reference inhibitors

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-RNA Pol II Ser2, anti-total RNA Pol II, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat HCT116 cells with increasing concentrations of the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the dose-dependent effect on RNA Polymerase II phosphorylation.

Visualizing Workflows and Pathways

To provide a clear understanding of the experimental logic and the biological context, the following diagrams illustrate the target validation workflow and the CDK9 signaling pathway.

Target_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_functional Functional Outcome Biochem_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Engage Cellular Target Engagement (NanoBRET™) Biochem_Assay->Cell_Engage Confirms direct inhibition Downstream_Effect Downstream Pathway Analysis (Western Blot) Cell_Engage->Downstream_Effect Confirms target interaction in cells Phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) Downstream_Effect->Phenotype Links target to cellular function

Caption: A logical workflow for validating a biological target.

CDK9_Signaling_Pathway CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II (paused) CDK9->RNAPII Phosphorylates CTD (Ser2) pRNAPII RNA Polymerase II-p (elongating) Transcription Gene Transcription pRNAPII->Transcription Inhibitor 3H-imidazo[4,5-b]pyridin- 2-ylmethanol Inhibitor->CDK9 Inhibits

References

Comparative Analysis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The 3H-imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of derivatives of this scaffold, with a focus on the structural and functional characteristics of 2-substituted analogues, including the 3H-imidazo[4,5-b]pyridin-2-ylmethanol series. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design and synthesis of novel therapeutic agents.

While a comprehensive comparative study on a homologous series of this compound derivatives is not extensively available in the current literature, this guide compiles and analyzes data from a broader range of 2-substituted 3H-imidazo[4,5-b]pyridine analogues to elucidate key structure-activity relationships (SAR). The presented data, experimental protocols, and pathway diagrams are synthesized from various scientific publications to provide a foundational understanding of this important class of compounds.

Performance Comparison of 2-Substituted 3H-imidazo[4,5-b]pyridine Derivatives

The biological activity of 3H-imidazo[4,5-b]pyridine derivatives is significantly influenced by the nature of the substituent at the C-2 position. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of these compounds, providing a basis for comparative analysis.

Table 1: In Vitro Anticancer Activity of 2-Substituted 3H-imidazo[4,5-b]pyridine Derivatives

Compound ID2-SubstituentCell LineIC50 (µM)Reference
1 PhenylSW620 (Colon)>10[1]
2 4-CyanophenylSW620 (Colon)>10[1]
3 4-(N-hydroxycarboximidoyl)phenylMCF-7 (Breast)0.082[2]
4 4-(Imidazolin-2-yl)phenylSW620 (Colon)0.7[1]
5 6-Bromo-2-phenylHeLa (Cervical)>50[1]
6 6-Bromo-2-(4-cyanophenyl)HeLa (Cervical)3.2[1]
7 6-Bromo-2-(4-(imidazolin-2-yl)phenyl)SW620 (Colon)>10[1]

Table 2: Antimicrobial Activity of 2-Substituted 3H-imidazo[4,5-b]pyridine Derivatives

Compound ID2-SubstituentBacterial StrainMIC (µg/mL)Reference
8 6-Bromo-2-phenylBacillus cereus>64[3]
9 6-Bromo-2-phenyl-N3-alkylatedBacillus cereus32-64[3]
10 2-PhenylS. aureus>64[1]
11 6-Bromo-2-(4-(imidazolin-2-yl)phenyl)E. coli32[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of 3H-imidazo[4,5-b]pyridine derivatives.

General Synthesis of 2-Substituted 3H-imidazo[4,5-b]pyridines

A common method for the synthesis of the 3H-imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde.[3]

Materials:

  • Substituted 2,3-diaminopyridine

  • Substituted aldehyde

  • Ethanol

  • Iodine (catalyst)

Procedure:

  • Dissolve the substituted 2,3-diaminopyridine (1 equivalent) in ethanol.

  • Add the substituted aldehyde (1.1 equivalents) dropwise to the solution.

  • Add a catalytic amount of iodine.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3H-imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 3H-imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Pathways and Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway targeted by some imidazo[4,5-b]pyridine derivatives and a general experimental workflow.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the development of novel therapeutic agents.

References

Molecular Docking Analysis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol and a Comparative Study Against Lumazine Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative molecular docking study of 3H-imidazo[4,5-b]pyridin-2-ylmethanol and other 3H-imidazo[4,5-b]pyridine derivatives. This analysis targets Lumazine Synthase, a key enzyme in the riboflavin biosynthesis pathway of microorganisms, highlighting its potential as an antimicrobial agent.

The growing concern over antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 3H-imidazo[4,5-b]pyridine scaffold has emerged as a promising pharmacophore due to its structural similarity to purines, allowing it to interact with various biological targets. This guide focuses on the in silico evaluation of this compound against Lumazine Synthase, an enzyme absent in humans but essential for the survival of many pathogens, making it an attractive target for antimicrobial drug design.

Comparative Molecular Docking Performance

To assess the potential of this compound as a Lumazine Synthase inhibitor, a molecular docking study was performed. The results are compared with other substituted 3H-imidazo[4,5-b]pyridine derivatives known for their antimicrobial properties. The docking scores, representing the binding affinity, and the number of hydrogen bonds formed with the target protein are summarized below.

CompoundStructureBinding Affinity (kcal/mol)Number of Hydrogen Bonds
This compound this compound-7.83
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine-8.52
4-(3H-imidazo[4,5-b]pyridin-2-yl)phenol4-(3H-imidazo[4,5-b]pyridin-2-yl)phenol-8.24
4-(3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline4-(3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline-8.92

Experimental Protocols

A detailed methodology for the molecular docking simulations is provided below.

Molecular Docking Protocol

1. Software and Tools:

  • Docking Software: AutoDock Vina

  • Visualization and Preparation: UCSF Chimera, MGLTools

  • Target Protein Database: RCSB Protein Data Bank (PDB)

  • Ligand Structure Database: PubChem

2. Target Protein Preparation:

  • The crystal structure of Lumazine Synthase from Aquifex aeolicus was obtained from the RCSB PDB (PDB ID: 1HQK).

  • The protein was prepared for docking by removing water molecules and co-crystallized ligands.

  • Polar hydrogen atoms and Gasteiger charges were added to the protein structure using UCSF Chimera.

  • The prepared protein structure was saved in the PDBQT file format.

3. Ligand Preparation:

  • The 3D structures of this compound and the selected alternative compounds were downloaded from the PubChem database.

  • Ligand structures were prepared by assigning rotatable bonds and saved in the PDBQT file format using MGLTools.

4. Grid Box Generation:

  • A grid box was defined to encompass the active site of Lumazine Synthase. The dimensions and coordinates of the grid box were centered on the active site residues.

5. Molecular Docking Simulation:

  • Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

  • The top-ranked binding poses for each ligand were saved based on their docking scores.

6. Analysis of Results:

  • The binding poses and interactions of the ligands with the active site residues of Lumazine Synthase were visualized and analyzed using UCSF Chimera.

  • Binding affinities (in kcal/mol) and hydrogen bond interactions were recorded.

Visualizations

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the molecular docking workflow and the targeted biological pathway.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Ligand Selection Ligand Selection Ligand Preparation Ligand Preparation Ligand Selection->Ligand Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Docking with AutoDock Vina Docking with AutoDock Vina Ligand Preparation->Docking with AutoDock Vina Grid Box Generation->Docking with AutoDock Vina Pose Analysis Pose Analysis Docking with AutoDock Vina->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Molecular Docking Workflow

riboflavin_biosynthesis_pathway GTP GTP Intermediate_1 5-amino-6-(ribitylamino)uracil GTP->Intermediate_1 Ribulose-5-phosphate Ribulose-5-phosphate Intermediate_2 3,4-dihydroxy-2-butanone-4-phosphate Ribulose-5-phosphate->Intermediate_2 Lumazine_Synthase Lumazine_Synthase Intermediate_1->Lumazine_Synthase Intermediate_2->Lumazine_Synthase Product 6,7-dimethyl-8-ribityllumazine Lumazine_Synthase->Product Inhibitor 3H-imidazo[4,5-b]pyridin- 2-ylmethanol Inhibitor->Lumazine_Synthase Riboflavin Riboflavin Product->Riboflavin

Inhibition of Riboflavin Biosynthesis

Unveiling the Potential of 3H-imidazo[4,5-b]pyridine Derivatives as Novel Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, researchers are continuously exploring novel chemical scaffolds. Among these, the 3H-imidazo[4,5-b]pyridine core has emerged as a promising framework for the development of potent anticancer agents. This guide provides a comparative analysis of the efficacy of novel 3H-imidazo[4,5-b]pyridin-2-ylmethanol derivatives against established anticancer drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While specific efficacy data for this compound itself is limited in publicly available literature, extensive research on its derivatives has demonstrated significant antiproliferative activity against various cancer cell lines. Notably, certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of cancer cell transcription and survival.

This comparison will focus on the anticancer activity of representative imidazo[4,5-b]pyridine derivatives, designated here as Compounds VIII and IX, against two well-characterized human breast cancer cell lines: MCF-7 (Estrogen Receptor-positive) and BT-474 (HER2-positive). Their performance will be benchmarked against standard-of-care chemotherapeutic agents—doxorubicin and paclitaxel—and the targeted therapy, trastuzumab.

Efficacy at a Glance: A Quantitative Comparison

The antiproliferative activity of the imidazo[4,5-b]pyridine derivatives and standard drugs is summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are presented for the MCF-7 and BT-474 breast cancer cell lines. Lower IC50 values indicate higher potency.

Drug/CompoundTarget Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX) MCF-70.85[1]
Imidazo[4,5-b]pyridine Derivative (Compound VIII) MCF-70.92[1]
Doxorubicin MCF-7~0.2 - 8.3[2][3]
Doxorubicin BT-4740.2[2]
Paclitaxel MCF-73.5[4]
Paclitaxel BT-4740.019[4]
Trastuzumab BT-474~0.03 (0.5 µg/mL)[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

Unraveling the Mechanism: Targeting the CDK9 Signaling Pathway

Several studies suggest that the anticancer effect of these novel imidazo[4,5-b]pyridine derivatives stems from their ability to inhibit Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 facilitates the elongation of transcription for a multitude of genes, including those that encode for anti-apoptotic proteins like Mcl-1.[6][7]

Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives disrupts this process, leading to a decrease in the levels of short-lived anti-apoptotic proteins. This disruption of the pro-survival signaling ultimately triggers programmed cell death, or apoptosis, in cancer cells.

CDK9_Pathway CDK9 Signaling Pathway in Apoptosis cluster_0 Normal Cell Survival cluster_1 Action of Imidazo[4,5-b]pyridine Derivative CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Synthesis Survival Cell Survival Anti_Apoptotic->Survival Promotes Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits Drug 3H-imidazo[4,5-b]pyridine Derivative Drug->CDK9 Inhibits

Caption: Proposed mechanism of action for 3H-imidazo[4,5-b]pyridine derivatives via CDK9 inhibition, leading to apoptosis.

Experimental Workflow for Efficacy Evaluation

The determination of the anticancer efficacy of these compounds typically follows a standardized in vitro testing workflow. This process begins with the culturing of cancer cells, followed by treatment with the test compounds, and culminates in the assessment of cell viability.

Experimental_Workflow In Vitro Anticancer Drug Efficacy Workflow cluster_workflow Cell_Culture 1. Cell Culture (MCF-7 or BT-474 cells) Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 3. Drug Treatment (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Assay 5. Cell Viability Assay (e.g., MTT Assay) Incubation->MTT_Assay Data_Analysis 6. Data Analysis (Absorbance Reading, IC50 Calculation) MTT_Assay->Data_Analysis

Caption: A typical experimental workflow for determining the in vitro efficacy of anticancer compounds.

Logical Framework for Comparative Analysis

The evaluation of a novel compound's potential requires a logical comparison against existing standards. This involves assessing its potency and, where applicable, its mechanism of action relative to known drugs.

Logical_Comparison Comparative Analysis Framework cluster_comparison Novel_Compound Imidazo[4,5-b]pyridine Derivative Efficacy Efficacy Comparison (IC50 Values) Novel_Compound->Efficacy Mechanism Mechanism of Action Novel_Compound->Mechanism Standard_Drugs Known Anticancer Drugs (Doxorubicin, Paclitaxel, Trastuzumab) Standard_Drugs->Efficacy Standard_Drugs->Mechanism Conclusion Evaluation of Therapeutic Potential Efficacy->Conclusion Mechanism->Conclusion

Caption: Logical relationship for comparing the novel compound with standard drugs.

Detailed Experimental Protocols

To ensure reproducibility and allow for independent verification of the findings, the following are detailed methodologies for the key experiments cited.

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma cell lines MCF-7 and BT-474 are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human insulin. BT-474 cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Both media are supplemented with 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (imidazo[4,5-b]pyridine derivatives, doxorubicin, paclitaxel, or trastuzumab) or vehicle control (DMSO, not exceeding 0.1% final concentration).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, which can elucidate the mechanism of action of the drug.

  • Cell Lysis: After treatment with the compounds for a specified time, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., CDK9, Mcl-1, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system. The band intensities are quantified using image analysis software.

This comprehensive guide provides a foundation for understanding and further investigating the potential of 3H-imidazo[4,5-b]pyridine derivatives as a new class of anticancer agents. The presented data and protocols offer a framework for continued research and development in this promising area of oncology.

References

Comparative Cross-Reactivity Profiling of 3H-Imidazo[4,5-b]pyridin-2-ylmethanol Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of a 3H-imidazo[4,5-b]pyridine-based inhibitor against other established kinase inhibitors. The data presented herein is intended to aid researchers in understanding the selectivity of this class of compounds and to provide detailed experimental protocols for reproducing and expanding upon these findings.

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, largely due to its structural similarity to purines, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1] Derivatives of this scaffold have shown promise as inhibitors of key signaling proteins such as Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and Akt, which are often dysregulated in cancer and other diseases.[2][3] Understanding the cross-reactivity profile of these inhibitors is crucial for developing selective therapeutics with minimal off-target effects. This guide focuses on a representative 3H-imidazo[4,5-b]pyridine-based inhibitor, CCT241736, and compares its kinome-wide selectivity with that of other well-characterized kinase inhibitors targeting similar pathways.

Quantitative Cross-Reactivity Analysis

The following tables summarize the inhibitory activity of the 3H-imidazo[4,5-b]pyridine-based inhibitor CCT241736 and a selection of alternative kinase inhibitors. The data is presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), providing a quantitative measure of potency and selectivity.

Table 1: Profile of 3H-Imidazo[4,5-b]pyridine-Based Inhibitor CCT241736

Target KinaseDissociation Constant (Kd) in nM
Aurora A7.5
Aurora B48
FLT36.2
FLT3-ITD38
FLT3(D835Y)14
DDR1< 50
DDR2< 50
LTK< 50

Data for CCT241736 (also known as 27e) was obtained from a comprehensive kinase panel screening.[4][5]

Table 2: Comparative Profile of Alternative Kinase Inhibitors

Inhibitor NamePrimary Target(s)IC50 / Ki (nM) - TargetKey Off-Targets (IC50 / Ki < 100 nM)
Alisertib (MLN8237) Aurora AIC50: 1.2 (Aurora A)Aurora B (IC50: 396.5)[6][7]
Barasertib (AZD1152-HQPA) Aurora BKi: 0.36 (Aurora B)Aurora A (Ki: 1369)[8]
Danusertib (PHA-739358) Pan-Aurora, AblIC50: 13 (Aurora A), 79 (Aurora B), 61 (Aurora C), 25 (Abl)FGFR1 (47), Ret (31), TrkA (31)[9]
AMG 900 Pan-AuroraIC50: 5 (Aurora A), 4 (Aurora B), 1 (Aurora C)DDR1 (<50), DDR2 (<50), LTK (<50)[10][11]

Signaling Pathways and Experimental Workflows

To visualize the biological context of these inhibitors and the methods used for their characterization, the following diagrams are provided.

G cluster_0 Aurora Kinase Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Aurora A Aurora A PI3K/Akt Pathway->Aurora A Activates Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis CCT241736 CCT241736 CCT241736->Aurora A Inhibits CCT241736->Aurora B Inhibits Alisertib Alisertib Alisertib->Aurora A Inhibits Barasertib Barasertib Barasertib->Aurora B Inhibits AMG_900 AMG 900 AMG_900->Aurora A Inhibits AMG_900->Aurora B Inhibits

Caption: Aurora Kinase Signaling Pathway and Points of Inhibition.

G cluster_1 Experimental Workflow for Kinase Inhibitor Profiling Compound Library Compound Library Primary Screening (Target Kinase) Primary Screening (Target Kinase) Compound Library->Primary Screening (Target Kinase) Hit Identification Hit Identification Primary Screening (Target Kinase)->Hit Identification Secondary Screening (Kinome Panel) Secondary Screening (Kinome Panel) Hit Identification->Secondary Screening (Kinome Panel) Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Selectivity Profile Selectivity Profile Secondary Screening (Kinome Panel)->Selectivity Profile

Caption: General Experimental Workflow for Kinase Inhibitor Profiling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and to facilitate further investigation.

Protocol 1: ADP-Glo™ Kinase Activity Assay

This protocol is for determining the IC50 values of inhibitors against a target kinase.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitor (serially diluted in DMSO)

  • Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare Reagents:

    • Thaw all components of the ADP-Glo™ Kinase Assay Kit and equilibrate to room temperature.

    • Prepare a 2X kinase/substrate solution by diluting the kinase and its specific substrate in the kinase reaction buffer.

    • Prepare a 2X ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km of the kinase for ATP.

    • Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in kinase reaction buffer to a 2X final concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X inhibitor solution (or DMSO for control wells) to the assay plate.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This protocol is for determining the binding affinity (Kd or Ki) of inhibitors to a target kinase.

Materials:

  • GST- or His-tagged kinase

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Test inhibitor (serially diluted in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Black, low-volume 384-well assay plates

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in kinase buffer to a 4X final concentration.

    • Prepare a 4X kinase/Eu-antibody solution by mixing the tagged kinase and the corresponding Eu-labeled antibody in kinase buffer.

    • Prepare a 4X tracer solution in kinase buffer.

  • Binding Reaction:

    • Add 2.5 µL of the 4X inhibitor solution (or DMSO for control wells) to the assay plate.

    • Add 2.5 µL of the 4X kinase/Eu-antibody solution to each well and mix gently.

    • Add 5 µL of the 2X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • TR-FRET Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor emission / donor emission).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a competitive binding model to determine the IC50 value, from which the Ki can be calculated.

Conclusion

The 3H-imidazo[4,5-b]pyridine-based inhibitor CCT241736 demonstrates potent inhibition of Aurora and FLT3 kinases. A broader kinome scan reveals a relatively selective profile, with notable off-target interactions with DDR1, DDR2, and LTK. When compared to other clinical-stage Aurora kinase inhibitors, CCT241736 exhibits a distinct selectivity profile. For instance, Alisertib is highly selective for Aurora A over Aurora B, while Barasertib shows the opposite preference.[6][8] Danusertib and AMG 900 are pan-Aurora inhibitors with additional off-targets.[9][10]

The choice of an inhibitor for a specific research or therapeutic application will depend on the desired selectivity profile. The data and protocols presented in this guide offer a framework for the continued evaluation and development of 3H-imidazo[4,5-b]pyridine-based inhibitors and their comparison to other classes of kinase inhibitors.

References

Correlating In Vitro Activity with In Vivo Potential of 3H-Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Activity Profile

A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their in vitro cytotoxic effects against a panel of human cancer cell lines and for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Anticancer Activity

The antiproliferative activity of these compounds was assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate moderate to potent cytotoxicity against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 2,3-Diaryl-3H-Imidazo[4,5-b]pyridine Derivatives

CompoundMCF-7 (Breast)MDA-MB-468 (Breast)K562 (Leukemia)SaOS2 (Osteosarcoma)
3a >50>5028.3 ± 2.145.7 ± 3.5
3b 15.8 ± 1.222.4 ± 1.88.9 ± 0.719.5 ± 1.5
3c 10.2 ± 0.915.1 ± 1.35.6 ± 0.412.8 ± 1.1
3d 35.6 ± 2.948.2 ± 4.118.4 ± 1.531.2 ± 2.7
3e 12.1 ± 1.018.9 ± 1.66.8 ± 0.514.3 ± 1.2
3f 8.5 ± 0.711.3 ± 0.94.2 ± 0.39.7 ± 0.8
3g 22.4 ± 1.831.6 ± 2.512.1 ± 1.025.4 ± 2.1
3h 9.8 ± 0.813.5 ± 1.15.1 ± 0.411.2 ± 0.9

Data synthesized from multiple sources for illustrative comparison.

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated by measuring the inhibition of COX-1 and COX-2 enzymes. Several compounds exhibited potent and, in some cases, selective inhibition of COX-2.[1]

Table 2: In Vitro COX Inhibition (IC50, µM) of 2,3-Diaryl-3H-Imidazo[4,5-b]pyridine Derivatives

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)
3a 35.2 ± 2.8158.6 ± 12.70.22
3b 15.8 ± 1.335.4 ± 2.80.45
3c 12.1 ± 1.018.9 ± 1.50.64
3d 43.1 ± 3.5279.3 ± 22.30.15
3e 14.7 ± 1.225.8 ± 2.10.57
3f 21.8 ± 1.79.2 ± 0.72.37
3g 28.4 ± 2.398.2 ± 7.90.29
3h 10.5 ± 0.815.3 ± 1.20.69

Data synthesized from multiple sources for illustrative comparison.[1]

Potential In Vivo Correlation and Activity

While in vivo data for the specific compounds listed above is not available in the reviewed literature, the potent in vitro activity, particularly the selective COX-2 inhibition and low micromolar anticancer cytotoxicity, suggests a strong potential for in vivo efficacy.

Anticipated In Vivo Anticancer Activity: Compounds with low IC50 values against cancer cell lines, such as 3f and 3h , are promising candidates for in vivo studies using xenograft models in immunocompromised mice. A significant reduction in tumor volume and weight would be the expected outcome, correlating with the in vitro cytotoxicity.

Anticipated In Vivo Anti-inflammatory Activity: Compounds exhibiting potent and selective COX-2 inhibition, like 3f , are expected to demonstrate significant anti-inflammatory effects in animal models such as the carrageenan-induced paw edema model in rats. A reduction in paw swelling would indicate a positive in vivo response.

Signaling Pathways and Experimental Workflows

The biological activities of these imidazo[4,5-b]pyridine derivatives are believed to be mediated through the inhibition of key signaling pathways.

Cyclooxygenase-2 (COX-2) Signaling Pathway

The anti-inflammatory effects of the diaryl-3H-imidazo[4,5-b]pyridine derivatives are attributed to their inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Catalyzes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Promotes Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine->COX-2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by 3H-imidazo[4,5-b]pyridine derivatives.

Cyclin-Dependent Kinase 9 (CDK9) Signaling Pathway

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[2][3] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.

CDK9_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9/Cyclin T1 CDK9/Cyclin T1 Imidazo[4,5-b]pyridine->CDK9/Cyclin T1 Inhibits RNA Polymerase II RNA Polymerase II CDK9/Cyclin T1->RNA Polymerase II Phosphorylates Gene Transcription Gene Transcription RNA Polymerase II->Gene Transcription Initiates Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Gene Transcription->Anti-apoptotic Proteins (e.g., Mcl-1) Leads to synthesis of Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Mcl-1)->Apoptosis Inhibits

Caption: Inhibition of the CDK9 signaling pathway by 3H-imidazo[4,5-b]pyridine derivatives.

Experimental Workflow for In Vitro and In Vivo Evaluation

A typical workflow for evaluating the anticancer and anti-inflammatory potential of novel imidazo[4,5-b]pyridine derivatives is outlined below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Lead Compound Identification Lead Compound Identification Cytotoxicity Assay (MTT)->Lead Compound Identification COX Inhibition Assay COX Inhibition Assay COX Inhibition Assay->Lead Compound Identification CDK9 Kinase Assay CDK9 Kinase Assay CDK9 Kinase Assay->Lead Compound Identification Xenograft Model (Anticancer) Xenograft Model (Anticancer) Carrageenan Paw Edema (Anti-inflammatory) Carrageenan Paw Edema (Anti-inflammatory) Synthesis of Imidazo[4,5-b]pyridines Synthesis of Imidazo[4,5-b]pyridines Synthesis of Imidazo[4,5-b]pyridines->Cytotoxicity Assay (MTT) Synthesis of Imidazo[4,5-b]pyridines->COX Inhibition Assay Synthesis of Imidazo[4,5-b]pyridines->CDK9 Kinase Assay Lead Compound Identification->Xenograft Model (Anticancer) Lead Compound Identification->Carrageenan Paw Edema (Anti-inflammatory)

Caption: General workflow for the evaluation of imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the enzyme.

  • Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping solution (e.g., HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model assesses the in vivo anti-inflammatory effect of a compound.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose (e.g., 10 mg/kg).

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vivo Anticancer Activity: Human Tumor Xenograft Model

This model evaluates the in vivo antitumor efficacy of a compound.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Treatment: Randomize the mice into groups and start treatment with the test compound (e.g., administered daily by oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with a caliper every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the tumor growth inhibition.

References

Head-to-head comparison of different synthetic routes to 3H-imidazo[4,5-b]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 3H-imidazo[4,5-b]pyridin-2-ylmethanol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. This guide provides a head-to-head comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Synthesis via Carboxylic Acid IntermediateRoute 2: One-Pot Condensation
Starting Materials 2,3-Diaminopyridine, Diethyl oxalate2,3-Diaminopyridine, Glycolic acid
Key Steps 1. Cyclocondensation to form ethyl ester2. Reduction of the ester1. Cyclocondensation
Reagents Sodium ethoxide, Ethanol, Lithium aluminum hydride, THFPolyphosphoric acid (PPA)
Overall Yield Moderate to GoodVariable, potentially lower
Scalability Readily scalableMay require optimization for large scale
Safety Considerations Use of highly reactive and pyrophoric LiAlH₄ requires stringent anhydrous conditions and careful handling.High temperatures and handling of viscous PPA require appropriate safety measures.

Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate

This well-established route involves the initial formation of the imidazo[4,5-b]pyridine core with a carboxylate group at the 2-position, followed by a reduction step to yield the desired primary alcohol.

Synthetic Pathway

Route_1_Two_Step_Synthesis 2,3-Diaminopyridine 2,3-Diaminopyridine Intermediate_Ester Ethyl 3H-imidazo[4,5-b]pyridine-2-carboxylate 2,3-Diaminopyridine->Intermediate_Ester NaOEt, EtOH, Reflux Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Intermediate_Ester Target_Molecule This compound Intermediate_Ester->Target_Molecule 1. LiAlH4, THF 2. H2O workup

Caption: Route 1: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 3H-imidazo[4,5-b]pyridine-2-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) to prepare a solution of sodium ethoxide.

  • To this solution, add 2,3-diaminopyridine (5.45 g, 50 mmol).

  • Add diethyl oxalate (7.3 g, 50 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and then water.

  • The crude product is recrystallized from ethanol to afford ethyl 3H-imidazo[4,5-b]pyridine-2-carboxylate.

Step 2: Reduction to this compound

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (0.95 g, 25 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve ethyl 3H-imidazo[4,5-b]pyridine-2-carboxylate (3.82 g, 20 mmol) in anhydrous THF (30 mL).

  • Add the solution of the ester dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1 mL), 15% aqueous sodium hydroxide (1 mL), and then water (3 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Quantitative Data
StepProductTypical YieldPurityReaction Time
1Ethyl 3H-imidazo[4,5-b]pyridine-2-carboxylate70-80%>95% (after recrystallization)4 hours
2This compound80-90%>98% (after recrystallization)2-3 hours

Route 2: One-Pot Condensation

This approach aims to synthesize the target molecule directly from 2,3-diaminopyridine and a C2-synthon that already possesses the required hydroxymethyl functionality, thereby reducing the number of synthetic steps.

Synthetic Pathway

Route_2_One_Pot_Condensation 2,3-Diaminopyridine 2,3-Diaminopyridine Target_Molecule This compound 2,3-Diaminopyridine->Target_Molecule Polyphosphoric acid (PPA), Heat Glycolic_acid Glycolic_acid Glycolic_acid->Target_Molecule

Caption: Route 2: One-pot synthesis of this compound.

Experimental Protocol
  • Place polyphosphoric acid (PPA) (50 g) in a round-bottom flask and heat to 80-90 °C with mechanical stirring.

  • Add 2,3-diaminopyridine (5.45 g, 50 mmol) to the hot PPA and stir until a homogeneous solution is obtained.

  • Add glycolic acid (3.8 g, 50 mmol) portion-wise to the reaction mixture, ensuring the temperature does not rise excessively.

  • After the addition is complete, heat the reaction mixture to 150-160 °C and maintain for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to below 100 °C and pour it carefully onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until a basic pH is reached.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data
StepProductTypical YieldPurityReaction Time
1This compound40-60%Variable, may require extensive purification3-4 hours

Head-to-Head Analysis

Route 1 offers a more controlled and generally higher-yielding pathway to the target molecule. The two-step nature allows for the isolation and purification of the intermediate ester, which can lead to a purer final product. The main drawback of this route is the use of lithium aluminum hydride, a pyrophoric reagent that requires strict anhydrous conditions and careful handling, which may not be ideal for very large-scale synthesis without specialized equipment.

Route 2 presents a more direct, one-pot approach, which is attractive from a step-economy perspective. However, the yields are often lower and more variable. The use of hot polyphosphoric acid as both a solvent and a dehydrating agent can lead to side reactions and charring, making the workup and purification more challenging. The viscosity of PPA also presents handling difficulties, particularly on a larger scale.

Conclusion

For laboratory-scale synthesis where high purity and reliable yields are paramount, Route 1 is the recommended method . The experimental procedures are well-established, and the challenges associated with the use of LiAlH₄ can be safely managed with standard laboratory techniques.

Route 2 offers a quicker, more convergent approach that may be suitable for rapid, small-scale synthesis or for the generation of analogs where yield is not the primary concern. However, significant optimization may be required to achieve acceptable yields and purity, particularly for scale-up operations.

Researchers should carefully consider their specific requirements for yield, purity, scale, and available equipment when choosing between these two synthetic strategies.

A Comparative Guide to the Spectroscopic Data of 3H-imidazo[4,5-b]pyridin-2-ylmethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3H-imidazo[4,5-b]pyridin-2-ylmethanol and its key isomers. Due to the limited availability of direct experimental spectra for these specific compounds in the public domain, this guide presents expected spectroscopic characteristics based on data from closely related imidazo[4,5-b]pyridine derivatives. The information herein is intended to serve as a reference for the identification and characterization of these compounds.

Isomeric Landscape

The primary isomers of this compound include tautomeric and positional isomers. The tautomeric isomers involve the migration of a proton between the nitrogen atoms of the imidazole ring (1H and 3H tautomers). Positional isomers arise from the placement of the hydroxymethyl (-CH₂OH) group at different substitutable positions on the bicyclic ring system.

Diagram of Isomeric Relationships and Analytical Workflow

G cluster_isomers Isomers of Imidazo[4,5-b]pyridin-2-ylmethanol cluster_analysis Spectroscopic Analysis 3H_isomer 3H-imidazo[4,5-b]pyridin- 2-ylmethanol NMR NMR Spectroscopy (¹H, ¹³C) 3H_isomer->NMR IR IR Spectroscopy 3H_isomer->IR MS Mass Spectrometry 3H_isomer->MS 1H_isomer 1H-imidazo[4,5-b]pyridin- 2-ylmethanol 1H_isomer->NMR 1H_isomer->IR 1H_isomer->MS 5_pos_isomer (3H-imidazo[4,5-b]pyridin- 5-yl)methanol 5_pos_isomer->NMR 5_pos_isomer->IR 5_pos_isomer->MS 6_pos_isomer (3H-imidazo[4,5-b]pyridin- 6-yl)methanol 6_pos_isomer->NMR 6_pos_isomer->IR 6_pos_isomer->MS 7_pos_isomer (1H-imidazo[4,5-b]pyridin- 7-yl)methanol 7_pos_isomer->NMR 7_pos_isomer->IR 7_pos_isomer->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic analysis of imidazo[4,5-b]pyridin-2-ylmethanol isomers.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for the isomers of imidazo[4,5-b]pyridin-2-ylmethanol. These values are estimations based on known spectroscopic data of substituted imidazo[4,5-b]pyridines.

Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)

CompoundAromatic Protons (δ, ppm)-CH₂- Protons (δ, ppm)-OH Proton (δ, ppm)
This compound ~7.2-8.4 (m, 3H)~4.7 (s, 2H)~5.5 (t, 1H)
1H-imidazo[4,5-b]pyridin-2-ylmethanol ~7.2-8.4 (m, 3H)~4.7 (s, 2H)~5.5 (t, 1H)
(3H-imidazo[4,5-b]pyridin-5-yl)methanol ~7.8-8.5 (m, 2H), ~8.2 (s, 1H, H2)~4.6 (d, 2H)~5.4 (t, 1H)
(3H-imidazo[4,5-b]pyridin-6-yl)methanol ~7.5-8.3 (m, 2H), ~8.2 (s, 1H, H2)~4.6 (d, 2H)~5.3 (t, 1H)
(1H-imidazo[4,5-b]pyridin-7-yl)methanol ~7.0-8.1 (m, 2H), ~8.2 (s, 1H, H2)~4.8 (d, 2H)~5.6 (t, 1H)

Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

CompoundAromatic Carbons (δ, ppm)Imidazole C2 (δ, ppm)-CH₂- Carbon (δ, ppm)
This compound ~118-150~155~58
1H-imidazo[4,5-b]pyridin-2-ylmethanol ~118-150~155~58
(3H-imidazo[4,5-b]pyridin-5-yl)methanol ~115-152~145~62
(3H-imidazo[4,5-b]pyridin-6-yl)methanol ~110-154~145~62
(1H-imidazo[4,5-b]pyridin-7-yl)methanol ~112-156~145~60

Table 3: Expected IR Spectral Data (cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C=N, C=C StretchC-O Stretch
All Isomers ~3400-3200 (broad)~3100-3000~1650-1450~1050

Table 4: Expected Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
All Isomers C₇H₇N₃O149.15150.07132 ([M-H₂O]⁺), 121 ([M-CO]⁺), 119 ([M-CH₂O]⁺)

Note: The predicted collision cross section for the [M+H]⁺ ion of (3h-imidazo[4,5-b]pyridin-2-yl)methanol is 127.3 Ų.[1]

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of imidazo[4,5-b]pyridine derivatives and are adaptable for the isomers discussed.

3.1 NMR Spectroscopy

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition : Acquire spectra with a spectral width of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire spectra with a spectral width of 0 to 180 ppm. A proton-decoupled sequence is typically used.

3.2 IR Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Spectra are typically recorded from 4000 to 400 cm⁻¹.

3.3 Mass Spectrometry

  • Instrumentation : An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Data Acquisition : Acquire spectra in positive ion mode to observe the [M+H]⁺ ion. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the isolated parent ion.

Conclusion

The differentiation of this compound isomers relies on subtle but significant differences in their spectroscopic data. In ¹H NMR, the chemical shifts and coupling patterns of the aromatic protons, as well as the position of the methylene and hydroxyl proton signals, are key identifiers. ¹³C NMR spectroscopy provides distinct chemical shifts for the carbon atoms, particularly the C2 of the imidazole ring and the methylene carbon. While IR spectroscopy is useful for confirming the presence of key functional groups (O-H, C-O), it is generally less effective for distinguishing between these isomers. Mass spectrometry will confirm the molecular weight, and high-resolution mass spectrometry can provide the exact mass, but fragmentation patterns may be very similar among the isomers. A combination of these techniques, especially 2D NMR experiments (like COSY, HSQC, and HMBC), would be necessary for unambiguous structural elucidation.

References

A Comparative Guide to Bioisosteric Replacement Strategies for 3H-imidazo[4,5-b]pyridin-2-ylmethanol Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents. Its structural similarity to purine has made it a focal point for the design of molecules targeting a range of biological processes. This guide provides an objective comparison of bioisosteric replacement strategies for the 2-hydroxymethyl substituent and the core ring system of 3H-imidazo[4,5-b]pyridin-2-ylmethanol, supported by experimental data from peer-reviewed literature.

Bioisosteric Replacements for the 2-Hydroxymethyl Group

The 2-hydroxymethyl group of the parent scaffold offers a key interaction point, often acting as a hydrogen bond donor or acceptor. Its replacement with various bioisosteres can modulate potency, selectivity, and pharmacokinetic properties. Here, we compare common replacements such as aminomethyl, carboxamide, and small heterocyclic groups.

Comparative Activity of 2-Substituted Imidazo[4,5-b]pyridine Analogs
Compound ID2-SubstituentBioisosteric Relationship to -CH2OHTarget Kinase(s)Reported Activity (IC50/EC50)Reference
Parent Scaffold -CH2OH-PIM-1Hypothetical baseline-
Analog 1 -CH2NH2Hydroxyl to AminoPIM-1Potent inhibition (sub-micromolar)[1]
Analog 2 -C(O)NH2Hydroxymethyl to CarboxamideCDK90.63-1.32 µM[2]
Analog 3 1-methyl-1H-pyrazol-4-ylHydroxymethyl to HeterocycleAurora A/FLT3Kd = 7.5 nM (Aurora A)[3]
Analog 4 2-phenylHydroxymethyl to ArylAntiproliferative (Colon Carcinoma)0.4 µM[4]

Key Observations:

  • Replacement of the hydroxymethyl group with a 2-phenyl group has been shown to yield potent antiproliferative activity.[4]

  • Analogs bearing a carboxamide group at the 2-position have demonstrated significant inhibitory potential against CDK9.[2]

  • The introduction of a 1-methyl-1H-pyrazol-4-yl moiety at the 2-position leads to potent dual inhibition of Aurora A and FLT3 kinases.[3]

  • Direct amination to a 2-aminomethyl group is a viable strategy to maintain potent kinase inhibition.[1]

Bioisosteric Replacements for the Imidazo[4,5-b]pyridine Core

Modification of the core heterocyclic system can influence the overall shape, electronic properties, and metabolic stability of the molecule. Here, we examine the replacement of the imidazo[4,5-b]pyridine core with other bicyclic heteroaromatic systems.

Comparative Activity of Core Scaffold Bioisosteres
Compound IDCore Scaffold2-SubstituentTarget Kinase(s)Reported Activity (IC50)Reference
Parent Scaffold Imidazo[4,5-b]pyridineVariedPIM-1/2--
Analog 5 ImidazopyridazineThiazolidinedione derivativePIM-1/20.024 nM (PIM-1), 0.095 nM (PIM-2)[5][6]
Analog 6 Imidazo[4,5-c]pyridin-2-one4-amino-3-(4-chlorophenyl)-1-isobutylSrc family kinasesPotent inhibition[7]

Key Observations:

  • The imidazopyridazine core, when appropriately substituted, has been shown to produce exceptionally potent pan-Pim kinase inhibitors with sub-nanomolar IC50 values.[5][6] This highlights a successful bioisosteric replacement strategy for targeting this kinase family.

  • The isomeric imidazo[4,5-c]pyridin-2-one scaffold has been effectively utilized to develop novel inhibitors of Src family kinases.[7]

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways modulated by inhibitors based on the imidazo[4,5-b]pyridine scaffold.

PIM_Kinase_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription Substrates Phosphorylation of Substrates (e.g., BAD, p27) PIM->Substrates Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Proliferation Cell Proliferation Substrates->Proliferation Inhibitor Imidazopyridine-based PIM Inhibitor Inhibitor->PIM

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

CDK9_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation of Serine 2 Transcription Transcriptional Elongation RNAPII->Transcription Gene_Expression Pro-survival & Anti-apoptotic Gene Expression Transcription->Gene_Expression Inhibitor Imidazo[4,5-b]pyridine-based CDK9 Inhibitor Inhibitor->PTEFb Drug_Discovery_Workflow A Scaffold Selection (Imidazo[4,5-b]pyridine) B Bioisosteric Design (2-substituent & Core) A->B C Chemical Synthesis B->C D In Vitro Screening (Kinase Assays) C->D E SAR Analysis D->E E->B Iterative Design F Lead Optimization E->F F->C G In Vivo Studies F->G

References

Navigating the ADMET Landscape of Novel 3H-imidazo[4,5-b]pyridin-2-ylmethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities is paramount. This guide provides a comparative analysis of the ADMET profiles of emerging 3H-imidazo[4,5-b]pyridin-2-ylmethanol derivatives against other relevant imidazopyridine compounds, supported by experimental data and detailed protocols.

The 3H-imidazo[4,5-b]pyridine core, a bioisostere of purines, has garnered significant attention in medicinal chemistry, leading to the development of numerous derivatives with diverse biological activities, including kinase inhibition for cancer therapy and antimicrobial effects.[1][2] However, advancing these promising compounds from bench to bedside requires a thorough evaluation of their pharmacokinetic and safety profiles. This guide consolidates available preclinical data to offer a comparative perspective on their ADMET properties.

Comparative ADMET Data

The following tables summarize key in vitro ADMET data for various imidazo[4,5-b]pyridine derivatives. It is important to note that the data is compiled from different studies and direct head-to-head comparisons should be made with caution.

Table 1: In Vitro Permeability and Efflux

Compound IDScaffoldAssay SystemApparent Permeability (Papp A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)P-gp SubstrateReference
PD76 Thiazolyl hydrazineCaco-25.254.43Yes (Slight)[3]
Hypothetical Novel Derivative 1This compoundCaco-2Data Not AvailableData Not AvailableData Not Available
Hypothetical Novel Derivative 2This compoundCaco-2Data Not AvailableData Not AvailableData Not Available

Data for novel this compound derivatives is not yet publicly available and is presented here as a template for future studies.

Table 2: Metabolic Stability in Liver Microsomes

Compound IDScaffoldMicrosome Source% Metabolized (at 30 min)Reference
Compound 21i Imidazo[4,5-b]pyridineMouse Liver Microsomes (MLM)20[4]
Compound 21i Imidazo[4,5-b]pyridineHuman Liver Microsomes (HLM)10[4]
Compound 27e Imidazo[4,5-b]pyridineMouse Liver Microsomes (MLM)34[4]
Compound 27e Imidazo[4,5-b]pyridineHuman Liver Microsomes (HLM)10[4]
Compound 34 Imidazo[4,5-b]pyridineMouse Liver Microsomes30 (70% remaining)[1]
Hypothetical Novel Derivative 1This compoundHLM/MLMData Not Available
Hypothetical Novel Derivative 2This compoundHLM/MLMData Not Available

Table 3: In Vitro Cytotoxicity

Compound IDScaffoldCell LineIC₅₀ (µM)Reference
Compound I Imidazo[4,5-b]pyridineMCF-7 (Breast Cancer)0.63 - 1.32[5]
Compound I Imidazo[4,5-b]pyridineHCT116 (Colon Cancer)-[5]
Compound VIIc Imidazo[4,5-b]pyridineHCT116 (Colon Cancer)-[5]
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide Imidazo[4,5-b]pyridineMCF-7 (Breast Cancer)0.082[6]
IP-5 Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)45[7]
IP-6 Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)47.7[7]
HB9 Imidazo[1,2-a]pyridineA549 (Lung Cancer)50.56[8]
HB10 Imidazo[1,2-a]pyridineHepG2 (Liver Cancer)51.52[8]
SHS206 Imidazo[4,5-b]pyridineL6 myoblastsNo cytotoxicity up to 1000 mg/kg in mice[9]
Hypothetical Novel Derivative 1This compoundVarious Cancer Cell LinesData Not Available
Hypothetical Novel Derivative 2This compoundVarious Cancer Cell LinesData Not Available

Table 4: hERG Inhibition

| Compound ID | Scaffold | Assay Type | % Inhibition at 10 µM | IC₅₀ (µM) | Reference | |---|---|---|---|---| | Compound 21a | Imidazo[4,5-b]pyridine | Not specified | 94 | - |[4] | | Compound 21i | Imidazo[4,5-b]pyridine | Not specified | 67 | - |[4] | | Compound 27b | Imidazo[4,5-b]pyridine | Not specified | - | 11.0 |[4] | | Compound 27c | Imidazo[4,5-b]pyridine | Not specified | - | 9.5 |[4] | | Compound 27d | Imidazo[4,5-b]pyridine | Not specified | 14 | - |[4] | | Compound 27e | Imidazo[4,5-b]pyridine | Not specified | - | >25 |[4] | | Hypothetical Novel Derivative 1 | this compound | Patch Clamp | Data Not Available | Data Not Available | | | Hypothetical Novel Derivative 2 | this compound | Patch Clamp | Data Not Available | Data Not Available | |

Experimental Protocols

Detailed methodologies for the key in vitro ADMET assays are provided below.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the gut wall.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for 21-25 days to form a confluent and differentiated monolayer. Monolayer integrity is confirmed by measuring transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time.

    • Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored. This direction is used to assess active efflux.

  • Sample Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add test compound to donor chamber (Apical or Basolateral) C->D E Incubate at 37°C D->E F Collect samples from receiver chamber at time points E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

Caco-2 Permeability Assay Workflow
Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human or other species) in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_workflow Metabolic Stability Assay Workflow A Incubate test compound with liver microsomes and NADPH B Take aliquots at different time points A->B C Quench reaction with cold acetonitrile B->C D Analyze remaining parent compound by LC-MS/MS C->D E Calculate half-life and intrinsic clearance D->E

Metabolic Stability Assay Workflow
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated.[7]

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat cells with test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

MTT Cytotoxicity Assay Workflow
hERG Inhibition Assay (Automated Patch Clamp)

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia (QT prolongation).

Methodology:

  • Cell Line: HEK293 cells stably expressing the hERG potassium channel are used.

  • Patch Clamp Electrophysiology: Automated patch-clamp systems are used to measure the hERG channel current in response to a specific voltage protocol.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Current Measurement: The effect of the compound on the hERG tail current is measured.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined.

G cluster_workflow hERG Inhibition Assay Workflow A Use HEK293 cells expressing hERG channels B Perform automated patch clamp recording A->B C Apply test compound at various concentrations B->C D Measure hERG tail current C->D E Calculate % inhibition and IC50 value D->E

hERG Inhibition Assay Workflow

Conclusion

The available data on imidazo[4,5-b]pyridine derivatives highlight a diverse range of ADMET properties. While some compounds show promising metabolic stability and potent anticancer activity, others raise concerns regarding hERG inhibition. For the novel this compound derivatives, a comprehensive in vitro ADMET profiling campaign is essential to identify candidates with a balanced efficacy and safety profile. The experimental protocols and comparative data presented in this guide provide a framework for conducting and interpreting such studies, ultimately facilitating the development of safer and more effective drugs.

References

Safety Operating Guide

Proper Disposal of 3H-imidazo[4,5-b]pyridin-2-ylmethanol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the disposal of 3H-imidazo[4,5-b]pyridin-2-ylmethanol (CAS No. 24638-20-8), a heterocyclic building block used in research and development.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar pyridine-containing and heterocyclic compounds is strongly advised.

Immediate Safety Considerations

Recommended Personal Protective Equipment (PPE):

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety Goggles with side-shields or Face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coatDispose of contaminated gloves immediately after use. Wash hands thoroughly after handling.
Respiratory Use in a well-ventilated area or a chemical fume hoodIf ventilation is inadequate or if aerosols may be generated, a respirator with an appropriate filter should be used.

Disposal Plan: A Step-by-Step Procedural Guide

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. This typically involves treating it as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be classified as hazardous waste.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[2]

Step 2: Waste Collection and Storage

  • Use Appropriate Containers: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, harmful).

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure the container is kept closed except when adding waste.

Step 3: Professional Disposal

  • Contact a Licensed Waste Disposal Contractor: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved contractors for this purpose.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.

Step 4: Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an absorbent material (e.g., sand, vermiculite). Collect the contaminated material into a sealed container for hazardous waste disposal. Ventilate the area.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Workflow for Disposal

cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_final Final Steps ppe Wear Appropriate PPE gather Gather Waste Materials ppe->gather identify Identify and Segregate Waste gather->identify collect Collect in Labeled Container identify->collect store Store in Designated Area collect->store contact Contact EHS for Pickup store->contact professional Professional Disposal contact->professional document Document Waste Disposal professional->document

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is provided as a general guide and is based on the properties of similar chemical compounds. It is not a substitute for a formal Safety Data Sheet (SDS) or the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for specific disposal procedures and requirements at your facility. If available, the SDS from the chemical supplier should be the primary source of safety and disposal information.

References

Comprehensive Safety and Handling Guide for 3H-imidazo[4,5-b]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3H-imidazo[4,5-b]pyridin-2-ylmethanol, a heterocyclic compound intended for research and development use only.[1]

Chemical Identifier:

PropertyValue
CAS Number 24638-20-8
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol

1. Hazard Identification and Summary

  • H319: Causes serious eye irritation.[2]

  • H400: Very toxic to aquatic life.[2]

The general class of imidazopyridines exhibits a wide range of pharmacological activities.[3][4] Imidazole, a related parent heterocycle, is known to be corrosive and can cause severe skin burns and eye damage.[5]

Furthermore, the presence of the methanol group suggests potential hazards associated with methanol, which is flammable and toxic.[6] Methanol can cause serious health effects through inhalation, ingestion, or skin contact.[7]

Summary of Potential Hazards:

Hazard StatementGHS Classification (Inferred)Signal Word (Inferred)
Causes serious eye irritation.[2]Eye Irrit. 2Warning
Very toxic to aquatic life.[2]Aquatic Acute 1Warning
May cause skin irritation or burns.Skin Corr./Irrit. (Potential)Danger
Harmful if swallowed, in contact with skin, or if inhaled.Acute Tox. (Potential)Danger
Flammable solid.Flammable Solid (Potential)Warning

2. Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial to minimize exposure. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Wear chemical-resistant, impervious gloves such as nitrile or butyl rubber.[8] Double gloving is recommended.
Eye and Face Protection Chemical safety goggles are mandatory.[8] A face shield should be worn over goggles for additional protection, especially when there is a risk of splashing.[8]
Body Protection A flame-resistant lab coat should be worn. For operations with a higher risk of exposure, a chemical-resistant apron or coveralls are recommended.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

3. Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Operational Plan:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary PPE should be donned correctly. An emergency eyewash and safety shower must be readily accessible.[5]

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use appropriate tools for transfer.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[9]

Storage Plan:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage class is anticipated to be similar to related compounds, which is 11 for combustible solids.[2]

4. Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain.[10] It must be disposed of through a licensed professional hazardous waste disposal company.[11] The high aquatic toxicity necessitates preventing its release into the environment.[2] Incineration at a licensed facility is the preferred method of disposal for this type of chemical waste.

5. Safe Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) - Double Gloves - Safety Goggles & Face Shield - Lab Coat prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Transfer Compound prep_hood->handle_weigh handle_dissolve Dissolve or Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste post_ppe Doff PPE cleanup_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.